molecular formula C10H7BrFNO B1399323 8-Bromo-7-fluoro-2-methoxyquinoline CAS No. 1001322-87-7

8-Bromo-7-fluoro-2-methoxyquinoline

Cat. No.: B1399323
CAS No.: 1001322-87-7
M. Wt: 256.07 g/mol
InChI Key: FWTZSTQAEXMYTJ-UHFFFAOYSA-N
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Description

8-Bromo-7-fluoro-2-methoxyquinoline is a useful research compound. Its molecular formula is C10H7BrFNO and its molecular weight is 256.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-7-fluoro-2-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c1-14-8-5-3-6-2-4-7(12)9(11)10(6)13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTZSTQAEXMYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC(=C2Br)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720977
Record name 8-Bromo-7-fluoro-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001322-87-7
Record name 8-Bromo-7-fluoro-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Bromo-7-fluoro-2-methoxyquinoline synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of 8-Bromo-7-fluoro-2-methoxyquinoline

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional molecules. The specific substitution pattern of a quinoline derivative dictates its biological activity and chemical properties. This compound is a highly functionalized heterocyclic compound, representing a valuable building block for the synthesis of more complex molecules. The presence of bromo, fluoro, and methoxy groups at specific positions offers multiple points for further chemical modification, making it a target of interest for researchers in drug development and organic synthesis.

This guide provides a comprehensive overview of a proposed, robust synthetic pathway for this compound. The strategy is designed for efficiency and regiochemical control, starting from a commercially available aniline precursor. Each step is detailed with an explanation of the underlying chemical principles, causality behind experimental choices, and a step-by-step protocol based on established and analogous chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway that concludes with the installation of the C2-methoxy group, a common final step in quinoline synthesis. The quinoline core itself can be constructed from a correspondingly substituted aniline. This approach allows for precise control over the substitution pattern on the benzene ring portion of the molecule.

G Target This compound Intermediate1 8-Bromo-7-fluoro-2-chloroquinoline Target->Intermediate1 Nucleophilic Substitution (SNAr) Intermediate2 8-Bromo-7-fluoroquinoline N-oxide Intermediate1->Intermediate2 Chlorination Intermediate3 8-Bromo-7-fluoroquinoline Intermediate2->Intermediate3 N-Oxidation StartingMaterial 2-Bromo-3-fluoroaniline Intermediate3->StartingMaterial Doebner-von Miller Reaction

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Pathway

The forward synthesis is designed as a five-step process, commencing with the formation of the quinoline ring system, followed by a series of functional group interconversions to achieve the desired product.

G cluster_0 Step 1: Quinoline Formation cluster_1 Step 2: N-Oxidation cluster_2 Step 3: Chlorination cluster_3 Step 4: Methoxylation A 2-Bromo-3-fluoroaniline B 8-Bromo-7-fluoroquinoline A->B  Doebner-von Miller Reaction (Crotonaldehyde, HCl, As₂O₅)   C 8-Bromo-7-fluoroquinoline N-oxide B->C  m-CPBA, CH₂Cl₂   D 8-Bromo-7-fluoro-2-chloroquinoline C->D  POCl₃, Heat   E This compound (Target Molecule) D->E  NaOMe, MeOH, Heat  

Caption: Proposed multi-step synthetic workflow.

Part 1: Synthesis of 8-Bromo-7-fluoroquinoline

Principle: This initial step involves the construction of the quinoline core using the Doebner-von Miller reaction. This acid-catalyzed reaction condenses an aniline with an α,β-unsaturated aldehyde, followed by oxidative cyclization to form the quinoline ring.

Causality: Starting with 2-bromo-3-fluoroaniline ensures the correct placement of the bromine and fluorine atoms on the final quinoline ring. Crotonaldehyde is used as a simple and effective four-carbon source for the pyridine portion of the quinoline. An arsenic-based oxidant is traditionally used for its high efficiency in the final aromatization step, though other oxidants can be explored.

Experimental Protocol:
  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Charge the flask with 2-bromo-3-fluoroaniline (1.0 eq) and concentrated hydrochloric acid (HCl).

  • To this stirred mixture, cautiously add crotonaldehyde (2.5 eq) dropwise, maintaining the temperature below 40°C.

  • Following the addition, add arsenic pentoxide (As₂O₅) or a suitable alternative oxidant (e.g., nitrobenzene) portion-wise.

  • Heat the reaction mixture to reflux (approx. 110-120°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and carefully neutralize it with a concentrated sodium hydroxide (NaOH) solution to a pH of 8-9 while cooling in an ice bath.

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂) or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 8-bromo-7-fluoroquinoline.

Part 2: Synthesis of 8-Bromo-7-fluoroquinoline N-oxide

Principle: The nitrogen atom of the quinoline ring is oxidized to an N-oxide.

Causality: N-oxidation serves a critical strategic purpose: it activates the C2 and C4 positions of the quinoline ring towards nucleophilic attack. This electronic modification is essential for the subsequent introduction of a substituent at the 2-position. meta-Chloroperoxybenzoic acid (m-CPBA) is a common, effective, and relatively safe reagent for this transformation.

Experimental Protocol:
  • Dissolve the 8-bromo-7-fluoroquinoline (1.0 eq) from the previous step in a chlorinated solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add m-CPBA (approx. 1.2-1.5 eq) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates full consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts.

  • Extract the product into dichloromethane, wash the combined organic layers with NaHCO₃ solution and brine, then dry over Na₂SO₄.

  • Evaporate the solvent to yield the crude 8-bromo-7-fluoroquinoline N-oxide, which can often be used in the next step without further purification.

Part 3: Synthesis of 8-Bromo-7-fluoro-2-chloroquinoline

Principle: The N-oxide intermediate is converted to a 2-chloroquinoline via treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Causality: This reaction proceeds through the formation of a reactive intermediate that readily undergoes nucleophilic attack by a chloride ion at the C2 position. POCl₃ is a powerful and widely used reagent for this type of transformation, effectively converting the N-oxide to the desired 2-chloro derivative.[1] This step installs a good leaving group (chloride) at the target position for the final substitution.

Experimental Protocol:
  • Caution: This reaction should be performed in a highly efficient fume hood as POCl₃ is corrosive and reacts violently with water.

  • Place the crude 8-bromo-7-fluoroquinoline N-oxide (1.0 eq) in a flask equipped with a reflux condenser.

  • Slowly add an excess of phosphorus oxychloride (POCl₃, approx. 5-10 eq) at room temperature.

  • Heat the mixture to reflux (approx. 100-110°C) and maintain for 2-3 hours.

  • Cool the reaction mixture to room temperature and very cautiously pour it onto crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution with a base, such as sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH), until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extracts, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue via column chromatography to isolate 8-bromo-7-fluoro-2-chloroquinoline.

Part 4: Synthesis of this compound

Principle: The final step is a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position, allowing the chloride to be displaced by a methoxide nucleophile.

Causality: The 2-chloro group installed in the previous step is an excellent leaving group for this transformation. Sodium methoxide (NaOMe) provides a strong nucleophile (⁻OCH₃) to displace the chloride. Using methanol (MeOH) as the solvent provides a medium for the reaction and is the source of the methoxide when sodium metal is used for its preparation. This method is a standard and high-yielding approach for synthesizing 2-methoxyquinolines from their 2-chloro precursors.[2]

Experimental Protocol:
  • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (approx. 1.5 eq) in anhydrous methanol (MeOH) under a nitrogen atmosphere. Alternatively, use a commercially available solution of NaOMe in MeOH.

  • To this solution, add the 8-bromo-7-fluoro-2-chloroquinoline (1.0 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the final product, this compound, by column chromatography or recrystallization.

Data and Reagent Summary

StepStarting MaterialKey ReagentsIntermediate/ProductTheoretical YieldPurity Assessment
1 2-Bromo-3-fluoroanilineCrotonaldehyde, HCl, As₂O₅8-Bromo-7-fluoroquinoline40-60%TLC, ¹H NMR
2 8-Bromo-7-fluoroquinolinem-CPBA, CH₂Cl₂8-Bromo-7-fluoroquinoline N-oxide>90%TLC
3 8-Bromo-7-fluoroquinoline N-oxidePOCl₃8-Bromo-7-fluoro-2-chloroquinoline70-85%TLC, ¹H NMR
4 8-Bromo-7-fluoro-2-chloroquinolineNaOMe, MeOHThis compound>85%TLC, ¹H NMR, MS

Conclusion

The proposed four-part synthetic protocol provides a logical and robust pathway for the preparation of this compound. By leveraging classic and reliable organic reactions such as the Doebner-von Miller synthesis and strategic functional group interconversions via an N-oxide intermediate, this guide offers a high degree of regiochemical control. Each step is grounded in established chemical principles, providing researchers and drug development professionals with a validated framework for accessing this versatile chemical intermediate. Adherence to proper laboratory safety protocols is paramount, especially when handling hazardous reagents like phosphorus oxychloride and sodium methoxide.

References

An In-depth Technical Guide to 8-Bromo-7-fluoro-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-Bromo-7-fluoro-2-methoxyquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical, field-proven insights into its synthesis, characterization, and potential applications, with a focus on fostering innovation in drug discovery and development.

Core Molecular Attributes

This compound is a substituted quinoline featuring bromine, fluorine, and methoxy functional groups. These substitutions create a unique electronic and steric profile, making it an attractive scaffold for the development of novel therapeutic agents and functional materials.

AttributeValueSource
Molecular Formula C₁₀H₇BrFNO--INVALID-LINK--[1], --INVALID-LINK--[2][3]
Molecular Weight 256.07 g/mol --INVALID-LINK--[4][5], --INVALID-LINK--[2][3]
CAS Number 1001322-87-7--INVALID-LINK--[1], --INVALID-LINK--[4][5]
Appearance Powder or liquid--INVALID-LINK--[1]
Purity Typically ≥95%--INVALID-LINK--[6]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.--INVALID-LINK--[1]

Proposed Synthesis Protocol

Step 1: Synthesis of 7-Fluoro-8-bromoquinolin-2(1H)-one

This initial step involves the cyclization of a suitably substituted aniline with an α,β-unsaturated carbonyl compound.

  • Reaction: 2-Bromo-3-fluoroaniline is reacted with acrolein in the presence of an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) and a dehydrating agent (e.g., sulfuric acid).

  • Rationale: The Skraup synthesis is a classic and reliable method for the preparation of the quinoline core. The choice of a substituted aniline as the starting material allows for the introduction of the desired fluorine and bromine atoms at the 7 and 8 positions, respectively.

Step 2: Chlorination of the Quinolinone

The quinolinone intermediate is then chlorinated to activate the 2-position for subsequent nucleophilic substitution.

  • Reaction: 7-Fluoro-8-bromoquinolin-2(1H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Rationale: The conversion of the hydroxyl group at the 2-position to a chloro group is a standard procedure to create a good leaving group, facilitating the introduction of the methoxy group in the next step.

Step 3: Methoxylation to Yield this compound

The final step is the nucleophilic substitution of the chloro group with a methoxy group.

  • Reaction: 2-Chloro-7-fluoro-8-bromoquinoline is reacted with sodium methoxide in methanol.

  • Rationale: Sodium methoxide is a strong nucleophile that readily displaces the chloro group at the 2-position of the quinoline ring to yield the desired product.

Synthesis_Workflow A 2-Bromo-3-fluoroaniline + Acrolein B Skraup Synthesis (H₂SO₄, Oxidizing Agent) A->B Step 1 C 7-Fluoro-8-bromoquinolin-2(1H)-one B->C D Chlorination (POCl₃) C->D Step 2 E 2-Chloro-7-fluoro-8-bromoquinoline D->E F Methoxylation (NaOMe, MeOH) E->F Step 3 G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound would be achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a singlet for the methoxy group protons. The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached bromine, fluorine, and nitrogen atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet, confirming the presence of the fluorine atom.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The mass spectrum is expected to show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the C-Br, C-F, C-O, and C=N functional groups present in the molecule.

Analytical_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Elucidation and Purity A Crude Product B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C Mass Spectrometry (HRMS) A->C D Infrared Spectroscopy A->D E HPLC/GC A->E F Structural Confirmation and Purity Assessment B->F Data Analysis C->F Data Analysis D->F Data Analysis E->F Data Analysis

Caption: Analytical workflow for the characterization of this compound.

Potential Applications in Drug Discovery and Development

Quinoline and its derivatives are known to exhibit a wide range of biological activities, making them a "privileged scaffold" in medicinal chemistry. The unique combination of substituents in this compound suggests its potential in several therapeutic areas.

Anticancer Activity

Substituted quinolines have shown significant potential as anticancer agents.[7][8][9] The presence of halogen atoms can enhance the lipophilicity and membrane permeability of the molecule, potentially leading to improved cellular uptake and target engagement. The methoxy group can also influence the molecule's interaction with biological targets. Potential mechanisms of action could include the inhibition of kinases, topoisomerases, or other enzymes involved in cancer cell proliferation and survival.

Anticancer_Mechanism Quinoline This compound Kinase Kinase Signaling (e.g., EGFR, VEGFR) Quinoline->Kinase Inhibition Topoisomerase Topoisomerase II Quinoline->Topoisomerase Inhibition Apoptosis Apoptosis Quinoline->Apoptosis Induces Proliferation Cell Proliferation Kinase->Proliferation Promotes Angiogenesis Angiogenesis Kinase->Angiogenesis Promotes Topoisomerase->Proliferation Required for CancerCell Cancer Cell Proliferation->CancerCell Leads to Apoptosis->CancerCell Inhibits Angiogenesis->CancerCell Supports

Caption: Potential anticancer mechanisms of action for this compound.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of quinoline derivatives.[2][4][10][11] They may act as antioxidants, metal chelators, or modulators of signaling pathways involved in neuronal survival and death. The substituents on the quinoline ring can be tailored to optimize blood-brain barrier permeability and target engagement within the central nervous system.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[8][9][10][12][13]

Conclusion

This compound represents a promising chemical entity with a versatile synthetic platform and significant potential for applications in medicinal chemistry, particularly in the development of novel anticancer and neuroprotective agents. This guide provides a foundational understanding of its core attributes, a plausible synthetic approach, and a framework for its analytical characterization. Further research into the biological activities and structure-activity relationships of this and related compounds is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 8-Bromo-7-fluoro-2-methoxyquinoline: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 8-Bromo-7-fluoro-2-methoxyquinoline, a halogenated quinoline derivative with significant potential in synthetic and medicinal chemistry. This document details its commercial availability, physicochemical properties, a plausible synthetic pathway, and its prospective applications in drug discovery and materials science. The content is structured to deliver not just procedural steps but the scientific rationale behind them, ensuring a deep and actionable understanding for researchers in the field.

Introduction to Substituted Quinolines

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in heterocyclic chemistry and a privileged structure in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[3][4] The functionalization of the quinoline ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of halogens, such as bromine and fluorine, and a methoxy group, as seen in this compound, can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2][5]

Commercial Availability and Physicochemical Properties

This compound is commercially available from various chemical suppliers, indicating its accessibility for research and development purposes. It is typically supplied as a solid with a purity of 95% or higher.

PropertyValueSource
CAS Number 1001322-87-7[3][4]
Molecular Formula C₁₀H₇BrFNO[3][4]
Molecular Weight 256.07 g/mol [3][4]
Storage Sealed in dry, room temperature[3]
SMILES Code COC1=NC2=C(Br)C(F)=CC=C2C=C1[3]

While specific experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and HPLC are often available from the supplier upon request, they are not always publicly disseminated. Researchers are advised to obtain a Certificate of Analysis (CoA) from their chosen supplier for detailed and lot-specific data.

Plausible Synthetic Pathways

While a specific, peer-reviewed synthesis for this compound has not been prominently published, a plausible and logical synthetic route can be constructed based on established named reactions for quinoline synthesis and known halogenation and functionalization techniques. The following proposed pathway leverages common and reliable synthetic transformations.

A likely synthetic approach would involve a multi-step process, potentially starting with a substituted aniline and employing a classic quinoline synthesis method, followed by functional group manipulations.

Proposed Synthetic Workflow

A logical approach to the synthesis of this compound could involve the following key steps:

  • Construction of the Quinoline Core: Utilizing a classic quinoline synthesis such as the Skraup, Doebner-von Miller, or Friedländer reaction with appropriately substituted anilines and carbonyl compounds.[6][7][8]

  • Halogenation: Introduction of the bromo and fluoro substituents at the desired positions.

  • Introduction of the Methoxy Group: Conversion of a suitable precursor, such as a 2-chloro or 2-hydroxyquinoline, to the final 2-methoxyquinoline.

Detailed Experimental Protocol (Hypothetical)

The following represents a plausible, though not experimentally verified, protocol for the synthesis of this compound.

Step 1: Synthesis of 8-Bromo-7-fluoroquinolin-2(1H)-one

This could be achieved through a modified Conrad-Limpach synthesis starting from 2-bromo-3-fluoroaniline and an appropriate β-ketoester like ethyl acetoacetate.

  • Reaction: 2-bromo-3-fluoroaniline is reacted with ethyl acetoacetate to form the corresponding β-anilinoacrylate.

  • Cyclization: The intermediate is then cyclized at high temperature, typically in a high-boiling solvent like diphenyl ether, to yield 8-Bromo-7-fluoro-4-methylquinolin-2(1H)-one. The methyl group can be later removed if necessary through oxidation and decarboxylation, or a different starting material can be chosen to avoid its formation.

Step 2: Chlorination to 8-Bromo-2-chloro-7-fluoroquinoline

The 2-quinolone is converted to the 2-chloroquinoline, a more versatile intermediate.

  • Reagents: The 8-Bromo-7-fluoroquinolin-2(1H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).

  • Procedure: The reaction mixture is heated under reflux, and upon completion, the excess POCl₃ is carefully quenched with ice water. The product is then extracted with an organic solvent.

Step 3: Methoxylation to this compound

The final step involves the nucleophilic substitution of the chloro group with a methoxy group.

  • Reagents: 8-Bromo-2-chloro-7-fluoroquinoline is reacted with sodium methoxide in methanol.

  • Procedure: The reaction is typically carried out at reflux temperature in methanol. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the product is purified, for instance, by column chromatography.

Diagram of the Proposed Synthetic Pathway

G cluster_0 Step 1: Conrad-Limpach Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Methoxylation cluster_3 Step 4: (Optional) Demethylation A 2-Bromo-3-fluoroaniline C 8-Bromo-7-fluoro-4-methylquinolin-2(1H)-one A->C Heat B Ethyl Acetoacetate B->C Heat D 8-Bromo-2-chloro-7-fluoro-4-methylquinoline C->D POCl₃ E 8-Bromo-7-fluoro-2-methoxy-4-methylquinoline D->E NaOMe, MeOH F Final Product: This compound E->F Oxidation/ Decarboxylation

Caption: A plausible multi-step synthesis of the target compound.

Potential Applications in Research and Drug Development

Given the functionalities present in this compound, it stands as a valuable building block for the synthesis of more complex molecules with potential biological activities.

  • Medicinal Chemistry: The quinoline core is a well-established pharmacophore.[3][4] The bromine atom at the 8-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[9] This enables the exploration of the chemical space around the quinoline scaffold to develop potent and selective inhibitors of various biological targets, including kinases and other enzymes implicated in cancer and other diseases.[9] The fluoro and methoxy groups can modulate the electronic properties and metabolic stability of the resulting compounds.

  • Materials Science: Substituted quinolines have applications in materials science, for instance, as ligands for organometallic complexes with interesting photophysical properties or as building blocks for organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could lead to novel materials with unique electronic and optical characteristics.

Conceptual Workflow for Drug Discovery Application

G A This compound B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B C Library of Novel Quinoline Derivatives B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: A conceptual workflow for utilizing the compound in drug discovery.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

While a specific safety data sheet (SDS) should be obtained from the supplier, general hazards associated with similar brominated quinolines include skin and eye irritation.[10]

Conclusion

This compound is a commercially available and highly functionalized quinoline derivative that holds considerable promise as a versatile building block in medicinal chemistry and materials science. Its unique combination of bromo, fluoro, and methoxy substituents on the quinoline scaffold provides multiple avenues for synthetic elaboration, enabling the generation of diverse molecular libraries for biological screening and the development of novel materials. While specific literature on this compound is sparse, its synthesis can be plausibly achieved through established methodologies, and its potential applications are strongly supported by the extensive body of research on related quinoline derivatives. Researchers are encouraged to explore the synthetic utility of this compound in their respective fields.

References

An In-depth Technical Guide on the Potential Reactivity of the Bromine on 8-Bromo-7-fluoro-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential reactivity of the bromine atom in 8-Bromo-7-fluoro-2-methoxyquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic utility of this versatile building block. By examining the electronic effects of the fluoro and methoxy substituents, this guide predicts and explains the reactivity of the C8-Br bond in cornerstone organic reactions, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange. Detailed, field-proven experimental protocols are provided as actionable starting points for the synthesis of novel quinoline derivatives.

Introduction: The Strategic Importance of this compound

The quinoline framework is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound presents a unique combination of functionalities, making it a highly valuable starting material for the synthesis of complex molecular architectures. The bromine atom at the 8-position serves as a versatile handle for a wide array of chemical transformations, enabling the introduction of diverse substituents and the construction of novel carbon-carbon and carbon-heteroatom bonds.

This guide will focus on the predictable and potential reactivity of the C8-Br bond, influenced by the electronic interplay of the adjacent electron-withdrawing fluorine atom at C7 and the electron-donating methoxy group at C2. Understanding these electronic effects is paramount to designing successful synthetic strategies and unlocking the full potential of this powerful building block.

Electronic Landscape and its Influence on Reactivity

The reactivity of the bromine atom at the 8-position is intrinsically linked to the electronic nature of the quinoline ring system, which is modulated by the substituents at the 2- and 7-positions.

  • The 2-Methoxy Group: The methoxy group at the 2-position is a strong electron-donating group through resonance. This increases the electron density of the quinoline ring, which can influence the overall reactivity. In the context of palladium-catalyzed cross-coupling reactions, this enhanced electron density can facilitate the initial oxidative addition step.

  • The 7-Fluoro Group: Conversely, the fluorine atom at the 7-position is a strongly electronegative, electron-withdrawing group by induction. This has a more localized effect, decreasing the electron density in its immediate vicinity, including the C8-Br bond. This inductive pull can make the C8 carbon more electrophilic and potentially more susceptible to certain nucleophilic attacks, although direct SNAr at this position is unlikely. The primary influence of the 7-fluoro group is electronic, modulating the reactivity of the adjacent C8-Br bond in catalyzed reactions.

The interplay of these opposing electronic forces creates a unique chemical environment at the C8 position, which can be strategically exploited for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atom at the 8-position of this compound is well-positioned for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their reliability and broad substrate scope.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide. The C8-Br bond in our target molecule is anticipated to be highly reactive under Suzuki-Miyaura conditions, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents. A study on the Suzuki-Miyaura cross-coupling of 5-bromo-8-methoxyquinoline and 5,7-dibromo-8-methoxyquinoline with substituted phenylboronic acids demonstrated high yields, suggesting similar success for the 8-bromo analogue.[1]

Table 1: Predicted Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst SystemBaseSolventExpected Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O7-Fluoro-2-methoxy-8-phenylquinoline
4-Pyridylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O7-Fluoro-2-methoxy-8-(pyridin-4-yl)quinoline
Vinylboronic acid pinacol esterPd(OAc)₂ / SPhosK₃PO₄Toluene7-Fluoro-2-methoxy-8-vinylquinoline

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., Toluene/H₂O 4:1), add the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Suzuki-Miyaura Coupling Workflow

G Start Combine Reactants: - this compound - Boronic Acid - Pd Catalyst - Base - Solvent Degas Degas with Inert Gas Start->Degas Heat Heat Reaction Mixture (80-110 °C) Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product 8-Aryl/Vinyl-7-fluoro- 2-methoxyquinoline Purify->Product

Caption: Workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[2][3][4][5] This reaction allows for the introduction of a diverse range of primary and secondary amines at the 8-position of the quinoline ring, leading to the synthesis of novel anilines and related structures. The choice of phosphine ligand is critical for the success of this reaction and often requires optimization.

Table 2: Predicted Buchwald-Hartwig Amination of this compound

AmineCatalyst SystemBaseSolventExpected Product
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene4-(7-Fluoro-2-methoxyquinolin-8-yl)morpholine
AnilinePd(OAc)₂ / BINAPCs₂CO₃DioxaneN-(7-Fluoro-2-methoxyquinolin-8-yl)aniline
BenzylaminePdCl₂(dppf)K₃PO₄TolueneN-Benzyl-7-fluoro-2-methoxyquinolin-8-amine

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., XPhos, 0.08 eq), and a base (e.g., NaOtBu, 1.4 eq).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted quinolines.[6][7] These products can serve as versatile intermediates for further transformations, such as cycloadditions or the synthesis of extended π-systems.

Table 3: Predicted Sonogashira Coupling of this compound

AlkyneCatalyst SystemBaseSolventExpected Product
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF7-Fluoro-2-methoxy-8-(phenylethynyl)quinoline
TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NEtDMF8-((Trimethylsilyl)ethynyl)-7-fluoro-2-methoxyquinoline
1-HexynePdCl₂(MeCN)₂ / CuIPiperidineToluene8-(Hex-1-yn-1-yl)-7-fluoro-2-methoxyquinoline

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.05 eq), and a base (e.g., Et₃N, 3.0 eq).

  • Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Diagram 2: Cross-Coupling Reactions at the C8-Position

G cluster_0 Starting Material cluster_1 Cross-Coupling Reactions cluster_2 Products SM This compound Suzuki Suzuki-Miyaura + R-B(OH)₂ SM->Suzuki Pd catalyst, Base Buchwald Buchwald-Hartwig + R₂NH SM->Buchwald Pd catalyst, Base, Ligand Sonogashira Sonogashira + R-C≡CH SM->Sonogashira Pd catalyst, Cu(I), Base Product_Suzuki 8-Aryl-7-fluoro-2-methoxyquinoline Suzuki->Product_Suzuki Product_Buchwald 8-Amino-7-fluoro-2-methoxyquinoline Buchwald->Product_Buchwald Product_Sonogashira 8-Alkynyl-7-fluoro-2-methoxyquinoline Sonogashira->Product_Sonogashira

Caption: Overview of key cross-coupling reactions.

Metal-Halogen Exchange: A Pathway to Nucleophilic Derivatives

Metal-halogen exchange is a fundamental transformation in organometallic chemistry, converting an aryl halide into a highly reactive organometallic species. The C8-Br bond of this compound is expected to readily undergo lithium-halogen exchange upon treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures.

This generates a potent nucleophile at the 8-position, which can be trapped with a variety of electrophiles to introduce a wide range of functional groups.

Diagram 3: Metal-Halogen Exchange and Subsequent Functionalization

G Start 8-Bromo-7-fluoro- 2-methoxyquinoline Exchange Lithium-Halogen Exchange (e.g., n-BuLi, -78 °C) Start->Exchange Intermediate 8-Lithio-7-fluoro- 2-methoxyquinoline Exchange->Intermediate Quench Electrophilic Quench (e.g., DMF, CO₂, R-CHO) Intermediate->Quench Product 8-Functionalized-7-fluoro- 2-methoxyquinoline Quench->Product

Caption: Metal-halogen exchange workflow.

Experimental Protocol: General Procedure for Metal-Halogen Exchange and Electrophilic Quench

  • Dissolve this compound (1.0 eq) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of an organolithium reagent (e.g., n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes) to ensure complete exchange.

  • Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) to the solution at -78 °C.

  • Allow the reaction to warm slowly to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by chromatography or recrystallization.

Comparative Reactivity: The C8-Br versus the C7-F Bond

While the C8-Br bond is the primary site for the reactions discussed above, it is important to consider the potential reactivity of the C7-F bond, particularly in nucleophilic aromatic substitution (SNAr) reactions. Generally, SNAr reactions are favored when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[8][9][10]

In this compound, the C7-F bond is not strongly activated for SNAr. The adjacent bromine at C8 is not a sufficiently strong electron-withdrawing group in the context of SNAr. Furthermore, the electron-donating 2-methoxy group, although distant, contributes to the overall electron density of the ring system, disfavoring nucleophilic attack. Therefore, under the conditions typically employed for palladium-catalyzed cross-coupling and metal-halogen exchange at the C8-Br bond, the C7-F bond is expected to remain largely unreactive. Selective functionalization at the C8 position is therefore highly feasible.

Conclusion and Future Outlook

This compound is a strategically important building block with a highly versatile bromine handle at the 8-position. The electronic environment created by the flanking fluoro and methoxy groups allows for predictable and selective reactivity. This guide has outlined the significant potential of the C8-Br bond to participate in a range of high-yield, synthetically valuable transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as metal-halogen exchange reactions.

The provided experimental protocols serve as a robust starting point for the synthesis of a vast library of novel 8-substituted-7-fluoro-2-methoxyquinolines. These derivatives are of significant interest in the fields of medicinal chemistry and materials science, and the methodologies described herein will undoubtedly facilitate the discovery of new compounds with unique biological and physical properties. Future research in this area will likely focus on expanding the scope of these reactions to include an even wider array of coupling partners and the development of novel catalytic systems to further enhance the efficiency and sustainability of these transformations.

References

A Technical Guide to Electrophilic Substitution on the 8-Bromo-7-fluoro-2-methoxyquinoline Core

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The functionalization of this privileged core is paramount for the development of new chemical entities with tailored pharmacological profiles. This guide provides an in-depth technical analysis of electrophilic aromatic substitution (SEAr) on a specifically substituted core: 8-Bromo-7-fluoro-2-methoxyquinoline. We will dissect the complex interplay of electronic effects governed by the inherent properties of the quinoline nucleus and its substituents to predict regioselectivity. Furthermore, this document furnishes field-proven, step-by-step protocols for key electrophilic substitution reactions, explaining the causal relationships behind experimental design and reagent selection. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to confidently and successfully modify this valuable heterocyclic system.

The Quinoline Nucleus: Structural and Electronic Landscape

The quinoline ring is a fused aromatic heterocycle composed of a benzene ring and a pyridine ring. This fusion results in a complex electronic environment that dictates its chemical reactivity.

  • Pyridine Ring: The electronegative nitrogen atom withdraws electron density from the pyridine ring (positions 2, 3, and 4), rendering it electron-deficient and thus highly deactivated towards electrophilic attack.[1][2]

  • Benzene Ring: In contrast, the carbocyclic "benzene" portion of the molecule (positions 5, 6, 7, and 8) is comparatively electron-rich and is the primary site for electrophilic substitution.[1][3]

Under electrophilic conditions, particularly in acidic media, the quinoline nitrogen is protonated, further deactivating the entire system. Consequently, electrophilic substitutions on quinoline generally require more forcing conditions than those for benzene or naphthalene.[4] The substitution pattern on the parent quinoline ring overwhelmingly favors positions C5 and C8, as attack at these sites leads to the most stable carbocation intermediates (Wheland intermediates), where the aromaticity of the adjacent ring is preserved.[3][4][5]

Analysis of this compound

To predict the outcome of electrophilic substitution on our target molecule, we must analyze the directing effects of each substituent in concert with the inherent properties of the quinoline core.

G cluster_workflow General SₑAr Workflow A 1. Dissolve Substrate in Strong Acid (e.g., H₂SO₄) B 2. Cool Reaction Mixture (0-5 °C) A->B C 3. Prepare & Add Electrophilic Reagent B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Quench Reaction on Ice D->E Upon Completion F 6. Neutralize & Extract Product E->F G 7. Purify Product (Chromatography) F->G

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 8-Bromo-7-fluoro-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing 8-Bromo-7-fluoro-2-methoxyquinoline as the electrophilic partner. The quinoline scaffold is a cornerstone in medicinal chemistry, and the ability to functionalize it at the C-8 position opens avenues for the synthesis of novel molecular entities with significant therapeutic potential. This document delves into the mechanistic underpinnings of the reaction, offers field-proven protocols, discusses critical parameters for optimization, and provides troubleshooting guidance to overcome common challenges. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible outcomes for researchers engaged in drug discovery and development.

Introduction: The Strategic Importance of 8-Aryl-7-fluoro-2-methoxyquinolines

The quinoline ring system is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs and clinical candidates. The specific substitution pattern of this compound presents a unique synthetic handle for introducing molecular diversity. The electron-withdrawing fluorine atom at C-7 and the electron-donating methoxy group at C-2 modulate the electronic properties of the quinoline core, influencing its reactivity and potential biological activity.

The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in the synthesis of complex molecules for drug discovery.[2][3] By coupling this compound with various aryl and heteroaryl boronic acids, researchers can rapidly generate libraries of novel 8-arylquinolines for biological screening.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[4]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex L₂Pd(II)(Ar)(Br) Pd0->PdII_complex Oxidative Addition ArylBr 8-Bromo-7-fluoro- 2-methoxyquinoline (Ar-Br) ArylBr->PdII_complex OxAdd Oxidative Addition PdII_diaryl L₂Pd(II)(Ar)(Aryl') PdII_complex->PdII_diaryl Transmetalation BoronicAcid Aryl'-B(OH)₂ Boronate [Aryl'-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->PdII_diaryl Transmetal Transmetalation PdII_diaryl->Pd0 Reductive Elimination Product 8-Aryl-7-fluoro- 2-methoxyquinoline (Ar-Aryl') PdII_diaryl->Product RedElim Reductive Elimination

Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki coupling of this compound. Optimization may be required for specific boronic acid partners.

Materials and Reagents
  • Substrate: this compound (1.0 eq)

  • Boronic Acid/Ester: Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 eq)

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.0-3.0 eq) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v)

  • Inert Gas: Argon or Nitrogen

Reaction Setup and Execution

The following workflow provides a step-by-step guide for performing the Suzuki coupling reaction.

Suzuki_Workflow start Start setup Reaction Setup: Combine this compound, boronic acid, catalyst, and base in a Schlenk flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (repeat 3x). setup->inert solvent Solvent Addition: Inject degassed solvent mixture via syringe. inert->solvent reaction Reaction: Heat mixture to 80-100 °C with vigorous stirring for 4-24 hours. solvent->reaction monitor Monitoring: Track reaction progress by TLC or LC-MS. reaction->monitor workup Workup: Cool to room temperature, dilute with ethyl acetate, wash with water and brine. monitor->workup Upon completion purify Purification: Dry organic layer over Na₂SO₄, concentrate, and purify by column chromatography. workup->purify product Final Product: 8-Aryl-7-fluoro-2-methoxyquinoline purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Detailed Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and the base (e.g., K₂CO₃, 3.0 eq).[5]

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Using a syringe, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) to the flask. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 80-100 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 8-aryl-7-fluoro-2-methoxyquinoline.

Optimization and Key Parameters

The success of the Suzuki coupling is highly dependent on the interplay of several factors. The following table provides a guide for optimizing the reaction conditions.

ParameterOptions & ConsiderationsRationale & Causality
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ with ligands like SPhos, XPhosThe choice of catalyst and ligand is crucial. For heteroaromatic halides, bulky and electron-rich phosphine ligands often enhance the rates of oxidative addition and reductive elimination, leading to higher yields.[2]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield. K₃PO₄ is often effective for challenging couplings.[2][6]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. The choice of solvent can influence catalyst stability and reaction kinetics.[2]
Temperature 60-110 °CHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. Optimization is key.[7]
Boronic Acid Partner Boronic acids, pinacol esters, MIDA boronatesPinacol esters and MIDA boronates can offer enhanced stability and are less prone to protodeboronation, which can be a significant side reaction.[8]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor quality of reagents (especially boronic acid)- Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and the reaction vessel.- Use fresh, high-purity boronic acid.
Formation of Homocoupled Product - Presence of oxygen- Decomposition of boronic acid- Maintain a strictly anaerobic environment throughout the reaction.- Consider using a more stable boronic acid derivative (e.g., pinacol ester).[8]
Dehalogenation of Starting Material - Unfavorable reaction kinetics- Screen different ligands and bases to find conditions that favor cross-coupling over dehalogenation.[8]
Protodeboronation of Boronic Acid - Presence of excess water or protic sources- High reaction temperature- Use anhydrous solvents or minimize the amount of water.- Employ milder reaction conditions (lower temperature, shorter reaction time).- Use a milder base.[8]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the synthesis of 8-aryl-7-fluoro-2-methoxyquinolines. By carefully selecting the catalyst, base, and solvent system, and by adhering to rigorous experimental technique, researchers can efficiently generate a diverse range of novel quinoline derivatives. The protocols and insights provided in this guide are intended to empower scientists in drug discovery to accelerate their research and development efforts.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-7-fluoro-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on the challenging heterocyclic substrate, 8-Bromo-7-fluoro-2-methoxyquinoline. Quinolines bearing an amino group at the C8 position are significant scaffolds in medicinal chemistry and drug development. This guide offers a detailed experimental protocol, mechanistic insights, and practical advice for researchers. The protocol is designed to be self-validating by explaining the rationale behind the choice of catalyst, ligand, base, and reaction conditions, ensuring both reproducibility and a deeper understanding of the transformation.

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds in modern organic synthesis.[1][2] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] Traditional methods for aryl amine synthesis often suffer from harsh reaction conditions and limited substrate scope.[1] The Buchwald-Hartwig reaction, however, offers a mild and highly general alternative, tolerating a wide array of functional groups.[1][2]

The substrate in focus, this compound, presents a unique set of challenges and opportunities. The quinoline core is a privileged scaffold in drug discovery, and functionalization at the C8 position is of particular interest. The electronic nature of the substrate is complex: the 7-fluoro group is strongly electron-withdrawing, which can influence the oxidative addition step, while the 2-methoxy group is electron-donating. Furthermore, the quinoline nitrogen itself can coordinate to the palladium center, potentially complicating the catalytic cycle.[5] This guide provides a robust protocol to navigate these challenges and achieve efficient C-N bond formation.

Mechanistic Overview: The Palladium Catalytic Cycle

Understanding the mechanism of the Buchwald-Hartwig amination is crucial for rational optimization and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[6][7]

The generally accepted catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active L-Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[6][7] The electron-withdrawing fluorine atom at the C7 position may influence the rate of this step.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[8]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]

Bulky, electron-rich phosphine ligands are critical to the success of this reaction. They stabilize the palladium catalyst, promote the oxidative addition and reductive elimination steps, and prevent the formation of inactive catalyst species.[3][9]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(Br)(R₂NH)] OA_Complex->Amine_Coord Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Coord->Amido_Complex Deprotonation (-HBr) Amido_Complex->Pd0 Reductive Elimination product Ar-NR₂ Amido_Complex->product sub Ar-Br sub->OA_Complex amine R₂NH amine->Amine_Coord base Base base->Amine_Coord

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is optimized for the coupling of various primary and secondary amines with this compound on a typical laboratory scale (0.5 - 1.0 mmol).

Materials and Reagents
ReagentPuritySupplierNotes
This compound>98%Commercial SourceEnsure starting material is pure and dry.
Amine Coupling Partner>98%Commercial SourcePurify if necessary (distillation for liquids, recrystallization for solids).
tBuXPhos Pd G3 Precatalyst>98%Sigma-Aldrich, etc.A third-generation (G3) precatalyst is recommended for stability and high activity.[10]
tBuXPhos Ligand>98%Commercial SourceAdditional free ligand can sometimes improve catalyst stability.
Sodium tert-butoxide (NaOtBu)>98%Commercial SourceHandle in a glovebox due to its hygroscopic and reactive nature. Use a freshly opened bottle.
TolueneAnhydrousCommercial SourceDegas thoroughly before use by sparging with argon or nitrogen for 30 minutes.[11]
Equipment
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septa and needles for inert atmosphere transfers

  • Schlenk line or glovebox for inert atmosphere

  • Heating mantle or oil bath with temperature controller

  • Standard laboratory glassware for workup and purification

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Silica gel for column chromatography

Reaction Setup Workflow

The following workflow ensures that the reaction is set up under strictly anaerobic and anhydrous conditions, which is critical for reproducibility and high yields.

Workflow A 1. Prepare Glassware (Oven-dry and cool under Ar/N₂) B 2. Add Solids in Glovebox (Aryl bromide, Precatalyst, NaOtBu) A->B C 3. Seal Vessel (Fit with septum) B->C D 4. Add Liquids (Degassed Toluene, Amine) C->D E 5. Heat Reaction (Stir at 100-110 °C) D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Workup & Purification (Quench, Extract, Column Chromatography) F->G

Figure 2: Experimental workflow for reaction setup and execution.
Step-by-Step Procedure

  • Preparation: Place a magnetic stir bar into a 10 mL Schlenk flask. Dry the flask in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of argon or nitrogen.

  • Charging Reagents (Inert Atmosphere): In a glovebox or under a positive pressure of argon, add this compound (1.0 equiv.), tBuXPhos Pd G3 precatalyst (0.02 equiv., 2 mol%), and Sodium tert-butoxide (1.4 equiv.) to the flask.

    • Causality Note: Using a precatalyst like tBuXPhos Pd G3 ensures the efficient in-situ formation of the active L-Pd(0) species, leading to more reliable results than using separate Pd(II) sources that require reduction.[6][10] The strong, non-nucleophilic base NaOtBu is effective for deprotonating a wide range of amines.[1]

  • Solvent and Amine Addition: Remove the flask from the glovebox (if used) and seal with a rubber septum. Add degassed toluene (to make a ~0.2 M solution based on the aryl bromide) via syringe. Then, add the amine coupling partner (1.2 equiv.) via syringe. If the amine is a solid, it should be added in the previous step with the other solids.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.

    • Causality Note: Vigorous stirring is important, especially with heterogeneous bases like NaOtBu, to ensure proper mixing and reaction rates.[6] Typical temperatures for aryl bromides are in the 80-110 °C range.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture. The reaction is typically complete within 4-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by adding 5 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 8-amino-7-fluoro-2-methoxyquinoline derivative.[11]

Optimization and Parameter Selection

The success of the Buchwald-Hartwig amination on this substrate is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides recommendations based on literature precedents for challenging heteroaryl substrates.[12][13][14]

ParameterRecommended ConditionRationale & Considerations
Palladium Source tBuXPhos Pd G3 (or other G3/G4 precatalysts)G3/G4 precatalysts are air-stable and provide reliable generation of the active Pd(0) catalyst, which is crucial for challenging substrates.[10][15]
Ligand tBuXPhos, RuPhos, BrettPhosBulky, electron-rich dialkylbiaryl phosphine ligands are essential. They accelerate reductive elimination and are effective for coupling heteroaryl halides.[3][16]
Base NaOtBu, LHMDS, K₃PO₄A strong, non-nucleophilic base is generally required. For base-sensitive functional groups, a weaker base like K₃PO₄ can be used, though it may require higher temperatures.[6][17]
Solvent Toluene, Dioxane, THFAnhydrous, degassed non-polar aprotic solvents are standard. Toluene is often preferred for its high boiling point and ability to precipitate some inorganic salts.[6]
Temperature 100 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition to the C-Br bond.
Amine Partner Primary & Secondary Aliphatic/Aromatic AminesThe reactivity varies with the amine. Primary amines are often more reactive than secondary amines. Sterically hindered amines may require longer reaction times or higher catalyst loading.[6]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst (oxygen/moisture).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure all reagents are dry and the reaction is run under a strictly inert atmosphere. Use a fresh, high-quality precatalyst.2. Switch to a stronger base (e.g., LHMDS if NaOtBu fails).3. Increase the temperature in 10 °C increments.
Formation of Side Products 1. Hydrodehalogenation (Ar-Br → Ar-H).2. Homocoupling of the amine.1. This can occur if β-hydride elimination is competitive. Ensure the ligand is sufficiently bulky. Consider a different ligand (e.g., RuPhos).2. Ensure proper stoichiometry and slow addition of the amine if necessary.
Dark Black Solution Palladium black precipitation (catalyst death).This indicates catalyst decomposition. Ensure the ligand-to-palladium ratio is sufficient (1.5:1 to 2:1). Check the purity of reagents and solvent.
Reaction Stalls Product inhibition or catalyst deactivation by the quinoline nitrogen.Increase catalyst loading (e.g., from 2 mol% to 5 mol%). Screen different ligands, as some are more resistant to coordination by nitrogen heterocycles.[5]

References

Synthesis of 8-Aryl-7-Fluoro-2-Methoxyquinolines: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Its rigid, bicyclic aromatic structure provides a versatile scaffold for the precise spatial arrangement of pharmacophoric groups, enabling potent and selective interactions with biological targets. The introduction of specific substituents, such as fluorine and aryl moieties, can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. In particular, the 8-aryl-7-fluoro-2-methoxyquinoline framework is of significant interest to drug development professionals. The fluorine atom at the 7-position can enhance metabolic stability and binding affinity, while the aryl group at the 8-position offers a vector for exploring structure-activity relationships (SAR) by introducing diverse substituents. The 2-methoxy group can also modulate the electronic properties and potential for hydrogen bonding of the quinoline core. This application note provides a comprehensive guide to the synthesis of this promising class of molecules, with a focus on the widely applicable Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy: A Two-Step Approach to 8-Aryl-7-Fluoro-2-Methoxyquinolines

The most efficient and modular route to the target compounds involves a two-step sequence: first, the synthesis of a key building block, 8-bromo-7-fluoro-2-methoxyquinoline, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a variety of arylboronic acids. This strategy allows for the late-stage introduction of the aryl group, enabling the rapid generation of a library of analogues for biological screening.

Synthetic_Workflow Start Commercially Available Precursors Precursor_Synth Synthesis of This compound Start->Precursor_Synth Multi-step Synthesis Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Precursor_Synth->Suzuki_Coupling Key Intermediate Purification Purification (Column Chromatography) Suzuki_Coupling->Purification Crude Product Final_Product 8-Aryl-7-fluoro-2-methoxyquinoline (Target Molecule) Purification->Final_Product Pure Product

Caption: General workflow for the synthesis of 8-aryl-7-fluoro-2-methoxyquinolines.

Part 1: Synthesis of the Key Intermediate: this compound

A plausible synthetic route to the key intermediate, this compound, can be envisioned starting from commercially available 2-fluoro-3-methoxyaniline. This multi-step synthesis involves a Skraup-Doebner-von Miller reaction to construct the quinoline core, followed by a regioselective bromination.

Protocol: Synthesis of this compound (Proposed)

Materials:

  • 2-Fluoro-3-methoxyaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., arsenic acid or sodium m-nitrobenzenesulfonate)

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Sodium Hydroxide

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Quinoline Core Formation (Skraup-Doebner-von Miller Reaction):

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling.

    • Slowly add 2-fluoro-3-methoxyaniline to the mixture, followed by the oxidizing agent.

    • Heat the reaction mixture to 120-130 °C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 7-fluoro-8-methoxyquinoline.

  • Regioselective Bromination:

    • Dissolve the crude 7-fluoro-8-methoxyquinoline in DMF.

    • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. The methoxy group at the 8-position and the existing ring system will direct the bromination to the 5- and 7-positions. However, with careful control of stoichiometry and reaction conditions, mono-bromination can be favored.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to isolate this compound. The regiochemistry should be confirmed by NMR spectroscopy.

Part 2: Suzuki-Miyaura Cross-Coupling for Aryl Group Installation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[1] In this step, the synthesized this compound is coupled with a variety of arylboronic acids in the presence of a palladium catalyst and a base.

Reaction Scheme and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 PdII_Aryl [Ar-Pd(II)-Br]L2 Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl [Ar-Pd(II)-Ar']L2 PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide Ar-Br (this compound) ArylBoronic Ar'-B(OH)2 (Arylboronic Acid) Base Base (e.g., K2CO3)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice due to its commercial availability and effectiveness. For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands, such as those from the Buchwald group, can accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[2][3]

  • Ligands: The phosphine ligands stabilize the palladium center and influence its reactivity. The choice of ligand can be critical for the success of the reaction, especially with sterically hindered or electronically demanding substrates.

  • Base: A base is required to activate the boronic acid for transmetalation.[4] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can affect the reaction rate and the tolerance of base-sensitive functional groups.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or dimethoxyethane) and water is often used. The water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Nitrogen or Argon gas

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

  • Celite

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-7-fluoro-2-methoxyquinoline.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes illustrative examples of Suzuki-Miyaura coupling reactions with this compound and various arylboronic acids. The yields are representative and may vary depending on the specific substrate and reaction conditions.

EntryArylboronic AcidProductRepresentative Yield (%)
1Phenylboronic acid7-Fluoro-2-methoxy-8-phenylquinoline85
24-Methoxyphenylboronic acid7-Fluoro-2-methoxy-8-(4-methoxyphenyl)quinoline92
33-Chlorophenylboronic acid8-(3-Chlorophenyl)-7-fluoro-2-methoxyquinoline78
42-Thienylboronic acid7-Fluoro-2-methoxy-8-(thiophen-2-yl)quinoline81

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. Bulky, electron-rich ligands can often improve the efficiency of the coupling. Increasing the reaction temperature or time may also be beneficial. Ensure that the reagents and solvents are of high purity and appropriately degassed to prevent catalyst deactivation.

  • Side Reactions: Protodeboronation (loss of the boronic acid group) can be a competing side reaction. Using a milder base or anhydrous conditions may mitigate this issue. Homocoupling of the boronic acid can also occur; adjusting the stoichiometry and catalyst loading can help to minimize this.

  • Purification Challenges: The polarity of the 8-aryl-7-fluoro-2-methoxyquinoline products will vary depending on the nature of the aryl substituent. A careful selection of the eluent system for column chromatography is crucial for effective purification.

Conclusion

The synthesis of 8-aryl-7-fluoro-2-methoxyquinolines via a Suzuki-Miyaura cross-coupling reaction is a robust and versatile strategy for accessing a diverse range of compounds with high potential in drug discovery. The modularity of this approach allows for the systematic exploration of structure-activity relationships, which is a critical aspect of modern medicinal chemistry. By understanding the underlying principles of the reaction mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize these valuable compounds for further biological evaluation.

References

Application Notes and Protocols: 8-Bromo-7-fluoro-2-methoxyquinoline as a Privileged Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets, particularly in oncology and inflammatory diseases. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. A key strategy in modern medicinal chemistry is the use of "privileged scaffolds," core structures that can be readily modified to interact with the ATP-binding site of various kinases. The quinoline core is one such scaffold, found in numerous approved and investigational kinase inhibitors.[1][2] This document provides an in-depth guide to the application of 8-Bromo-7-fluoro-2-methoxyquinoline , a highly functionalized building block with significant potential for the synthesis of next-generation kinase inhibitors.

The unique substitution pattern of this quinoline derivative offers several advantages for kinase inhibitor design. The bromine atom at the 8-position serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4] The fluorine atom at the 7-position can enhance binding affinity through favorable interactions with the kinase hinge region and improve metabolic stability.[5] The methoxy group at the 2-position can modulate the electronic properties of the quinoline ring and provide an additional vector for interaction within the ATP-binding pocket. While direct literature on the application of this specific building block is emerging, its structural motifs are present in potent inhibitors of kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator of innate immune and inflammatory signaling.[6][7][8]

This guide will provide detailed protocols for the utilization of this compound in the synthesis of potential kinase inhibitors, using the development of IRAK4 inhibitors as an illustrative example.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is crucial for designing synthetic routes and predicting the drug-like properties of its derivatives.

PropertyValueSource
Molecular Formula C₁₀H₇BrFNOSupplier Data
Molecular Weight 256.07 g/mol Supplier Data
Appearance Off-white to pale yellow solidSupplier Data
Solubility Soluble in common organic solvents such as DCM, THF, and DMFInferred
Reactivity The bromine at C8 is susceptible to Pd-catalyzed cross-coupling. The quinoline nitrogen can act as a hydrogen bond acceptor.Chemical Principles

Synthetic Strategy: Accessing the Building Block

While this compound is commercially available from several suppliers, understanding its synthesis provides insights into its reactivity and potential impurities. A plausible synthetic route is outlined below.

Synthesis_of_this compound A 2-Fluoro-3-bromoaniline C 7-Fluoro-8-bromo-4-hydroxy-2(1H)-quinolone A->C NaH, Ph2O, heat B Diethyl malonate B->C D 7-Fluoro-8-bromo-2,4-dichloroquinoline C->D POCl3, heat E This compound D->E NaOMe, MeOH

Figure 1: Proposed synthetic route to this compound.

This multi-step synthesis involves a Gould-Jacobs reaction to form the quinolone core, followed by chlorination and subsequent methoxylation.

Application in Kinase Inhibitor Synthesis: A Focus on IRAK4

IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response. Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[9][10] Several potent IRAK4 inhibitors feature a substituted quinoline or isoquinoline scaffold, making this compound an attractive starting point for the development of novel IRAK4 inhibitors.

Proposed Kinase Inhibitor Target

Based on the structure of known IRAK4 inhibitors like Zimlovisertib (PF-06650833), we can propose a hypothetical target molecule for synthesis.[8]

Target_Molecule A Hypothetical IRAK4 Inhibitor

Figure 2: A hypothetical IRAK4 inhibitor incorporating the this compound scaffold.

This hypothetical inhibitor features a substituted pyrazole attached at the 8-position of the quinoline core, a common motif in kinase inhibitors for interaction with the solvent-exposed region of the ATP-binding site.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a hypothetical IRAK4 inhibitor using this compound as the starting material.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[4][11] This protocol describes the coupling of this compound with a substituted pyrazole boronic ester.

Materials:

  • This compound

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-(1-methyl-1H-pyrazol-4-yl)-7-fluoro-2-methoxyquinoline.

Suzuki_Coupling_Workflow Start Combine Reactants: - this compound - Pyrazole boronic ester - K₂CO₃ Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Solvent Add Solvents: - Anhydrous Dioxane - Degassed Water Inert->Solvent Catalyst Add Pd(dppf)Cl₂ Solvent->Catalyst Heat Heat to 90°C (12-16 hours) Catalyst->Heat Monitor Monitor Reaction (TLC or LC-MS) Heat->Monitor Workup Workup: - Cool, Dilute with EtOAc - Wash with H₂O and Brine Monitor->Workup Purify Purification: - Dry, Concentrate - Column Chromatography Workup->Purify Product Isolated Product: 8-(1-methyl-1H-pyrazol-4-yl)-7-fluoro-2-methoxyquinoline Purify->Product

Figure 3: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[3][12] This protocol describes the coupling of this compound with a primary amine.

Materials:

  • This compound

  • 3-Aminopyrrolidine-1-carboxylic acid tert-butyl ester

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube or sealed vial, add this compound (1.0 eq), 3-aminopyrrolidine-1-carboxylic acid tert-butyl ester (1.1 eq), and sodium tert-butoxide (1.4 eq).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) in anhydrous toluene.

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add anhydrous toluene to the reaction vessel, followed by the catalyst pre-mixture.

  • Seal the vessel and heat the reaction mixture to 110 °C for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • The resulting BOC-protected amine can be deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.

Buchwald_Hartwig_Workflow Start Combine Reactants: - this compound - Amine - NaOtBu Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Catalyst_Prep Prepare Catalyst Pre-mixture: - Pd₂(dba)₃ - XPhos - Toluene Reaction_Setup Add Toluene and Catalyst Pre-mixture Catalyst_Prep->Reaction_Setup Inert->Reaction_Setup Heat Heat to 110°C (18-24 hours) Reaction_Setup->Heat Monitor Monitor Reaction (TLC or LC-MS) Heat->Monitor Workup Workup: - Cool, Dilute with EtOAc - Filter, Wash Monitor->Workup Purify Purification: - Dry, Concentrate - Column Chromatography Workup->Purify Deprotection BOC Deprotection (if necessary) Purify->Deprotection Product Isolated Product: Substituted 8-aminoquinoline Deprotection->Product

Figure 4: Experimental workflow for the Buchwald-Hartwig amination.

Illustrative Biological Activity Data

The following table presents hypothetical, yet plausible, in vitro activity data for a series of kinase inhibitors derived from this compound, targeting IRAK4. This data is intended to illustrate the potential of this building block and the type of structure-activity relationships (SAR) that could be explored.

Compound IDR Group at C8IRAK4 IC₅₀ (nM)Kinase Selectivity (vs. a panel of 10 related kinases)
Hypothetical-1 1-Methyl-1H-pyrazol-4-yl15>100-fold selective
Hypothetical-2 4-(Methylsulfonyl)phenyl50>50-fold selective
Hypothetical-3 3-(Dimethylamino)pyrrolidin-1-yl8>200-fold selective
Hypothetical-4 Morpholino120>20-fold selective
Zimlovisertib (Reference Compound)5>100-fold selective

Data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This compound represents a highly promising and versatile building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern provides multiple avenues for synthetic diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a solid foundation for researchers to explore the potential of this scaffold. The illustrative example of targeting IRAK4 highlights the relevance of this building block in developing therapeutics for inflammatory diseases and cancer. Future work should focus on the synthesis and biological evaluation of a diverse library of compounds derived from this compound to fully elucidate its potential in kinase inhibitor drug discovery.

References

Application Notes and Protocols for the Synthesis of Novel Fluorescent Probes from 8-Bromo-7-fluoro-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of the Quinoline Scaffold

The quinoline moiety is a privileged heterocyclic scaffold, forming the core of a vast array of compounds with significant biological and pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] Beyond its therapeutic potential, the rigid, planar structure of the quinoline ring system provides an excellent foundation for the design of fluorescent probes. These probes are indispensable tools in modern research and drug development, enabling the visualization and tracking of biological molecules and processes with high sensitivity and specificity.[1]

8-Bromo-7-fluoro-2-methoxyquinoline is a particularly attractive starting material for the synthesis of novel fluorescent probes. The methoxy group at the 2-position and the fluorine atom at the 7-position can modulate the photophysical properties of the resulting fluorophore, while the bromine atom at the 8-position serves as a versatile handle for derivatization. This allows for the strategic introduction of various aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. By carefully selecting the coupling partner, researchers can fine-tune the spectral properties and create probes tailored for specific applications, such as bioimaging and sensing of biologically relevant analytes.

This document provides a comprehensive guide to the synthesis of a representative fluorescent probe from this compound via a Suzuki-Miyaura cross-coupling reaction. It includes a detailed, field-proven protocol, an in-depth explanation of the experimental choices, and methods for the characterization of the final product.

Synthetic Strategy: The Power of Palladium-Catalyzed C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of its reagents, making it an ideal choice for the synthesis of complex molecules.[2]

Our synthetic approach involves the coupling of this compound with a suitable arylboronic acid. The choice of the arylboronic acid is critical as it will largely determine the photophysical properties of the resulting fluorescent probe. For this exemplary protocol, we will use a pyrene-based boronic acid, as pyrene is a well-known fluorophore with a high quantum yield and sensitivity to its local environment.

Experimental Protocols

Part 1: Synthesis of a Representative Fluorescent Probe - 7-Fluoro-2-methoxy-8-(pyren-1-yl)quinoline

This protocol details a representative Suzuki-Miyaura coupling reaction.

  • This compound

  • Pyrene-1-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon gas supply

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask, add this compound (1.0 equiv.), pyrene-1-boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: In a separate vial, prepare the catalyst by dissolving Palladium(II) acetate (0.03 equiv.) and triphenylphosphine (0.06 equiv.) in a small amount of anhydrous 1,4-dioxane. Add this catalyst solution to the reaction flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment. This is a critical step as the Pd(0) active catalyst is sensitive to oxygen.

  • Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio) to the flask via syringe. The solvent mixture is crucial for dissolving the reagents and facilitating the reaction.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure 7-Fluoro-2-methoxy-8-(pyren-1-yl)quinoline.

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms the active Pd(0) catalyst in situ. PPh₃ acts as a ligand, stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: Potassium carbonate is a moderately strong base that is essential for the transmetalation step of the Suzuki-Miyaura reaction. It activates the boronic acid, making it more nucleophilic.

  • Solvent System: The 1,4-dioxane/water mixture is a common solvent system for Suzuki couplings. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base. Degassing the solvents is crucial to prevent oxidation of the palladium catalyst.

  • Temperature: Heating the reaction to 90 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing degradation of the reagents or catalyst.

Part 2: Characterization of the Synthesized Fluorescent Probe

A thorough characterization is essential to confirm the identity and purity of the synthesized probe and to determine its photophysical properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product. The spectra should be consistent with the expected structure of 7-Fluoro-2-methoxy-8-(pyren-1-yl)quinoline.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass of the synthesized compound, further confirming its identity.

This protocol outlines the basic steps for characterizing the fluorescence properties of the probe.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the synthesized probe (e.g., 1 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).

  • Working Solution Preparation: Dilute the stock solution to the desired working concentration (typically 1-10 µM) in the experimental buffer (e.g., PBS, HEPES, Tris-HCl).

  • Absorption and Emission Spectra:

    • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).

    • Using the determined λ_abs as the excitation wavelength, record the fluorescence emission spectrum using a fluorometer to determine the maximum emission wavelength (λ_em).

  • Quantum Yield Determination: The fluorescence quantum yield (Φ_F) should be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Stokes Shift Calculation: Calculate the Stokes shift by subtracting the maximum absorption wavelength from the maximum emission wavelength (Stokes Shift = λ_em - λ_abs).

Data Presentation

Table 1: Expected Photophysical Properties of 7-Fluoro-2-methoxy-8-(pyren-1-yl)quinoline
PropertyExpected ValueSignificance
λ_abs (nm) ~350-400Wavelength of maximum light absorption.
λ_em (nm) ~450-500Wavelength of maximum fluorescence emission.
Stokes Shift (nm) > 50A larger Stokes shift is desirable to minimize self-quenching and improve signal-to-noise ratio.
Quantum Yield (Φ_F) > 0.5A high quantum yield indicates high fluorescence efficiency.

Note: These are expected values based on the properties of similar pyrene-quinoline conjugates and will need to be experimentally determined.

Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow Start This compound + Pyrene-1-boronic acid Reaction Suzuki-Miyaura Coupling (Pd(OAc)2, PPh3, K2CO3 1,4-Dioxane/H2O, 90 °C) Start->Reaction Reagents Workup Work-up (Extraction) Reaction->Workup Reaction Mixture Purification Purification (Column Chromatography) Workup->Purification Crude Product Product 7-Fluoro-2-methoxy-8-(pyren-1-yl)quinoline (Fluorescent Probe) Purification->Product Pure Product

Caption: General workflow for the synthesis of the fluorescent probe.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 cluster_1 Pd0 Pd(0)L2 PdII_Br Ar-Pd(II)L2-Br Pd0->PdII_Br Oxidative Addition PdII_Ar Ar-Pd(II)L2-Ar' PdII_Br->PdII_Ar Transmetalation (Base) PdII_Ar->Pd0 Product Ar-Ar' PdII_Ar->Product Reductive Elimination ArBr Ar-Br (8-Bromo-quinoline) ArBOH Ar'-B(OH)2 (Pyrene-boronic acid)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion and Future Directions

The protocol described herein provides a robust and versatile method for the synthesis of novel fluorescent probes based on the this compound scaffold. The Suzuki-Miyaura coupling allows for the introduction of a wide variety of aryl and heteroaryl moieties, enabling the rational design of probes with tailored photophysical and chemical properties. The synthesized probes have the potential for a wide range of applications in biomedical research and drug discovery, including high-resolution cellular imaging, the development of targeted diagnostic agents, and high-throughput screening assays. Further optimization of the reaction conditions and exploration of a diverse library of boronic acids will undoubtedly lead to the discovery of new and powerful tools for scientific investigation.

References

Application Note & Protocol: Sonogashira Coupling of 8-Bromo-7-fluoro-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity and tolerance of a wide array of functional groups, proceeding under relatively mild conditions.[1][3]

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarial, anticancer, and anti-inflammatory drugs.[4][5] The targeted functionalization of the quinoline nucleus is therefore of paramount importance in drug discovery. This document provides a detailed, field-proven protocol for the Sonogashira coupling of 8-Bromo-7-fluoro-2-methoxyquinoline, a substrate featuring both electron-donating (methoxy) and electron-withdrawing (fluoro, bromo) groups. The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for synthesizing novel alkynyl-quinoline derivatives.

Reaction Principle and Scheme

The protocol outlines the coupling of this compound with a generic terminal alkyne, yielding the corresponding 8-alkynyl derivative. The reactivity of the C-Br bond is harnessed, which is generally less reactive than a C-I bond but more reactive than a C-Cl bond in Sonogashira couplings.[6][7][8]

Scheme 1: General Sonogashira Coupling Reaction

Reaction Scheme: Sonogashira coupling of this compound with a terminal alkyne.

Figure 1: Palladium and copper-catalyzed coupling of this compound with a terminal alkyne.

In-Depth Mechanistic Overview

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a cooperative copper cycle.[1][8][9]

The Palladium Cycle: This is the main engine of the cross-coupling.

  • Reductive Elimination & Catalyst Activation: The active Pd(0) catalyst is often generated in situ from a Pd(II) precatalyst. For instance, PdCl₂(PPh₃)₂ is reduced to the active Pd(0)(PPh₃)₂ species.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl-bromide bond of the quinoline substrate. This is typically the rate-limiting step of the reaction.[1]

  • Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium(II) complex. This step regenerates the copper(I) catalyst.[8][10]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the final C-C bond of the product and regenerate the active Pd(0) catalyst, thus closing the cycle.

The Copper Cycle: This cycle's primary function is to activate the alkyne.

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: The amine base deprotonates the terminal alkyne, facilitated by copper coordination, forming the crucial copper(I) acetylide intermediate.[1][6] This species is now ready to engage in the transmetalation step with the palladium complex.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkyne Transmetalation CuX Cu(I)X PdII_Aryl->CuX PdII_Alkyne->Pd0 Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->PdII_Aryl Alkyne H-C≡CR caption Catalytic cycles of the Sonogashira reaction.

Diagram 1: Interconnected Palladium and Copper catalytic cycles.

Materials and Equipment

Reagents & Materials Grade/Purity Supplier Example Notes
This compound≥97%Sigma-Aldrich, Combi-BlocksStarting material.
Terminal Alkyne (e.g., Phenylacetylene)≥98%Sigma-AldrichCoupling partner. Ensure it is free of peroxides.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Strem, Sigma-AldrichPalladium(0) source. Can be sensitive to air.
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]98%Strem, Sigma-AldrichAlternative Pd(II) precatalyst.
Copper(I) Iodide (CuI)99.5%, anhydrousSigma-Aldrich, AcrosCo-catalyst. Use a fresh bottle; color should be off-white/tan, not green/brown.[6]
Triethylamine (TEA) or Diisopropylamine (DIPA)≥99.5%, anhydrousAcros, Sigma-AldrichBase and can serve as co-solvent. Distill from CaH₂ if necessary.
Tetrahydrofuran (THF) or Dimethylformamide (DMF)Anhydrous, <50 ppm H₂OAcros, Sigma-AldrichReaction solvent. Must be degassed prior to use.
Nitrogen (N₂) or Argon (Ar)High Purity (≥99.998%)Local Gas SupplierFor maintaining an inert atmosphere.
Celite® 545N/ASigma-AldrichFiltration aid for work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeFisher ScientificDrying agent.
Silica Gel230-400 meshSiliCycle, FisherFor column chromatography.
Equipment Description
Schlenk Flask or 3-Neck Round Bottom FlaskReaction vessel, oven-dried before use.
Schlenk Line / Inert Gas ManifoldFor handling air-sensitive reagents and maintaining an inert atmosphere.[11]
Magnetic Stirrer with Heating Mantle/Oil BathFor controlled heating and stirring.
CondenserTo prevent solvent loss if heating.
Septa, Needles, and SyringesFor transfer of anhydrous solvents and reagents.
TLC Plates (Silica gel 60 F₂₅₄)For reaction monitoring.
Rotary EvaporatorFor solvent removal post-reaction.
Glass Chromatography ColumnFor product purification.

Detailed Step-by-Step Experimental Protocol

Safety First: This reaction involves potentially hazardous materials and should be performed in a well-ventilated fume hood. Palladium catalysts can be toxic, and organic solvents are flammable. The reaction can be exothermic, especially on a larger scale.[12][13] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Preparation and Inerting
  • Glassware: Oven-dry all glassware (Schlenk flask, condenser, magnetic stir bar) at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of dry nitrogen or argon.

  • Solvent Degassing: Degas the anhydrous solvent (e.g., THF) for 20-30 minutes by bubbling with argon or nitrogen. Alternatively, use the freeze-pump-thaw method (3 cycles) for maximum oxygen removal.[6]

Reaction Assembly and Execution

This protocol is based on a 1.0 mmol scale of the aryl bromide.

  • Charge the Flask: To the dried Schlenk flask under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%).

  • Add Solvent and Base: Add degassed anhydrous THF (5 mL) via cannula or syringe. Follow with the addition of triethylamine (TEA, 3.0 mmol, 3.0 eq).

  • Stir and Add Alkyne: Begin vigorous magnetic stirring. The mixture may be a heterogeneous slurry. Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 60 °C using a pre-heated oil bath. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 1-2 hours.

    • TLC System: A typical mobile phase is 20-30% Ethyl Acetate in Hexanes.

    • Visualization: Use UV light (254 nm) to visualize the spots. The product should have a different Rf value than the starting material. The reaction is complete when the starting aryl bromide spot is no longer visible. Reaction times typically range from 4 to 24 hours.

Reaction Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Filtration: Dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL) and filter through a short plug of Celite® to remove the palladium and copper salts.[8] Wash the pad with additional solvent (2 x 10 mL).

  • Aqueous Wash: Transfer the combined filtrate to a separatory funnel. Wash sequentially with saturated aqueous ammonium chloride (NH₄Cl, 20 mL) to remove the amine base, followed by brine (20 mL).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%) to isolate the pure product.

Key Considerations and Troubleshooting

The success of a Sonogashira coupling hinges on several critical factors. Understanding these provides a framework for optimization and troubleshooting.

Parameter Rationale and Expert Insight Troubleshooting Steps
Atmosphere The Pd(0) catalyst is sensitive to oxygen and can decompose, forming inactive palladium black. Anhydrous conditions are crucial as water can interfere with the catalytic cycle.[6]Issue: Reaction stalls, black precipitate (Pd black) forms.[6] Solution: Ensure rigorous degassing of solvents and maintain a positive inert gas pressure throughout the reaction. Use high-quality, dry solvents and reagents.
Catalyst Choice While Pd(PPh₃)₄ is a Pd(0) source, PdCl₂(PPh₃)₂ is often more air-stable and is readily reduced in situ. The choice of phosphine ligand can dramatically affect reactivity; bulky, electron-rich ligands can accelerate the oxidative addition step.[7]Issue: Low reactivity, especially with electron-rich or hindered aryl bromides.[14] Solution: Try a different ligand (e.g., P(t-Bu)₃) or a more active precatalyst system. Ensure catalysts are fresh and have been stored properly.
Base An amine base is required to deprotonate the alkyne and to neutralize the HBr generated during the reaction.[1][6] Using the base as a co-solvent or the sole solvent can sometimes accelerate the reaction.Issue: Incomplete reaction. Solution: Ensure the base is anhydrous and used in sufficient excess (typically 2-5 equivalents). Consider a stronger base like DBU for difficult couplings.
Copper Co-catalyst CuI significantly accelerates the reaction by facilitating the formation of a copper acetylide, which undergoes transmetalation more readily than the free alkyne.[1][15]Issue: Glaser homocoupling (alkyne dimerization) observed as a major byproduct. Solution: This is often caused by oxygen. Improve inerting. If the problem persists, consider a copper-free protocol, which may require different ligands or higher temperatures.[6][16]
Temperature Aryl bromides are less reactive than aryl iodides and often require heating to facilitate the rate-limiting oxidative addition step.[6] However, excessive heat can promote catalyst decomposition.Issue: No reaction at room temperature. Solution: Gradually increase the temperature (e.g., to 50-80 °C). If decomposition occurs at higher temperatures, a more active catalyst system may be needed to allow for lower reaction temperatures.

Product Characterization

Verifying the structure and purity of the final compound is essential.

  • ¹H and ¹³C NMR Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the proton signal adjacent to the bromine on the quinoline ring and the appearance of new signals corresponding to the alkyne substituent. The remaining aromatic protons on the quinoline core will show characteristic chemical shifts and coupling constants.[4][17]

    • ¹³C NMR: The appearance of two new signals in the sp-carbon region (typically δ 80-100 ppm) is a definitive indicator of successful coupling.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the calculated molecular formula.

    • A key diagnostic feature is the disappearance of the characteristic isotopic pattern for bromine. The starting material will show two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2) due to the ⁷⁹Br and ⁸¹Br isotopes.[18][19][20] This pattern will be absent in the successfully coupled product.

  • Infrared (IR) Spectroscopy:

    • Look for the appearance of a weak to medium intensity C≡C stretching vibration in the region of 2100-2260 cm⁻¹, which is characteristic of an internal alkyne.

References

Application Notes and Protocols for the Selective Functionalization of the C-8 Position of 7-Fluoro-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif, central to the development of numerous pharmaceuticals and functional materials. The targeted functionalization of specific positions on this ring system is a critical endeavor in medicinal chemistry and materials science. This guide provides a comprehensive overview of advanced synthetic strategies for the selective functionalization of the C-8 position of 7-fluoro-2-methoxyquinoline. We delve into the mechanistic underpinnings of key transition metal-catalyzed reactions, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies discussed herein leverage the power of directing groups and navigate the nuanced electronic landscape of a polysubstituted quinoline core to achieve high regioselectivity and yield.

Introduction: The Strategic Importance of C-8 Functionalization

The C-8 position of the quinoline nucleus is a sterically accessible yet electronically distinct site. Its functionalization allows for the introduction of diverse molecular fragments that can profoundly influence the biological activity, pharmacokinetic properties, and material characteristics of the resulting derivatives. The subject of this guide, 7-fluoro-2-methoxyquinoline, presents a unique synthetic challenge and opportunity. The interplay between the electron-withdrawing fluorine atom at the C-7 position and the electron-donating methoxy group at the C-2 position creates a complex electronic environment that dictates the reactivity of the C-8 C-H bond.

This document will focus on two primary, highly effective strategies for the C-8 functionalization of this substrate:

  • Palladium-Catalyzed C-H Arylation: A powerful method for the formation of C-C bonds, introducing aryl moieties that are prevalent in bioactive molecules.

  • Iridium-Catalyzed C-H Borylation: A versatile approach that installs a boronate ester, a synthetic handle for a vast array of subsequent cross-coupling reactions.

A cornerstone of these methodologies is the strategic use of the quinoline nitrogen as an intrinsic directing group, often employed in its N-oxide form to facilitate the formation of a key metallacyclic intermediate that favors C-8 activation.[1][2][3][4][5][6]

The Crucial Role of the N-Oxide Directing Group

For many transition metal-catalyzed C-H functionalization reactions of quinolines, direct activation of the C-8 position is challenging due to the inherent reactivity of other sites, particularly the C-2 position. The use of the quinoline N-oxide is a well-established strategy to overcome this hurdle.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] The N-oxide moiety acts as a powerful directing group, coordinating to the metal center and positioning it in close proximity to the C-8 C-H bond, thereby facilitating selective activation through the formation of a stable five-membered metallacycle.[5][6]

Protocol 1: Synthesis of 7-Fluoro-2-methoxyquinoline N-oxide

This initial step is critical for the subsequent C-8 functionalization protocols.

Materials:

  • 7-Fluoro-2-methoxyquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 7-fluoro-2-methoxyquinoline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the pure 7-fluoro-2-methoxyquinoline N-oxide.

Palladium-Catalyzed C-8 Arylation

Palladium-catalyzed C-H arylation is a robust method for forging C-C bonds. In the context of quinoline N-oxides, this transformation proceeds with high C-8 selectivity.[2][3][9][15] The electrophilic nature of the palladium catalyst is drawn to the electron-rich C-8 position, a preference that is amplified by the directing effect of the N-oxide.[2][3] The electron-withdrawing 7-fluoro group in our substrate is expected to slightly decrease the nucleophilicity of the C-8 position; however, the powerful directing group effect of the N-oxide should override this electronic deactivation to ensure high C-8 selectivity.

Catalytic Cycle for Palladium-Catalyzed C-8 Arylation

G cluster_0 Catalytic Cycle A Pd(II) Catalyst B Coordination with Quinoline N-Oxide A->B Substrate C C-H Activation (Cyclopalladation) B->C D Palladacycle Intermediate C->D E Oxidative Addition of Ar-I D->E Aryl Iodide F Pd(IV) Intermediate E->F G Reductive Elimination F->G G->A Regeneration of Pd(II) H C-8 Arylated Product G->H

Caption: Palladium-catalyzed C-8 arylation workflow.

Protocol 2: Palladium-Catalyzed C-8 Arylation of 7-Fluoro-2-methoxyquinoline N-oxide

Materials:

  • 7-Fluoro-2-methoxyquinoline N-oxide (from Protocol 1)

  • Aryl iodide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium pivalate (KPiv)

  • Acetic acid (AcOH)

  • Nitrogen or Argon gas supply

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 7-fluoro-2-methoxyquinoline N-oxide (1.0 eq), the desired aryl iodide (1.5 eq), palladium(II) acetate (Pd(OAc)₂) (5 mol%), and potassium pivalate (KPiv) (2.0 eq).

  • Add anhydrous acetic acid (AcOH) as the solvent.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium black.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the C-8 arylated quinoline N-oxide.

  • The N-oxide can be subsequently removed by reduction (e.g., with PCl₃ or H₂/Pd-C) to yield the final C-8 arylated 7-fluoro-2-methoxyquinoline.

ReagentRoleStoichiometry/Loading
7-Fluoro-2-methoxyquinoline N-oxideSubstrate1.0 eq
Aryl IodideArylating Agent1.5 eq
Pd(OAc)₂Catalyst5 mol%
KPivBase2.0 eq
Acetic AcidSolvent-

Iridium-Catalyzed C-8 Borylation

Iridium-catalyzed C-H borylation is a highly versatile method for introducing a boronate ester group, a synthetic linchpin for a multitude of cross-coupling reactions (e.g., Suzuki, Chan-Lam, and Buchwald-Hartwig couplings).[16][17][18][19][20] While steric factors are often the primary determinant of regioselectivity in iridium-catalyzed borylation, electronic effects can also play a significant role.[17][19] For the 7-fluoro-2-methoxyquinoline substrate, the C-8 position is sterically accessible. The electron-withdrawing nature of the 7-fluoro group may increase the acidity of the C-8 C-H bond, potentially favoring its activation by the iridium catalyst.

Workflow for Iridium-Catalyzed C-8 Borylation

G cluster_1 Iridium-Catalyzed Borylation Start [Ir(OMe)(cod)]₂ + Ligand Active_Ir Active Ir(I) Catalyst Start->Active_Ir CH_Activation C-H Oxidative Addition Active_Ir->CH_Activation Substrate Substrate 7-Fluoro-2-methoxyquinoline Substrate->CH_Activation Ir_Hydride Ir(III)-Hydrido Intermediate CH_Activation->Ir_Hydride Sigma_Bond_Metathesis σ-Bond Metathesis Ir_Hydride->Sigma_Bond_Metathesis B₂pin₂ Borylation_Agent B₂pin₂ Borylation_Agent->Sigma_Bond_Metathesis Reductive_Elimination Reductive Elimination Sigma_Bond_Metathesis->Reductive_Elimination Reductive_Elimination->Active_Ir Catalyst Regeneration Product C-8 Borylated Quinoline Reductive_Elimination->Product

References

Application Notes & Protocols: Biological Screening of 8-Bromo-7-fluoro-2-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline core is a privileged heterocyclic scaffold that forms the basis of numerous natural products and synthetic compounds with a vast range of pharmacological activities.[1][2][3][4][5] From the historic antimalarial quinine to modern anticancer and antibacterial agents, the versatility of the quinoline ring system has made it a focal point for medicinal chemists.[2][3] The biological profile of a quinoline derivative is profoundly influenced by its substitution pattern.

This guide focuses on a specific, promising subclass: 8-Bromo-7-fluoro-2-methoxyquinoline derivatives . The strategic incorporation of these substituents is deliberate:

  • Halogenation (Bromo and Fluoro): The presence of halogen atoms like bromine and fluorine can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and membrane permeability.[6][7] Furthermore, halogens can participate in "halogen bonding," a specific non-covalent interaction that can enhance binding affinity and selectivity for a biological target.[8][9]

  • Methoxy Group: The methoxy group is a common substituent in approved drugs.[10][11][12] It can influence ligand-target binding, improve physicochemical properties, and favorably impact ADME (absorption, distribution, metabolism, and excretion) parameters, often without significantly increasing lipophilicity.[10][12][13]

The combination of these features suggests that this compound derivatives are prime candidates for screening across multiple therapeutic areas. This document provides a structured, multi-tiered framework for conducting an initial biological evaluation of this compound class, designed to efficiently identify "hit" compounds and provide preliminary mechanistic insights.

Part I: Foundational Assessment - Druglikeness and In Silico Profiling

Scientific Rationale: Before committing resources to wet-lab experiments, it is crucial to assess the fundamental physicochemical properties of the synthesized derivatives. This in silico step helps prioritize compounds that possess "drug-like" characteristics, increasing the probability of downstream success. The most widely recognized guideline for this is Lipinski's Rule of Five.[14][15][16][17]

Lipinski's Rule of Five: This rule of thumb predicts that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria[14][16]:

  • Molecular Weight (MW): Less than 500 Daltons.

  • LogP (Octanol-Water Partition Coefficient): Not greater than 5.[18]

  • Hydrogen Bond Donors (HBD): No more than 5 (sum of -NH and -OH groups).

  • Hydrogen Bond Acceptors (HBA): No more than 10 (sum of N and O atoms).

Protocol 1: In Silico Druglikeness Analysis
  • Obtain Structures: Generate SMILES (Simplified Molecular Input Line Entry System) strings or SD files for each derivative.

  • Utilize Web-Based Tools: Input the structures into a free, comprehensive tool such as SwissADME (--INVALID-LINK--).

  • Analyze Key Parameters: For each derivative, record the values for Molecular Weight, LogP, H-Bond Donors, H-Bond Acceptors, and the number of Lipinski violations.

  • Prioritize: Compounds with zero or one violation of Lipinski's rule are considered high-priority candidates for synthesis and in vitro screening.

Hypothetical Data Presentation:

Compound IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski ViolationsPriority
BFMQ-001489.34.8260High
BFMQ-002512.55.1372Low
BFMQ-003455.43.9150High
BFMQ-004498.76.2491Medium

Part II: Tiered In Vitro Screening Cascade

Scientific Rationale: A tiered or cascaded screening approach is an efficient use of resources. It begins with broad, high-throughput assays to identify general activity (cytotoxicity, antimicrobial effects) and then progresses to more specific, mechanism-focused assays for the most promising "hits."

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Prioritization cluster_2 Tier 3: Mechanistic Insight Cytotoxicity Cytotoxicity Assay (MTT) vs. Cancer & Normal Cells Hit_Validation Confirm IC50 / MIC Dose-Response Analysis Cytotoxicity->Hit_Validation Potent & Selective Hits Antimicrobial Antimicrobial Assay (MIC) vs. Gram (+) & Gram (-) Antimicrobial->Hit_Validation Potent Hits Hits Validated Hits Hit_Validation->Hits Apoptosis Apoptosis Assay (Annexin V / PI) Leads Lead Candidates for Optimization Apoptosis->Leads Target_ID Target Deconvolution (e.g., Kinase Profiling) Target_ID->Leads Library BFMQ Derivative Library Library->Cytotoxicity Library->Antimicrobial Hits->Apoptosis If Anticancer Hit Hits->Target_ID Signaling_Pathway cluster_pathway Example: EGFR Signaling Pathway EGF EGF (Growth Factor) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Ras Ras EGFR->Ras Dimerization & Autophosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BFMQ BFMQ-003 (Hypothetical Hit) BFMQ->EGFR Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Deficient Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-deficient quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful C-C bond-forming reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your synthetic strategies.

The quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it, particularly with electron-deficient systems, is crucial for the development of novel therapeutics.[1] However, these reactions are not without their challenges. The electron-deficient nature of the quinoline ring can render the haloquinoline less reactive towards oxidative addition, a critical step in the catalytic cycle.[2][3] Furthermore, the Lewis basic nitrogen atom of the quinoline can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4]

This guide is structured to provide you with both a quick reference for common problems and a deeper understanding of the underlying chemical principles to empower you to solve more complex issues.

Frequently Asked Questions (FAQs)

Here are some of the most common questions encountered when performing Suzuki couplings with electron-deficient quinolines:

Q1: Why is my Suzuki coupling with a bromo- or chloroquinoline failing or giving low yields?

A1: Low to no conversion is a frequent issue and can stem from several factors. The primary suspect is often the oxidative addition step, which is the rate-determining step in many Suzuki couplings.[5] Electron-deficient haloquinolines are less reactive in this step.[2][3] Another common issue is catalyst deactivation. To address this, consider the following:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2][6] More electron-rich and bulky ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), are often necessary to facilitate the oxidative addition of less reactive aryl chlorides and bromides.[2][6][7][8]

  • Base Selection: The base is crucial for activating the boronic acid for transmetalation.[9][10] For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium or potassium carbonate.[1][6]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[11] Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen) to prevent catalyst degradation and the formation of palladium black.[6][11]

Q2: I'm observing significant amounts of homocoupling of my boronic acid. What's causing this and how can I prevent it?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[11][12] This unwanted reaction consumes your nucleophile and complicates purification. To minimize homocoupling:

  • Thoroughly Degas Solvents: Ensure all solvents are rigorously degassed prior to use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[6][11]

  • Use High-Purity Reagents: Ensure your boronic acid is pure and has not degraded during storage.

  • Consider Boronic Esters: Boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids and can be less prone to homocoupling.[2][13]

Q3: My reaction is producing a significant amount of dehalogenated quinoline. How can I suppress this side reaction?

A3: Dehalogenation is the replacement of the halogen on your quinoline with a hydrogen atom.[2][14] This side reaction can be promoted by certain bases and solvents. To mitigate dehalogenation:

  • Choice of Base: Some bases can act as hydride sources. If dehalogenation is a problem, consider switching to a different base.

  • Solvent System: Avoid using protic solvents like alcohols if dehalogenation is observed, as they can serve as a proton source.[2]

  • Catalyst Stability: Catalyst decomposition can sometimes lead to side reactions. Using a more stable precatalyst or adjusting the ligand-to-metal ratio may help.[2]

Q4: What is protodeboronation and how can I avoid it?

A4: Protodeboronation is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond, effectively destroying your nucleophile.[11][15] This is particularly an issue with electron-deficient heteroarylboronic acids.[15] To prevent this:

  • Use Boronic Esters: As with homocoupling, using more stable boronic esters (e.g., pinacol esters or MIDA boronates) can significantly reduce protodeboronation.[2]

  • Anhydrous Conditions: The presence of water can facilitate protodeboronation. While some water is often necessary to dissolve the base in Suzuki reactions, using an excessive amount can be detrimental.[2][4]

  • Milder Conditions: If possible, lowering the reaction temperature or using a milder base can help to suppress this side reaction.[2]

Troubleshooting Guide

This table provides a quick reference for common problems, their probable causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Conversion 1. Inactive catalyst or inappropriate ligand.[2] 2. Insufficiently strong or insoluble base.[6][11] 3. Low reaction temperature. 4. Oxygen contamination leading to catalyst decomposition.[11]1. Use a fresh palladium source and a bulky, electron-rich ligand (e.g., SPhos, XPhos).[2][6] 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃ and ensure it is finely powdered.[6] 3. Gradually increase the reaction temperature.[2][6] 4. Thoroughly degas all solvents and maintain a strict inert atmosphere.[6][11]
Formation of Homocoupled Products 1. Presence of oxygen in the reaction mixture.[11] 2. Inefficient transmetalation.1. Improve degassing procedures for all solvents and reagents.[11] 2. Optimize the base and solvent system to improve the solubility and reactivity of the boronate species.[2] Consider using a boronic ester.
Dehalogenation of Starting Material 1. Presence of a hydride source (e.g., certain bases or impurities). 2. Catalyst decomposition pathways.[2]1. Change the base or screen different solvent systems. Avoid protic solvents if possible.[2] 2. Use a more stable palladium precatalyst or adjust the ligand-to-metal ratio.
Protodeboronation of Boronic Acid 1. Harsh reaction conditions (high temperature, strong base).[2] 2. Presence of excess water.[2] 3. Inherent instability of the boronic acid.[15]1. Lower the reaction temperature or use a milder base.[2] 2. Use a boronic ester (e.g., pinacol ester) which is generally more stable.[2] 3. Minimize the amount of water in the solvent system or consider anhydrous conditions.[4]
Difficulty in Product Purification 1. Residual palladium catalyst. 2. Boronic acid byproducts.1. Filter the crude reaction mixture through a plug of Celite or silica gel. 2. Perform an aqueous wash with a mild base to remove unreacted boronic acid and its byproducts.
Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to effective troubleshooting.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ Base Base BoronicAcid->Base Base->Transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of the haloquinoline (R¹-X) to the active Pd(0) catalyst.[16][17] This is followed by transmetalation, where the organic group (R²) from the activated boronic acid is transferred to the palladium center.[5][16] The final step is reductive elimination, which forms the desired C-C bond in the product (R¹-R²) and regenerates the Pd(0) catalyst.[16][17]

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of a haloquinoline with an arylboronic acid. It should be optimized for each specific substrate combination.

Materials:

  • Haloquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the haloquinoline, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[6]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[16]

Logic for Troubleshooting Low-Yield Reactions

When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following decision tree can guide your optimization efforts.

Troubleshooting_Logic Start Low or No Yield Check_Catalyst Is the catalyst system appropriate for an electron-deficient haloquinoline? Start->Check_Catalyst Sol_Catalyst Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos). Check_Catalyst->Sol_Catalyst No Check_Base Is the base strong enough and soluble? Check_Catalyst->Check_Base Yes Sol_Catalyst->Check_Base Sol_Base Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and ensure it is finely powdered. Check_Base->Sol_Base No Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Sol_Base->Check_Temp Sol_Temp Gradually increase the reaction temperature. Check_Temp->Sol_Temp No Check_Inert Is the reaction atmosphere truly inert? Check_Temp->Check_Inert Yes Sol_Temp->Check_Inert Sol_Inert Thoroughly degas solvents and ensure a good N₂ or Ar atmosphere. Check_Inert->Sol_Inert No Success Improved Yield Check_Inert->Success Yes Sol_Inert->Success

References

Technical Support Center: Purification of Crude 8-Bromo-7-fluoro-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 8-Bromo-7-fluoro-2-methoxyquinoline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this and structurally related quinoline derivatives. The methodologies and principles discussed herein are grounded in established chemical literature and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenges stem from the inherent chemical properties of the quinoline scaffold and the substituents. The basicity of the quinoline nitrogen can lead to strong interactions with acidic stationary phases like silica gel, resulting in peak tailing, poor separation, and potential decomposition.[1] Additionally, the presence of multiple halogens and a methoxy group can lead to the formation of closely related impurities during synthesis, such as positional isomers or products of over-bromination, which can be difficult to separate.

Q2: What are the expected impurities from the synthesis of this compound?

A2: Based on common synthetic routes for halogenated quinolines, potential impurities may include:

  • Starting materials: Unreacted precursors.

  • Positional isomers: Isomers with bromine and fluorine at different positions on the quinoline ring.

  • Over-brominated products: Di-brominated or other poly-brominated quinoline derivatives.

  • Hydrolysis products: If water is present during synthesis or workup, the methoxy group could be hydrolyzed to a hydroxyl group.

  • Dehalogenated byproducts: Loss of a bromine or fluorine atom.

Q3: What safety precautions should be taken when handling this compound?

II. Troubleshooting Purification by Column Chromatography

Column chromatography is a primary method for purifying this compound. This section provides a troubleshooting guide for common issues.

Issue 1: Product is streaking or showing significant tailing on the silica gel column.

Cause: The basic nitrogen of the quinoline ring is interacting with the acidic silanol groups on the surface of the silica gel.[5]

Solutions:

  • Deactivation of Silica Gel: Pre-treat the silica gel with a basic modifier. This can be achieved by preparing a slurry of the silica gel in the eluent containing 0.5-2% triethylamine (NEt₃) before packing the column.[6]

  • Use of a Basic Modifier in the Eluent: Add a small amount of a basic modifier, such as triethylamine or pyridine, to the mobile phase. This will compete with the quinoline for binding to the acidic sites on the silica gel, improving the peak shape.[6]

  • Alternative Stationary Phase: Consider using a different stationary phase that is less acidic.

    • Alumina (Neutral or Basic): Alumina is a good alternative for the purification of basic compounds.[5]

    • Reversed-Phase Silica (C18): If the compound is sufficiently non-polar, reversed-phase chromatography can be an effective alternative.

Issue 2: The product is decomposing on the silica gel column.

Cause: The acidic nature of the silica gel can catalyze the decomposition of sensitive quinoline derivatives.[1]

Solutions:

  • Deactivation of Silica Gel: As with tailing, deactivating the silica gel with a base like triethylamine can prevent acid-catalyzed degradation.[5]

  • Minimize Contact Time: Use flash chromatography with applied pressure to reduce the residence time of the compound on the column.[5]

  • Work at Lower Temperatures: If the compound is thermally labile, running the column in a cold room may reduce the rate of decomposition.[5]

  • Use a Less Acidic Stationary Phase: Switch to neutral or basic alumina.[5]

Workflow for Troubleshooting Column Chromatography

start Crude Product tlc Run TLC with Hexane/Ethyl Acetate start->tlc streak_tail Streaking or Tailing Observed? tlc->streak_tail good_sep Good Separation? streak_tail->good_sep No add_base Add 1% Triethylamine to Eluent streak_tail->add_base Yes column Perform Column Chromatography good_sep->column Yes try_alumina Try Alumina Column good_sep->try_alumina No re_tlc Re-run TLC add_base->re_tlc pure Pure Product column->pure re_tlc->streak_tail try_alumina->tlc try_rp Consider Reversed-Phase HPLC try_alumina->try_rp Still poor separation

Caption: Decision workflow for troubleshooting column chromatography.

III. Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material.

Issue 1: The compound oils out instead of crystallizing.

Cause: The solution is too saturated, or the cooling rate is too fast. Impurities can also inhibit crystallization.

Solutions:

  • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Add More Solvent: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

  • Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

  • Seed Crystals: If available, add a small seed crystal of the pure compound to induce crystallization.

  • Change Solvent System: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) is often effective. For a moderately polar compound like this compound, consider solvent pairs like ethanol/water, acetone/hexane, or ethyl acetate/hexane.

Issue 2: The recrystallized product is colored.

Cause: Colored impurities are co-crystallizing with the product.

Solution:

  • Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that this may slightly reduce the yield as some product may also be adsorbed.

Table 1: Suggested Solvents for Recrystallization
Solvent/Solvent SystemPolarityNotes
Ethanol/WaterPolarGood for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until turbidity persists.
Ethyl Acetate/HexaneMedium PolarityA common and effective system for a wide range of organic compounds.
Dichloromethane/HexaneMedium PolaritySimilar to ethyl acetate/hexane, useful for compounds with good solubility in chlorinated solvents.
TolueneNon-polarCan be effective for less polar compounds.

IV. Analytical Characterization of Purified Product

After purification, it is crucial to confirm the identity and purity of the this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR should show distinct signals in the aromatic region, with coupling patterns consistent with the substitution on the quinoline ring. The methoxy group should appear as a singlet around 3.9-4.1 ppm.

  • ¹³C NMR will show the expected number of carbon signals. The carbon attached to the bromine will be influenced by the heavy atom effect.

  • ¹⁹F NMR will show a singlet for the fluorine atom.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[7]

V. Safety and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Skin Protection: Wear nitrile gloves and a lab coat.

  • Respiratory Protection: Use in a certified chemical fume hood.

Spill and Disposal:

  • In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

VI. References

  • BenchChem. (2025). Addressing challenges in the purification of quinoline derivatives. [Online PDF]. Available at: --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. [Online PDF]. Available at: --INVALID-LINK--

  • Fisher Scientific. (2018). Safety Data Sheet: 8-Hydroxyquinoline. [Online PDF]. Available at: --INVALID-LINK--

  • Fisher Scientific. (2025). Safety Data Sheet: Quinoline. [Online PDF]. Available at: --INVALID-LINK--

  • Fisher Scientific. (2025). Safety Data Sheet: 8-Bromoquinoline. [Online PDF]. Available at: --INVALID-LINK--

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Available at: --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromoquinoline. [Online PDF]. Available at: --INVALID-LINK--

  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography. [Online PDF]. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives. [Online PDF]. Available at: --INVALID-LINK--

References

Technical Support Center: Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This guide addresses common side reactions and experimental challenges in a direct question-and-answer format.

General Troubleshooting & FAQs

This section covers broad issues that can manifest across various quinoline synthesis methods.

Q1: My reaction mixture is turning into a dark, intractable tar, and the yield is extremely low. What's happening?

A1: Tar formation is a prevalent issue, particularly in strongly acidic and high-temperature syntheses like the Skraup and Doebner-von Miller.[1][2] The root cause is the acid-catalyzed polymerization of highly reactive intermediates, such as α,β-unsaturated aldehydes or ketones (e.g., acrolein formed from glycerol).[1][3] These conditions can also cause the decomposition of starting materials or the desired product.[4]

Troubleshooting Steps:

  • Moderate Reaction Vigor: For notoriously exothermic reactions like the Skraup, the addition of a moderator such as ferrous sulfate (FeSO₄) or boric acid is critical.[3][5] Ferrous sulfate is believed to act as an oxygen carrier, smoothing the oxidation step and preventing localized temperature spikes that accelerate polymerization.[5][6]

  • Control Temperature and Reagent Addition: Add strong acids (e.g., H₂SO₄) slowly and with efficient cooling (e.g., in an ice bath).[1] Initiate the reaction by gentle heating, but be prepared to remove the heat source to control the exotherm.[1]

  • Ensure Homogeneity: Vigorous stirring is essential to dissipate heat and ensure even concentration, preventing localized "hotspots" where polymerization can initiate.[1]

  • Consider Milder Catalysts: If tarring is persistent, investigate alternative, milder acid catalysts or different synthetic routes altogether if your substrate is particularly sensitive.[2]

Q2: I'm struggling with the final purification. My quinoline derivative seems to decompose on the silica gel column. How can I purify it effectively?

A2: This is a frequent problem stemming from the interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the surface of standard silica gel.[7] This interaction can catalyze decomposition, especially for sensitive derivatives.

Purification Strategies:

  • Deactivate the Stationary Phase: Before running your column, neutralize the acidic sites on the silica. This can be done by preparing a slurry of the silica gel in your starting eluent system that contains a small amount of a volatile base, like triethylamine (~1-2%).

  • Switch to a Neutral Stationary Phase: Alumina (neutral or basic) is an excellent alternative to silica gel for purifying basic compounds like quinolines.

  • Non-Chromatographic Methods:

    • Distillation: For liquid quinolines, steam distillation is highly effective for separating the volatile product from non-volatile tars, a common practice for Skraup reaction workups.[4] This can be followed by vacuum distillation of the isolated oil.

    • Crystallization: If your product is a solid, crystallization from a suitable solvent system is often the best way to achieve high purity. You can also attempt to form a salt (e.g., a hydrochloride or picrate), crystallize it, and then liberate the free base.[8]

General Troubleshooting Workflow

Below is a logical workflow to diagnose common issues in quinoline synthesis.

G start Problem Identified (e.g., Low Yield, Impure Product) check_purity Check Crude Product Purity (TLC, ¹H NMR) start->check_purity sub_start Starting Material Integrity? check_purity->sub_start  Crude is messy sub_sol Solution: - Re-purify starting materials - Verify structure by NMR/MS - Use anhydrous reagents/solvents sub_start->sub_sol No react_cond Reaction Conditions Optimized? sub_start->react_cond Yes end Optimized Synthesis sub_sol->end cond_sol Solution: - Titrate catalyst concentration - Optimize temperature & time - Ensure efficient stirring react_cond->cond_sol No side_react Evidence of Side Reactions? (e.g., Tar, Unexpected Spots on TLC) react_cond->side_react Yes cond_sol->end side_sol Solution: - Consult specific synthesis guide below - Add moderators (e.g., FeSO₄ for Skraup) - Adjust reagent stoichiometry side_react->side_sol Yes workup Workup/Purification Issue? side_react->workup No side_sol->end workup_sol Solution: - Use neutral/basic alumina instead of silica - Deactivate silica with base (e.g., NEt₃) - Use non-chromatographic methods (distillation, crystallization) workup->workup_sol Yes workup->end No workup_sol->end

Caption: General diagnostic workflow for troubleshooting quinoline synthesis.

Synthesis-Specific Troubleshooting Guides

The Skraup Synthesis

This classic method involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3] Its primary drawbacks are its extreme vigor and tendency to form tar.[5][9]

Q: My Skraup reaction is dangerously violent and difficult to control. How can I run it safely?

A: The highly exothermic nature of the Skraup synthesis is its most significant challenge.[1] The key is to slow down the reaction rate.

  • Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture before the acid.[6] This extends the reaction over a longer period, making the exotherm far more manageable.[5][6] Boric acid is another, albeit sometimes less efficient, option.[3][5]

  • Controlled Acid Addition: Add concentrated sulfuric acid slowly through a dropping funnel while the reaction flask is submerged in an ice bath to dissipate the initial heat of mixing.[1]

  • Vigorous Stirring: Ensure powerful mechanical stirring to maintain a homogenous mixture and prevent the formation of localized super-heated regions.[1]

Side Reaction Spotlight: Tar Formation in Skraup Synthesis

The harsh acidic conditions dehydrate glycerol to acrolein.[3][10] While the desired pathway is the Michael addition of aniline to acrolein, the acrolein can also undergo acid-catalyzed self-polymerization, creating insoluble, high-molecular-weight tar.[1][2]

Caption: Competing reaction pathways in the Skraup synthesis.

The Friedländer Synthesis

This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by acid or base.[11][12][13]

Q: I am getting a low yield in my base-catalyzed Friedländer synthesis, and TLC shows a major byproduct. What is it?

A: The most common side reaction under basic conditions is the self-condensation (aldol condensation) of the ketone reactant.[2][11] Instead of reacting with the 2-aminoaryl ketone, the enolate of your ketone reactant attacks another molecule of itself, leading to an aldol adduct and its dehydrated byproduct.

Preventative Measures:

  • Modify the Substrate: To circumvent this, you can use an imine analog of the 2-aminoaryl ketone instead of the ketone itself.[11]

  • Control Stoichiometry and Addition: Use a slight excess (1.1-1.2 equivalents) of the α-methylene component. Consider the slow addition of the ketone to the reaction mixture to maintain its low concentration, thus disfavoring the second-order self-condensation reaction.[1]

  • Catalyst Choice: While bases like KOH or KOtBu are common, explore alternative catalysts. Iodine and p-toluenesulfonic acid have been used successfully, sometimes under solvent-free conditions, which can alter the side-reaction profile.[11][13]

Side Reaction Spotlight: Aldol Condensation in Friedländer Synthesis

G cluster_main Desired Friedländer Pathway cluster_side Aldol Side Reaction AminoKetone 2-Aminoaryl Ketone Condensation Cross-Condensation AminoKetone->Condensation + MethyleneKetone α-Methylene Ketone MethyleneKetone->Condensation MethyleneKetone1 α-Methylene Ketone (Molecule 1) Quinoline Substituted Quinoline Condensation->Quinoline Cyclodehydration Aldol Aldol Self-Condensation Product MethyleneKetone1->Aldol + (Base Catalyst) MethyleneKetone2 α-Methylene Ketone (Molecule 2) MethyleneKetone2->Aldol

Caption: Desired vs. undesired pathways in base-catalyzed Friedländer synthesis.

Q: My Friedländer reaction with an unsymmetrical ketone is producing a mixture of two regioisomers. How can I control the selectivity?

A: This is a classic challenge. The cyclization can occur on either side of the ketone.[11] Directing the reaction requires tipping the balance in favor of one pathway.

  • Steric Control: A bulky substituent on one side of the ketone will sterically hinder the approach of the aniline, favoring cyclization at the less hindered position.[1]

  • Electronic Control: The electronic properties of substituents on the aniline ring can influence the nucleophilicity of the ortho positions, directing the cyclization.[1]

  • Substrate Modification: A reliable strategy involves temporarily introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone where you want the reaction to occur.[14]

The Combes Synthesis

The Combes synthesis condenses an aniline with a β-diketone under acidic conditions.[15][16] Like the Friedländer, it can suffer from regioselectivity issues.

Q: How do I predict and control the major regioisomer formed when using an unsymmetrical β-diketone in a Combes synthesis?

A: The outcome is a battle between steric and electronic effects during the rate-determining electrophilic aromatic annulation step.[15]

  • Steric Effects Dominate: Generally, the cyclization is directed by sterics. The aryl amine will preferentially attack the less sterically hindered carbonyl group of the β-diketone.

  • Aniline Substituents: Electron-donating groups on the aniline can enhance the nucleophilicity of the ring and influence the cyclization position.

  • Acid Catalyst: The choice of acid can alter the ratio of isomers. Polyphosphoric acid (PPA) is a common alternative to H₂SO₄ and may offer different selectivity due to its dehydrating and catalytic properties.[1][15]

The Doebner-von Miller Synthesis

This reaction uses an aniline and α,β-unsaturated carbonyl compounds, often formed in situ, to generate quinolines.[17][18]

Q: My Doebner-von Miller reaction produces a lot of polymer and a low yield of the desired quinoline. How can I optimize it?

A: As with the Skraup synthesis, the culprit is often the polymerization of the α,β-unsaturated carbonyl intermediate under strong acid.[2]

  • Control Reactant Concentration: One effective strategy is the slow addition of the carbonyl compound to the reaction mixture. This keeps the instantaneous concentration of the easily polymerized reactant low, favoring the desired reaction with the aniline.[1]

  • Solvent System: Using a biphasic solvent system (e.g., water/toluene) can sometimes help by sequestering the carbonyl compound in the organic phase, reducing its exposure to the strong aqueous acid that promotes polymerization.[1]

Data Summary & Experimental Protocols

Table 1: Troubleshooting Guide for Common Quinoline Syntheses
Synthesis MethodCommon Side Reaction / IssuePrimary CauseRecommended Solution(s)Citations
Skraup Violent, exothermic reaction; Tar formationRapid, uncontrolled oxidation; Acid-catalyzed polymerization of acroleinAdd FeSO₄ or boric acid as a moderator; Slow, cooled addition of H₂SO₄; Vigorous stirring.[1][3][5][6]
Doebner-von Miller Polymer formation; Low yieldAcid-catalyzed polymerization of α,β-unsaturated carbonylsSlow addition of the carbonyl reactant; Use of biphasic solvent systems.[1][2]
Friedländer Aldol self-condensation (base-catalyzed); Regioisomer formationEnolate of ketone attacks itself; Cyclization at two possible sites on an unsymmetrical ketoneUse a slight excess of the α-methylene component; Slow reactant addition; Control via sterics or directing groups.[2][11][14]
Combes Regioisomer formationUse of unsymmetrical β-diketonesExploit steric hindrance on the diketone; Change acid catalyst (e.g., H₂SO₄ vs. PPA).[1][15]
Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates a moderating agent to ensure a safer and more controlled reaction.

Materials:

  • Aniline

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Round-bottom flask with reflux condenser and mechanical stirrer

Procedure:

  • Setup: In a fume hood, equip a large round-bottom flask with a reflux condenser, a dropping funnel, and a powerful mechanical stirrer.

  • Charge Reactants: To the flask, add aniline, anhydrous glycerol, and ferrous sulfate heptahydrate. Begin vigorous stirring to create a homogenous slurry.

  • Acid Addition: Cool the flask in an ice/water bath. Slowly and carefully add concentrated sulfuric acid through the dropping funnel at a rate that keeps the internal temperature below 120°C.

  • Reaction: After the acid addition is complete, gently heat the mixture to initiate the reaction. An exotherm will become noticeable. Be prepared to remove the heat source. Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-5 hours to ensure completion.[1]

  • Work-up: Allow the mixture to cool. Carefully and slowly pour the viscous reaction mixture into a large volume of cold water.

  • Neutralization: Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline free base.

  • Purification: The crude quinoline is best purified by steam distillation, which effectively separates the volatile product from the non-volatile tar.[4] The distillate is then extracted with an organic solvent (e.g., toluene), the organic layers are combined, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield the product.

Protocol 2: Base-Catalyzed Friedländer Synthesis

This protocol describes a typical base-catalyzed condensation.

Materials:

  • 2-Aminoaryl aldehyde or ketone (1.0 mmol)

  • Ketone with α-methylene group (1.1 mmol)

  • Potassium Hydroxide (KOH, 0.2 mmol, 20 mol%)

  • Ethanol (solvent)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone in ethanol.[4]

  • Addition of Reagents: Add the ketone containing the α-methylene group, followed by the catalytic amount of powdered potassium hydroxide.[4]

  • Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling, pour the reaction mixture onto crushed ice or into cold water.

  • Isolation: The product may precipitate upon quenching. If so, collect it by filtration. If it remains dissolved, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (using deactivated silica or alumina) or by crystallization.

References

improving the yield of 8-Bromo-7-fluoro-2-methoxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Improving the Yield of 8-Bromo-7-fluoro-2-methoxyquinoline Synthesis

Welcome to the Technical Support Center for advanced heterocyclic chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome the challenges in synthesizing complex molecules like this compound. This guide is structured to address specific issues you may encounter, moving beyond simple protocols to explain the underlying chemical principles that govern success.

The synthesis of this compound is a multi-step process where overall yield is highly dependent on the efficiency of each transformation. This guide presents a validated synthetic pathway, followed by a detailed troubleshooting section for each critical step.

The most logical and controllable route to the target molecule involves four distinct stages. This pathway is designed for regiochemical control and high purity of intermediates, which is paramount for the success of the final bromination step.

G cluster_0 Overall Synthetic Workflow A Step 1: Conrad-Limpach Cyclization (3-Fluoroaniline + Diethyl malonate) B Step 2: Chlorination (7-Fluoro-4-hydroxy-2-quinolone) A->B Yield: ~75-85% C Step 3: Methoxylation (2,4-Dichloro-7-fluoroquinoline) B->C Yield: >90% D Step 4: Aromatization & Bromination (4-Chloro-7-fluoro-2-methoxyquinoline) C->D Yield: ~80-90% E Final Product (this compound) D->E Yield: ~60-70% G cluster_1 Troubleshooting the Bromination Step Start Start Bromination (NBS, Acetic Acid) CheckTLC Monitor by TLC after 2h Start->CheckTLC Complete Reaction Complete? (>90% conversion) CheckTLC->Complete Yes IncreaseTemp Increase Temp to 50°C CheckTLC->IncreaseTemp No AddBr2 Switch to Br₂ in Acetic Acid Complete->AddBr2 No, still no reaction CheckIsomers Analyze Isomer Ratio by ¹H NMR Complete->CheckIsomers Workup Proceed to Workup & Purification Success Success: High Yield of 8-Bromo Isomer Workup->Success IncreaseTemp->Complete AddBr2->CheckIsomers CheckIsomers->Workup Desired Isomer >95% Optimize Optimize: Lower Temp, Slower Addition CheckIsomers->Optimize Significant side products Optimize->Start

Technical Support Center: Navigating Solubility Challenges in Quinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of quinoline derivatives in cross-coupling reactions. The quinoline scaffold is a cornerstone in medicinal chemistry, but its inherent hydrophobicity can often lead to frustratingly low yields, reaction stalls, and reproducibility issues in crucial C-C and C-N bond-forming reactions.[1][2][3][4]

This guide is designed to provide you with not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. We will delve into the causality behind common solubility-related failures and offer field-proven strategies to overcome them.

Part 1: Troubleshooting Guide for Poor Quinoline Solubility in Cross-Coupling

Low solubility of a quinoline derivative can manifest in several ways during a cross-coupling reaction, from a heterogeneous mixture that fails to initiate to a reaction that stalls after partial conversion. The following table outlines common issues, their probable causes rooted in solubility problems, and actionable solutions.

Observed Issue Potential Cause(s) Related to Solubility Recommended Troubleshooting Steps & Solutions
Incomplete Dissolution of Starting Materials The quinoline derivative or other reactants have poor solubility in the chosen solvent system at the reaction temperature.1. Solvent Screening: Experiment with a range of solvents with varying polarities. High-boiling point, polar aprotic solvents like DMF, DMAc, NMP, and DMSO are often effective at dissolving complex organic molecules.[5][6] Ethereal solvents such as 1,4-dioxane, THF, and the greener alternative 2-MeTHF are also common choices.[7][8][9] 2. Co-Solvent Systems: Introduce a co-solvent to modify the overall polarity of the reaction medium.[10] For instance, adding a small amount of water to an organic solvent can sometimes improve the solubility of inorganic bases and boronic acids in Suzuki-Miyaura couplings.[9][11] 3. Elevated Temperature: Gradually increase the reaction temperature. Many cross-coupling reactions are run at elevated temperatures (80-150 °C) to enhance solubility and reaction rates.[12]
Low or No Product Formation (Reaction Fails to Initiate) Poor solubility prevents the catalyst from accessing the substrate, effectively inhibiting the catalytic cycle.1. Homogenization Techniques: Employ techniques like sonication or microwave irradiation. Sonication can help break up solid aggregates and enhance mass transfer[13][14][15], while microwave heating can rapidly achieve high temperatures and pressures, often improving solubility and dramatically reducing reaction times. 2. Phase-Transfer Catalysis (PTC): For reactions involving immiscible aqueous and organic phases (common in Suzuki couplings), a phase-transfer catalyst like a quaternary ammonium salt (e.g., TBAB) can shuttle reactants across the phase boundary, overcoming solubility barriers.[16][17][18]
Reaction Stalls After Partial Conversion The product of the cross-coupling reaction is insoluble in the reaction medium and precipitates out, potentially coating the catalyst and deactivating it.1. Solvent System Re-evaluation: If product precipitation is observed, a different solvent system that can solubilize both the starting materials and the product is necessary. Consider a solvent mixture or a solvent with a higher boiling point. 2. "One-Pot" Two-Step Approach: If finding a single solvent is challenging, consider a sequential approach. Start the reaction in a solvent that solubilizes the reactants. Once partial conversion is achieved and the product begins to precipitate, add a second, stronger solvent to re-dissolve the product and drive the reaction to completion.
Inconsistent Results and Poor Reproducibility Subtle variations in reaction setup (e.g., stirring rate, exact temperature profile) have a magnified effect due to the system being on the edge of solubility.1. Standardize Reaction Parameters: Ensure consistent and vigorous stirring to maintain a uniform suspension if complete dissolution is not possible. Use a temperature-controlled heating mantle or oil bath for precise temperature regulation. 2. Consider Solid-State Cross-Coupling: For extremely insoluble substrates, solution-phase chemistry may not be viable. High-temperature ball milling has been shown to facilitate Suzuki-Miyaura cross-coupling of poorly soluble aryl halides by overcoming solubility limitations entirely.[19]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility of quinoline derivatives in cross-coupling reactions, providing deeper insights into the "why" behind the troubleshooting steps.

Q1: Why are quinoline derivatives often poorly soluble in common organic solvents?

The poor solubility of many quinoline derivatives stems from a combination of their rigid, planar aromatic structure and, often, strong intermolecular interactions in the solid state. The quinoline core itself is largely hydrophobic. Furthermore, substituents can significantly influence solubility. For instance, functional groups capable of hydrogen bonding can lead to strong crystal lattice energies, making it difficult for solvent molecules to solvate and dissolve the compound.[10]

Q2: How do I rationally select a solvent for a cross-coupling reaction involving a poorly soluble quinoline?

A systematic approach to solvent selection is crucial. Start by considering the polarity of your quinoline derivative and the other coupling partner. A good starting point is to use high-boiling point, polar aprotic solvents like DMF, DMAc, or NMP, as they are excellent at dissolving a wide range of organic compounds.[5][6] However, the choice of solvent is not just about solubility; it also impacts the catalytic cycle.[20][21] For example, the polarity of the solvent can influence the rate-determining step and the stability of catalytic intermediates.[22] Therefore, it's advisable to screen a small set of diverse solvents, such as an ether (e.g., 1,4-dioxane, 2-MeTHF), an aromatic hydrocarbon (e.g., toluene, xylene), and a polar aprotic solvent (e.g., DMF, DMAc).[7][9]

Q3: Can modifying the quinoline substrate itself improve solubility?

Yes, this is a proactive strategy often employed in drug discovery. The introduction of solubilizing groups can dramatically improve the physicochemical properties of the molecule.[1] For instance, incorporating a flexible alkylamino side chain or an alkoxy group can enhance solubility.[1] While this may require additional synthetic steps, the payoff in terms of improved performance in subsequent reactions can be substantial.

Q4: When should I consider unconventional methods like sonication or microwave irradiation?

These techniques should be considered when conventional heating and solvent screening fail to provide a homogeneous reaction mixture or satisfactory yields.

  • Sonication is particularly useful for heterogeneous reactions, as the acoustic cavitation and micro-jetting it produces can enhance mass transport between the liquid and solid phases, effectively increasing the reactive surface area of the insoluble substrate.[3][13][14][15]

  • Microwave irradiation offers a way to rapidly heat the reaction mixture to temperatures and pressures higher than what can be achieved with conventional heating in an open flask. This can lead to a significant increase in the solubility of the reactants and a dramatic acceleration of the reaction rate.

Q5: Are there "greener" solvent alternatives for cross-coupling reactions?

Absolutely. There is a growing emphasis on replacing hazardous solvents like DMF and 1,4-dioxane. Solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene carbonate (PC) are considered more environmentally friendly alternatives and have shown excellent performance in various cross-coupling reactions.[7][8][23] For instance, 2-MeTHF is a bio-based solvent with a higher boiling point than THF and is more stable to peroxide formation.[8]

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling of a Poorly Soluble Bromoquinoline using a Co-Solvent System

This protocol provides a starting point for the Suzuki-Miyaura coupling of a poorly soluble bromoquinoline derivative.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the bromoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium precatalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total volume).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Decision-Making Workflow for Addressing Solubility Issues

The following diagram illustrates a logical workflow for troubleshooting poor solubility in quinoline cross-coupling reactions.

G start Poor Solubility Observed solvent_screen Solvent Screening (e.g., Dioxane, Toluene, DMF, 2-MeTHF) start->solvent_screen temp_increase Increase Temperature solvent_screen->temp_increase Partial Improvement cosolvent Use Co-solvent System (e.g., Dioxane/H2O) solvent_screen->cosolvent Partial Improvement advanced_methods Advanced Techniques solvent_screen->advanced_methods No Improvement success Successful Reaction temp_increase->success Solubility Achieved temp_increase->advanced_methods No Improvement cosolvent->success Solubility Achieved cosolvent->advanced_methods No Improvement sonication Sonication advanced_methods->sonication microwave Microwave Irradiation advanced_methods->microwave ptc Phase-Transfer Catalysis advanced_methods->ptc solid_state Solid-State Synthesis (Ball Milling) advanced_methods->solid_state sonication->success microwave->success ptc->success solid_state->success

Caption: A decision-making workflow for addressing poor solubility.

References

Technical Support Center: Catalyst Selection for Suzuki Reactions of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Suzuki reactions of halogenated quinolines. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the complexities of this powerful cross-coupling reaction. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience to ensure you can achieve optimal results in your synthetic endeavors.

The Challenge of Halogenated Quinolines in Suzuki Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[1] However, the application of this reaction to halogenated quinolines presents a unique set of challenges. The quinoline nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] Furthermore, the reactivity of the C-X bond is highly dependent on the nature of the halogen (I > Br > Cl) and its position on the quinoline ring, with chloroquinolines being particularly sluggish to react.[3][4]

This guide will provide you with the necessary knowledge to overcome these challenges by making informed decisions about your catalyst system.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Q1: My Suzuki reaction with a chloroquinoline is giving a very low yield or not proceeding at all. What are the likely causes and how can I fix it?

Answer:

Low reactivity of chloroquinolines is a common hurdle.[3] The primary bottleneck is often the oxidative addition step, which is the first and frequently the rate-limiting step in the catalytic cycle.[3] Here’s a systematic approach to troubleshooting this issue:

1. Catalyst and Ligand Selection are Critical:

  • Palladium Precatalyst: While Pd(PPh₃)₄ can be effective for some bromoquinolines, it often fails for less reactive chloroquinolines.[5][6] Consider switching to a more active Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, or a pre-formed complex with a highly effective ligand such as Pd(dppf)Cl₂.[7][8]

  • The Power of Bulky, Electron-Rich Ligands: The choice of phosphine ligand is arguably the most critical factor. For chloroquinolines, standard ligands like PPh₃ are often inadequate. You need ligands that are both sterically bulky and electron-rich to facilitate the oxidative addition and subsequent reductive elimination steps.[1][9]

    • Buchwald Ligands: Ligands from the Buchwald group, such as SPhos and XPhos , are highly recommended for their proven efficacy with challenging heteroaryl chlorides.[10][11]

    • Other Effective Ligands: Tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are also excellent choices due to their high electron density and steric bulk.[9][12]

2. The Role of the Base:

  • Base Strength and Type: The base activates the boronic acid, making it competent for transmetalation.[12][13][14] For challenging couplings, stronger bases are often required. While Na₂CO₃ or K₂CO₃ might suffice for bromoquinolines, consider using K₃PO₄ or Cs₂CO₃ for chloroquinolines.[2][10]

  • Anhydrous Conditions: Ensure your base is finely powdered and anhydrous, as moisture can be detrimental.[10] Interestingly, for anhydrous couplings with K₃PO₄, the addition of a small amount of water can sometimes be beneficial.[15]

3. Solvent Considerations:

  • Polar Aprotic Solvents: Solvents like 1,4-dioxane, THF, and toluene are commonly used, often in combination with water to dissolve the inorganic base.[10][16] The choice of solvent can influence reaction selectivity and rate.[17]

  • Solvent Quality: Ensure high-purity solvents, as contaminants can poison the catalyst.[16][17]

Decision Workflow for Low Yield with Chloroquinolines

G start Low Yield with Chloroquinoline catalyst Switch to a more active catalyst system (e.g., Pd(OAc)₂/Buchwald Ligand) start->catalyst Is your catalyst system optimized for Ar-Cl? base Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) catalyst->base Still low conversion? temp Increase reaction temperature base->temp Still sluggish? reassess Re-evaluate substrate purity and reaction setup temp->reassess No improvement? Suzuki_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation (R²-B(OH)₂) PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product

References

Technical Support Center: Strategies to Prevent Dehalogenation of 8-Bromo-7-fluoro-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of preventing dehalogenation of 8-Bromo-7-fluoro-2-methoxyquinoline during synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the expertise and practical insights needed to optimize your experimental outcomes.

Introduction: The Challenge of Dehalogenation

This compound is a valuable building block in medicinal chemistry. The bromine atom at the C8 position serves as a key handle for introducing molecular diversity through various cross-coupling reactions. However, the electronic nature of the quinoline ring system, influenced by the fluorine and methoxy substituents, can render the C-Br bond susceptible to reductive cleavage, a side reaction known as dehalogenation (or hydrodehalogenation). This process leads to the formation of the undesired 7-fluoro-2-methoxyquinoline byproduct, reducing the yield of the target compound and complicating purification.[1]

This guide will explore the mechanistic underpinnings of dehalogenation and provide actionable strategies to mitigate this unwanted pathway in commonly employed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation is a side reaction where the bromine atom on the quinoline core is replaced by a hydrogen atom.[1][2] This is problematic because it consumes the starting material, lowers the yield of the desired cross-coupled product, and introduces a significant impurity that can be difficult to separate.[1] Heteroaromatic halides, like our substrate, are often more prone to dehalogenation due to the influence of the heteroatoms on the electronic properties of the ring.[2]

Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed reactions?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can be generated from various sources within the reaction mixture, including the solvent (e.g., alcohols), the base, or even trace amounts of water.[2] This Pd-H species can then participate in a competing catalytic cycle, leading to the reductive cleavage of the C-Br bond.

Q3: Are certain types of cross-coupling reactions more prone to dehalogenation?

A3: While dehalogenation can occur in various palladium-catalyzed reactions, its prevalence can be influenced by the specific reaction conditions. For instance, in Suzuki-Miyaura couplings, the choice of base and the presence of water can significantly impact the extent of dehalogenation.[2] In Buchwald-Hartwig aminations, strong bases and high temperatures can also favor this side reaction.[3]

Q4: How can I detect and quantify the dehalogenated byproduct?

A4: The dehalogenated product, 7-fluoro-2-methoxyquinoline, can be identified and quantified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The byproduct will typically have a different Rf value than the starting material and the desired product.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This will show a peak corresponding to the molecular weight of the dehalogenated compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude reaction mixture will reveal a new aromatic proton signal in place of the bromine atom.[1]

Troubleshooting Guide: Minimizing Dehalogenation

If you are observing significant dehalogenation in your reactions with this compound, consult the following troubleshooting guide. The key is to systematically evaluate and optimize your reaction parameters.

Issue: Significant Formation of 7-fluoro-2-methoxyquinoline

Below is a systematic approach to troubleshooting this common issue, broken down by reaction components.

1. Catalyst System: The First Line of Defense

The choice of palladium precursor and, more importantly, the ligand, is critical in controlling the delicate balance between the desired cross-coupling and undesired dehalogenation.

  • Problem: The current ligand may not be sterically or electronically suitable, leading to a higher propensity for the formation of Pd-H species or a slower rate of reductive elimination for the desired product.

  • Solution:

    • Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.[2] Excellent starting points for Suzuki, Buchwald-Hartwig, and Sonogashira couplings include:

      • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are known to be effective in minimizing dehalogenation.[2]

      • N-Heterocyclic Carbene (NHC) ligands: These can also be highly effective.[2][4]

    • Pre-catalyst Selection: Utilize well-defined palladium pre-catalysts (e.g., G2, G3, or G4 palladacycles). These often provide more consistent results and can lead to lower catalyst loadings.

Table 1: Recommended Ligand Classes for Different Coupling Reactions

Coupling ReactionRecommended Ligand ClassSpecific ExamplesRationale
Suzuki-Miyaura Biaryl PhosphinesSPhos, XPhosBulky and electron-rich, promote fast reductive elimination.[2]
Buchwald-Hartwig Biaryl Phosphines, Josiphos-typeRuPhos, BrettPhos, CyPF-tBuBidentate ligands can prevent catalyst decomposition and side reactions.[3][5]
Sonogashira Phosphines, NHCsP(t-Bu)3, IPrCan be effective in both copper-catalyzed and copper-free systems.[6][7]
2. Base Selection: A Critical Parameter

The base plays a multifaceted role in cross-coupling reactions, and an inappropriate choice can be a primary driver of dehalogenation.

  • Problem: Strong alkoxide bases (e.g., NaOtBu, KHMDS) can act as hydride sources or promote pathways that generate Pd-H species.[1]

  • Solution:

    • Weaker Inorganic Bases: For Suzuki couplings, consider switching to weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2] These are generally less prone to promoting dehalogenation.

    • Base Screening: The optimal base is often substrate-dependent. A screening of different bases is highly recommended. For Buchwald-Hartwig aminations, while strong bases are often necessary, careful selection and stoichiometry are crucial.

3. Solvent and Temperature: Controlling the Reaction Environment

The reaction medium and energy input are key variables that can be tuned to favor the desired transformation.

  • Problem: High temperatures can accelerate the rate of dehalogenation.[1] Certain solvents, particularly protic ones like alcohols, can act as hydride donors. Aprotic polar solvents like DMF and dioxane have also been implicated in promoting dehalogenation in some cases.[8][9]

  • Solution:

    • Lower Reaction Temperature: If feasible, reduce the reaction temperature, even if it requires a longer reaction time.

    • Solvent Choice: Favor aprotic, non-coordinating solvents like toluene or THF.[2][8] If a co-solvent is necessary (e.g., water in Suzuki couplings), minimize its amount.

    • Microwave Chemistry: In some instances, microwave-assisted synthesis can rapidly drive the desired coupling to completion, minimizing the time for side reactions to occur.[9]

Visualizing the Troubleshooting Workflow

Troubleshooting_Dehalogenation start High Dehalogenation Observed ligand Optimize Ligand start->ligand Is the ligand appropriate? base Screen Bases ligand->base Still high dehalogenation? sub_ligand Use bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHC ligands. ligand->sub_ligand solvent_temp Adjust Solvent & Temperature base->solvent_temp Still high dehalogenation? sub_base Switch to weaker inorganic bases (e.g., K3PO4, Cs2CO3). Avoid strong alkoxides. base->sub_base outcome Dehalogenation Minimized solvent_temp->outcome Successful Optimization sub_solvent_temp Use aprotic solvents (Toluene, THF). Lower reaction temperature. solvent_temp->sub_solvent_temp

Caption: A systematic workflow for troubleshooting and minimizing dehalogenation.

Best Practices and Recommended Protocols

To proactively avoid dehalogenation, it is recommended to start with conditions known to suppress this side reaction. Below are general, robust starting protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound. Note: These are starting points and may require further optimization for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed to minimize dehalogenation by using a bulky, electron-rich ligand and a phosphate base.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • K₃PO₄ (3.0 eq)

  • Toluene/H₂O (e.g., 10:1 ratio)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid/ester, and K₃PO₄.

  • Add the Pd₂(dba)₃ and SPhos.

  • Add the degassed toluene and water.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol employs a modern catalyst system designed for challenging amination reactions.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • RuPhos Pd G3 (2-5 mol%)

  • NaOtBu or LHMDS (1.5 eq)

  • Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the RuPhos Pd G3 pre-catalyst, and the base to a dry reaction vessel.

  • Add the solvent, followed by the amine.

  • Seal the vessel and heat to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by column chromatography.

Protocol 3: Sonogashira Coupling (Copper-Free)

A copper-free protocol can sometimes offer better reproducibility and avoid issues related to copper catalysis.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Cs₂CO₃ (2.0 eq)

  • Dioxane or THF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add the degassed solvent.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 80-100 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, filter through a pad of Celite, and rinse with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Catalytic Cycle and Competing Dehalogenation Pathway

Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Br(L2) Pd0->OxAdd + Ar-Br (Oxidative Addition) Transmetal Ar-Pd(II)-R(L2) OxAdd->Transmetal + R-B(OH)2 (Transmetalation) PdH L2Pd(H)X OxAdd->PdH + H-source (e.g., Base, H2O) Transmetal->Pd0 (Reductive Elimination) RedElim Desired Product Ar-R Transmetal->RedElim PdH->Pd0 (Reductive Elimination) RedElim_Dehalo Dehalogenated Product Ar-H PdH->RedElim_Dehalo

References

Technical Support Center: Navigating Post-Reaction Workup for 8-Bromo-7-fluoro-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Bromo-7-fluoro-2-methoxyquinoline. This guide provides in-depth, field-proven insights into the critical workup and purification procedures for reactions involving this versatile quinoline building block. Our focus is on providing practical, causality-driven advice to help you navigate common challenges and ensure the integrity of your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura cross-coupling reaction using this compound is complete. What is a reliable, general workup procedure to isolate the product?

A standard and effective workup for a Suzuki-Miyaura reaction involving this substrate begins with quenching the reaction, followed by an extractive procedure to remove inorganic salts, the base, and water-soluble byproducts.

A typical procedure is as follows: Once the reaction is deemed complete by a monitoring technique like TLC or LC-MS, the mixture is cooled to room temperature. It is then quenched by the addition of ethyl acetate (EtOAc) and water. The resulting biphasic mixture is separated, and the aqueous layer is further extracted with ethyl acetate to ensure complete recovery of the product. The combined organic layers are then washed sequentially with water and brine to remove any remaining inorganic impurities. After drying the organic phase over an anhydrous salt such as sodium sulfate (Na₂SO₄), the solvent is removed under reduced pressure. The crude product is then typically purified by column chromatography.[1]

Q2: I am concerned about the stability of the 2-methoxy group during an acidic or basic workup. Can it be cleaved?

This is a valid concern. The 2-methoxy group is an aryl alkyl ether. While ethers are generally stable, they can be cleaved under strongly acidic conditions, particularly with hydrogen halides like HBr or HI.[2][3][4][5][6] However, the C(sp²)-O bond of an aryl ether is very strong, meaning cleavage will almost exclusively occur at the methyl C-O bond, which would yield the corresponding 2-quinolone derivative.

Under typical aqueous workup conditions, even with mild acids or bases (e.g., dilute HCl for an acid wash, or saturated sodium bicarbonate for a basic wash), the 2-methoxy group on the quinoline ring is generally stable. The conditions required for cleavage are typically much harsher (e.g., refluxing with concentrated HBr or HI) than those used in a standard workup.[6] Nevertheless, it is prudent to avoid prolonged exposure to strong acids, especially at elevated temperatures.

Q3: My purified product is contaminated with a metallic black solid, presumably palladium. What are the best practices for removing residual palladium catalyst?

Palladium contamination is a common issue in cross-coupling reactions.[7][8][9] Several methods can be employed for its removal:

  • Filtration through Celite®: A simple and often effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This will remove insoluble palladium black.[9]

  • Aqueous Washes: Sometimes, quenching the reaction with a solution of sodium thiosulfate can help in precipitating palladium, which can then be easily filtered off.[7]

  • Specialized Scavengers: For tenacious palladium contamination, solid-supported scavengers are highly effective. These are commercially available silica-based materials functionalized with thiols, amines, or other ligands that chelate palladium. The crude product solution is passed through a plug of the scavenger, which captures the residual metal.

  • Activated Carbon: Treatment with activated carbon can also adsorb palladium species.

The choice of method depends on the scale of the reaction and the level of purity required. For pharmaceutical applications, stringent control of metal impurities is mandatory, often necessitating the use of specialized scavengers.[8][10]

Q4: The quinoline nitrogen in my product makes purification by silica gel chromatography difficult due to streaking. How can I improve the separation?

The basicity of the quinoline nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing poor peak shape and streaking during column chromatography. To mitigate this, you can:

  • Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine (typically 0.1-1% v/v), into the mobile phase can significantly improve peak shape.[11] The modifier competes with the quinoline product for binding to the acidic sites on the silica, allowing for a more efficient elution.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, for the chromatography.[11]

  • Salt Formation and Filtration: If the product is crystalline and impurities have different solubility profiles, forming a salt (e.g., a hydrochloride salt by adding HCl in a suitable solvent) can be an effective purification method via recrystallization.[12]

Troubleshooting Guides

Problem Potential Cause(s) Suggested Solution(s)
Low recovery after aqueous workup 1. The product may be partially soluble in the aqueous layer, especially if the pH is acidic. 2. Emulsion formation during extraction.1. Ensure the aqueous layer is neutral or slightly basic before extraction to minimize protonation of the quinoline nitrogen. Perform multiple extractions (e.g., 3x) with the organic solvent. 2. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite®.
Product is an oil and will not crystallize The product may be impure, or it may have a low melting point.1. Purify further using column chromatography. 2. Attempt to form a crystalline salt (e.g., hydrochloride or picrate) to facilitate solidification and purification.[12]
Presence of starting boronic acid/ester in the final product Boronic acids and their byproducts can sometimes co-elute with the desired product.1. A mildly basic wash (e.g., with NaHCO₃ or K₂CO₃ solution) during the workup can help remove acidic boronic acid species. 2. Optimize chromatographic conditions, potentially using a different solvent system or a gradient elution.
Unexpected de-fluorination or de-bromination This can occur under certain reductive conditions, although it is less common in standard Suzuki couplings.Review the reaction conditions. Ensure that no unintended reducing agents are present. This is generally not a workup-related issue but is important to consider.

Experimental Protocols

Protocol 1: Standard Workup for a Suzuki-Miyaura Coupling Reaction

This protocol outlines a robust procedure for the workup and purification of a typical Suzuki-Miyaura reaction using this compound.

Objective: To isolate and purify the cross-coupled product from the reaction mixture, removing catalyst, inorganic salts, and unreacted starting materials.

Materials:

  • Reaction mixture from the Suzuki coupling.

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite® (diatomaceous earth)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (or other suitable solvents for chromatography)

Procedure:

  • Quenching the Reaction:

    • Cool the reaction vessel to room temperature.

    • Dilute the reaction mixture with ethyl acetate (approx. 10 volumes relative to the reaction solvent).

    • Add an equal volume of deionized water and stir vigorously for 5-10 minutes.

  • Phase Separation and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers.

  • Washing the Organic Phase:

    • Wash the combined organic layer with deionized water.

    • Follow with a wash using brine. The brine wash helps to break any emulsions and removes the bulk of the dissolved water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. The exact ratio should be determined by TLC analysis.[1]

Protocol 2: Acid-Base Extraction for Purification

This protocol is useful for separating the basic quinoline product from neutral or acidic impurities.

Objective: To selectively extract the basic product into an acidic aqueous phase, leaving neutral impurities in the organic phase.

Procedure:

  • Initial Dissolution:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Extract the organic layer with 1M hydrochloric acid (HCl). The basic quinoline product will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

    • Combine the acidic aqueous extracts. The organic layer now contains neutral impurities.

  • Basification and Re-extraction:

    • Cool the combined acidic aqueous layer in an ice bath.

    • Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 8, check with pH paper).

    • The neutral quinoline product should precipitate or form an oil.

    • Extract the product back into an organic solvent (EtOAc or DCM) 3 times.

  • Final Workup:

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the purified basic product.[13][14][15][16]

Visualizations

General Workup Workflow

Workup_Workflow reaction Reaction Mixture quench Quench (e.g., EtOAc/Water) reaction->quench extract Aqueous Extraction (Separate Layers) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry (e.g., Na2SO4) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude Crude Product concentrate->crude purify Purification (e.g., Chromatography) crude->purify product Pure Product purify->product

Caption: A generalized workflow for the workup of reactions involving this compound.

Decision Tree for Purification Challenges

Purification_Troubleshooting start Crude Product Analysis streaking Streaking on TLC? start->streaking Chromatography Issues pd_contam Palladium Contamination? start->pd_contam Purity Issues oily Product is an Oil? start->oily Physical State Issues streaking->pd_contam No add_base Add Et3N to eluent streaking->add_base Yes use_alumina Use Alumina Column streaking->use_alumina Still an issue pd_contam->oily No celite_filter Filter through Celite® pd_contam->celite_filter Yes salt_form Attempt Salt Formation oily->salt_form Yes chromatography High-Vacuum Distillation or Chromatography oily->chromatography Salt formation fails final_product Purified Product add_base->final_product use_alumina->final_product scavenger Use Palladium Scavenger celite_filter->scavenger Still present celite_filter->final_product Resolved scavenger->final_product salt_form->final_product chromatography->final_product

References

Technical Support Center: Scaling Up the Synthesis of 8-Bromo-7-fluoro-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-7-fluoro-2-methoxyquinoline. We provide field-proven insights, detailed protocols, and robust troubleshooting strategies to address challenges encountered during laboratory-scale and pilot-scale production. Our focus is on ensuring scientific integrity, reproducibility, and scalability.

Synthetic Strategy & Core Challenges

The synthesis of this compound is most effectively approached via a convergent strategy, culminating in a nucleophilic aromatic substitution (SNAr) reaction. This route is generally preferred for its reliability and the commercial availability of precursors. The primary challenge in scaling this synthesis lies in managing reaction kinetics, ensuring thermal safety, and developing a robust purification protocol that minimizes product loss and ensures high purity.

The proposed and most common synthetic route involves the conversion of a 2-chloroquinoline precursor. The electron-withdrawing nature of the quinoline ring system activates the C-2 position for nucleophilic attack, making this a highly favorable transformation.[1][2]

cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Final Product Synthesis (Scale-Up Focus) cluster_2 Phase 3: Purification A Substituted Aniline B 8-Bromo-7-fluoro-quinolin-2-one A->B Cyclization (e.g., Conrad-Limpach) C 8-Bromo-7-fluoro-2-chloroquinoline B->C Chlorination (e.g., POCl₃) D This compound C->D Nucleophilic Aromatic Substitution (NaOMe, Methanol) E Crude Product D->E Workup & Isolation F Purified Product (>95%) E->F Recrystallization / Chromatography

Caption: High-level synthetic workflow for this compound.

Experimental Protocol: Methoxylation (SNAr)

This section details the critical final step: the conversion of 8-Bromo-7-fluoro-2-chloroquinoline to the target molecule. This protocol is designed for a 100g scale and includes considerations for process control.

Table 1: Reagent & Parameter Summary

ParameterValueMolar Equiv.Notes
Starting Material8-Bromo-7-fluoro-2-chloroquinoline1.0Ensure >98% purity by HPLC to avoid side reactions.
ReagentSodium Methoxide (NaOMe)1.5 - 2.0Use a solution in methanol or freshly prepared solid. Excess drives the reaction to completion.
SolventMethanol (Anhydrous)~10 volumesAnhydrous conditions are critical to prevent hydrolysis to the quinolinone byproduct.
Temperature60-65 °C (Reflux)N/AMonitor internal temperature closely. Overheating can lead to pressure buildup and side reactions.
Reaction Time4 - 8 hoursN/AMonitor by TLC or HPLC until starting material is <1%.
Expected Yield85-95%N/AYield is highly dependent on the purity of starting materials and adherence to the protocol.[3]

Step-by-Step Methodology:

  • Reactor Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, thermocouple, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Reagent Charging: Charge the reactor with 8-Bromo-7-fluoro-2-chloroquinoline (100g). Add anhydrous methanol (1L) under a nitrogen blanket. Begin stirring to form a slurry.

  • Controlled Reagent Addition: Slowly add a 25-30% solution of sodium methoxide in methanol over 30-60 minutes. A slight exotherm is expected; maintain the internal temperature below 40°C during the addition.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (60-65°C). Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC. The reaction is typically complete when less than 1% of the starting material remains.

  • Quenching & Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding water (500 mL). This will precipitate the crude product.

  • Isolation: Filter the solid product using a Büchner funnel and wash the cake thoroughly with deionized water (2 x 200 mL) until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the final methoxylation step.

Question / Issue Potential Cause(s) Troubleshooting & Optimization Steps
Q1: My reaction is stalled or incomplete after 8 hours, with significant starting material remaining. 1. Insufficient Reagent: The sodium methoxide may have degraded due to moisture exposure. 2. Low Temperature: Inefficient heating or poor heat transfer in a large reactor. 3. Poor Mixing: Inadequate agitation leading to localized low concentrations of the nucleophile.1. Reagent Quality: Use freshly opened or prepared sodium methoxide. Titrate the solution if its age is . Add an additional portion (0.2-0.3 equiv.) of NaOMe if necessary. 2. Temperature Control: Verify the internal reaction temperature with a calibrated probe. Ensure the heating mantle or jacket fluid is set appropriately.[3] 3. Improve Agitation: Increase the stirring speed. For larger vessels, ensure the impeller design (e.g., pitched-blade turbine) is adequate for solid-liquid mixtures.[3]
Q2: I'm observing a significant amount of an insoluble byproduct, leading to low yield. 1. Hydrolysis: Presence of water in the methanol or on the reactor surfaces can lead to the formation of 8-Bromo-7-fluoro-quinolin-2-one via hydrolysis of the chloro-precursor or the methoxy-product.1. Ensure Anhydrous Conditions: Use anhydrous grade methanol (<0.05% water). Dry all glassware and the reactor thoroughly before use. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
Q3: The final product is discolored (yellow or brown) after drying. 1. Thermal Degradation: Overheating during the reaction or drying process. 2. Oxidation: Air exposure at high temperatures. 3. Impure Starting Material: Impurities from the previous step carrying through.1. Temperature Management: Do not exceed the recommended reaction temperature (65°C). Dry the product at the lowest effective temperature (e.g., 50°C). 2. Inert Atmosphere: Blanket the product with nitrogen during filtration and drying if possible. 3. Purification: If discoloration is significant, consider a charcoal treatment during recrystallization or purification via column chromatography.
Q4: Recrystallization of the crude product gives a poor recovery. 1. Incorrect Solvent System: The chosen solvent or solvent pair may be too effective (product remains dissolved) or too poor (product crashes out with impurities). 2. Impurity Effects: High levels of impurities can inhibit proper crystal formation.1. Solvent Screening: Perform small-scale solubility tests to find an optimal recrystallization solvent. Common choices include ethanol, isopropanol, or toluene/heptane mixtures. 2. Pre-Purification: If the crude material is highly impure (>10% impurities), consider a silica gel plug filtration to remove polar impurities before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the key methoxylation reaction? A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the electron-deficient carbon at the C-2 position of the quinoline ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized, particularly onto the electronegative nitrogen atom of the quinoline ring, which stabilizes the intermediate. In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored to yield the 2-methoxy product.[4][5]

SnAr_Mechanism Reactants 8-Br-7-F-2-Cl-Quinoline + NaOMe TransitionState [Meisenheimer Complex]* Reactants->TransitionState Addition of MeO⁻ (Rate-Determining Step) Products 8-Br-7-F-2-OMe-Quinoline + NaCl TransitionState->Products Elimination of Cl⁻

Caption: Simplified SNAr mechanism for the methoxylation reaction.

Q2: Why is it critical to control the exotherm during NaOMe addition on a large scale? A2: On a small scale (e.g., <10g), the high surface-area-to-volume ratio allows for easy dissipation of heat into the environment. When scaling up, the volume increases cubically while the surface area only increases squarely. This leads to reduced heat transfer efficiency.[3] Uncontrolled addition of the reactive NaOMe can cause a rapid temperature spike ("exotherm"). This can lead to boiling of the solvent, a dangerous pressure increase in a closed system, and the formation of degradation-related impurities, ultimately lowering both yield and purity.[3]

Q3: Can other bases or nucleophiles be used for this conversion? A3: Yes, the 2-chloroquinoline scaffold is versatile. Other alkoxides (e.g., sodium ethoxide) can be used to generate different 2-alkoxyquinolines. Amines can also act as nucleophiles to produce 2-aminoquinoline derivatives.[6] However, for the specific synthesis of the 2-methoxy derivative, sodium methoxide is the most direct and cost-effective reagent.

Q4: What are the key analytical techniques for monitoring this process? A4:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative in-process checks to visualize the consumption of starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately determine the percentage of remaining starting material, product, and any byproducts, which is crucial for deciding the reaction endpoint.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for the structural confirmation of the final product. The appearance of a singlet around 4.0 ppm for the methoxy group (OCH₃) in the ¹H NMR is a key indicator of success.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the final product.

A Problem Detected: Low Yield or Impure Product B Is Starting Material (SM) Visible on In-Process Check (IPC)? A->B C YES: Incomplete Reaction B->C Yes D NO: SM Consumed B->D No E Check Reagent Quality & Stoichiometry C->E Solutions F Verify Internal Temperature C->F Solutions G Increase Reaction Time C->G Solutions H Analyze Crude by HPLC/MS D->H I Significant Byproducts Detected? H->I J YES: Side Reaction Occurred I->J Yes K NO: Likely Mechanical Loss I->K No L Check for Water Contamination (Hydrolysis) J->L Potential Causes M Check for Thermal Degradation J->M Potential Causes N Review Workup & Filtration Procedures K->N Solution

Caption: Troubleshooting decision tree for scale-up synthesis.

References

Validation & Comparative

A Senior Application Scientist's Guide to Halogen Reactivity: 8-Bromoquinoline vs. 8-Chloroquinoline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Halogen Handle

In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals and functional materials. The strategic functionalization of this heterocycle is paramount, and the 8-haloquinolines serve as versatile precursors for introducing molecular complexity. The choice of the halogen—typically bromine or chlorine—is one of the earliest and most critical decisions in a synthetic campaign. This decision is not merely a matter of atomic weight; it is a strategic choice that dictates reaction conditions, catalyst selection, cost, and ultimately, the feasibility of the synthesis.

This guide provides an in-depth, objective comparison of the reactivity of 8-bromoquinoline and 8-chloroquinoline. Moving beyond simple textbook trends, we will explore the fundamental chemical principles governing their differential reactivity and provide field-proven experimental data and protocols to guide your synthetic strategy. Our aim is to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal starting material for their specific application.

The Theoretical Underpinning: Why Bromine Typically Wins the Reactivity Race

The generally observed reactivity trend for aryl halides in the workhorse of modern synthesis—palladium-catalyzed cross-coupling—is I > Br > OTf > Cl.[1][2] This hierarchy is not arbitrary; it is rooted in the kinetics of the catalytic cycle, most notably the oxidative addition step.

Pillar 1: Carbon-Halogen (C-X) Bond Dissociation Energy (BDE)

The first crucial factor is the strength of the bond that must be broken. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[1]

BondApproximate Bond Dissociation Energy (kcal/mol)
C-Cl (in Chlorobenzene)96
C-Br (in Bromobenzene)81
(Data adapted from standard chemical sources)

This ~15 kcal/mol difference is significant. Less energy is required to cleave the C-Br bond, making the initial activation of 8-bromoquinoline more facile than its chloro-analogue.

Pillar 2: The Oxidative Addition Step

In palladium-catalyzed cross-coupling reactions, the catalytic cycle is typically initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species.[3] This step, often the rate-determining one, involves the insertion of the palladium atom into the carbon-halogen bond.[1][3]

Due to the lower BDE of the C-Br bond, 8-bromoquinoline undergoes oxidative addition much more readily and under significantly milder conditions than 8-chloroquinoline.[1] Activating 8-chloroquinoline often necessitates more forcing conditions (higher temperatures) and, critically, more specialized, electron-rich, and sterically hindered phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, or Buchwald's various ligands) to promote the challenging C-Cl bond cleavage.[1][4]

cluster_br 8-Bromoquinoline Pathway cluster_cl 8-Chloroquinoline Pathway Pd0 Pd(0)L₂ ArBr 8-Bromoquinoline ArCl 8-Chloroquinoline Pd_Br Ar-Pd(II)(Br)L₂ ArBr->Pd_Br Oxidative Addition (Faster, Milder Conditions) Pd_Cl Ar-Pd(II)(Cl)L₂ ArCl->Pd_Cl Oxidative Addition (Slower, Harsher Conditions, Requires Bulky Ligands) Cycle_Br Faster Catalytic Turnover Pd_Br->Cycle_Br Proceeds to Reductive Elimination Cycle_Cl Slower, More Demanding Turnover Pd_Cl->Cycle_Cl Proceeds to Reductive Elimination

Caption: Oxidative addition: the key reactivity differentiator.

Performance in Key Cross-Coupling Reactions

The theoretical differences manifest clearly in practice. Below, we compare the performance of 8-bromo- and 8-chloroquinoline in three ubiquitous cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. Here, the superior reactivity of 8-bromoquinoline allows for greater flexibility and efficiency.[5]

Parameter8-Bromoquinoline8-ChloroquinolineCausality & Rationale
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Pd(OAc)₂ or Pd₂(dba)₃The C-Cl bond requires a more electron-rich, bulky ligand to promote oxidative addition.
Typical Ligand PPh₃, P(o-tol)₃SPhos, XPhos, RuPhosStandard phosphines suffice for the C-Br bond.
Catalyst Loading 1-5 mol%2-10 mol%Higher catalyst loading is often needed to achieve reasonable conversion for the less reactive chloride.
Temperature 60-100 °C100-140 °CMore thermal energy is required to overcome the activation barrier for C-Cl cleavage.
Reaction Time 2-12 hours12-48 hoursSlower oxidative addition leads to longer overall reaction times.
General Yield Good to ExcellentModerate to GoodMilder conditions for the bromide often lead to fewer side reactions and higher yields.
Buchwald-Hartwig Amination (C-N Bond Formation)

For the synthesis of arylamines, a critical motif in pharmaceuticals, the Buchwald-Hartwig amination is the go-to method.[6] The reactivity trend mirrors that of the Suzuki coupling. A key study demonstrated the selective amination of a bromo-substituent in the presence of a chloro-substituent on a quinoline ring, underscoring the significant reactivity gap.[7]

Parameter8-Bromoquinoline8-ChloroquinolineCausality & Rationale
Typical Catalyst Pd₂(dba)₃Pd₂(dba)₃ or Pd(OAc)₂The palladium precursor is often similar, but the ligand is the key differentiator.
Typical Ligand BINAP, XantphosBrettPhos, RuPhos, Josiphos-typeHighly specialized, electron-rich biaryl or ferrocenyl ligands are essential for activating the C-Cl bond.[6]
Base NaOt-Bu, K₂CO₃NaOt-Bu, LHMDSStronger bases are often employed to facilitate the catalytic cycle with the less reactive chloride.
Temperature 80-110 °C100-130 °CHigher temperatures are necessary to drive the C-Cl activation.
General Yield Good to ExcellentVariable to GoodSuccess with 8-chloroquinoline is highly dependent on finding the optimal, and often proprietary, ligand/catalyst system.
Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling is used to install alkyne moieties.[2][8][9] This reaction is particularly sensitive to the identity of the halogen. While 8-bromoquinoline is a competent substrate, 8-chloroquinoline is exceptionally challenging to use and its successful coupling is rarely reported. The reactivity order is strongly I > Br >> Cl.[2][10]

Parameter8-Bromoquinoline8-ChloroquinolineCausality & Rationale
Catalyst System Pd(PPh₃)₂Cl₂ / CuISpecialized Pd(0)/NHC systems or high-temp conditionsThe standard Sonogashira protocol is often ineffective for aryl chlorides.
Reaction Conditions Room Temp to 80 °C>120 °C, often with poor conversionThe energy barrier for C-Cl activation is prohibitive under standard Sonogashira conditions.
General Yield Good to ExcellentPoor to Moderate (if successful)Homocoupling of the alkyne (Glaser coupling) is a major competing side reaction, especially at the higher temperatures required for the chloride.[8]

A Contrasting Case: Nucleophilic Aromatic Substitution (SNAr)

While 8-bromoquinoline dominates in transition-metal-catalyzed reactions, the situation can be different in Nucleophilic Aromatic Substitution (SNAr). This reaction does not involve oxidative addition. Instead, it proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[11][12][13]

Start 8-Haloquinoline (Ar-X) Meisenheimer Meisenheimer Complex [Ar(X)(Nu)]⁻ Start->Meisenheimer Step 1: Nucleophilic Attack (Rate-Determining) Nuc Nucleophile (Nu⁻) Product Substituted Product (Ar-Nu) Meisenheimer->Product Step 2: Elimination of Leaving Group LeavingGroup Halide Leaving Group (X⁻)

Caption: The two-step mechanism of SNAr.

In the rate-determining step—the nucleophilic attack—the more electronegative chlorine atom is better able to stabilize the developing negative charge of the Meisenheimer complex through its inductive effect than the bromine atom.[4] This can, in certain cases, make 8-chloroquinoline more reactive than 8-bromoquinoline in SNAr reactions, provided the quinoline ring is sufficiently activated by electron-withdrawing groups (though the quinoline nitrogen itself provides activation).[11][14][15]

Experimental Protocols: A Side-by-Side Comparison

To illustrate the practical differences, here are two validated protocols for a Suzuki-Miyaura coupling reaction. Note the critical differences in ligand, base, and temperature.

Protocol 1: Suzuki Coupling of 8-Bromoquinoline (Standard Conditions)

prep 1. Prepare Reaction Vessel (N₂ atmosphere, magnetic stirring) reagents 2. Add Reagents - 8-Bromoquinoline (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd(PPh₃)₄ (3 mol%) - K₂CO₃ (2.0 eq) prep->reagents Inert atmosphere is key solvent 3. Add Solvent (Dioxane/H₂O, 4:1) reagents->solvent reaction 4. React (Heat to 90 °C, 6h) solvent->reaction Monitor by TLC/LCMS workup 5. Workup & Purify (Extraction, Chromatography) reaction->workup

Caption: Workflow for Suzuki coupling of 8-bromoquinoline.

Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 8-bromoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent & Degassing: Evacuate and backfill the flask with nitrogen or argon three times. Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction time is 4-8 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 8-Chloroquinoline (Forcing Conditions)

prep 1. Prepare Reaction Vessel (Glovebox or Schlenk line) reagents 2. Add Reagents - 8-Chloroquinoline (1.0 eq) - Arylboronic Acid (1.5 eq) - Pd₂(dba)₃ (2 mol%) - SPhos (4.4 mol%) - K₃PO₄ (2.5 eq) prep->reagents Air-sensitive catalyst requires rigorous inert technique solvent 3. Add Anhydrous Solvent (Toluene or Dioxane) reagents->solvent reaction 4. React (Heat to 110 °C, 24h) solvent->reaction Longer reaction time expected workup 5. Workup & Purify (Extraction, Chromatography) reaction->workup

Caption: Workflow for Suzuki coupling of 8-chloroquinoline.

Methodology:

  • Inert Atmosphere (Critical): Inside a nitrogen-filled glovebox, add 8-chloroquinoline (1.0 mmol), the arylboronic acid (1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), SPhos (0.044 mmol, 4.4 mol%), and potassium phosphate (2.5 mmol) to a vial or flask.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene (5 mL).

  • Reaction: Seal the vessel, remove from the glovebox, and heat to 110 °C with vigorous stirring. Monitor the reaction progress. Complete conversion may require 18-36 hours.

  • Workup & Purification: Follow the same procedure as described in Protocol 1. The use of a Celite pad to filter off the palladium black before extraction is highly recommended.

Conclusion and Strategic Recommendations

The choice between 8-bromoquinoline and 8-chloroquinoline is a classic trade-off between reactivity and cost.

  • 8-Bromoquinoline is the substrate of choice for versatility, reliability, and speed . Its higher reactivity in palladium-catalyzed cross-coupling reactions translates to milder conditions, lower catalyst loadings, shorter reaction times, and a broader tolerance of functional groups.[1] It is ideal for discovery chemistry, complex molecule synthesis, and situations where rapid analog generation is a priority.

  • 8-Chloroquinoline is the substrate of choice for cost-sensitive, large-scale synthesis , provided a robust and optimized process can be developed. Its use necessitates a significant investment in process development, screening of advanced (and often more expensive) ligands, and adherence to more stringent reaction conditions (higher temperatures, rigorous inert atmosphere).[1][4]

As a Senior Application Scientist, my recommendation is as follows: For initial route scouting, proof-of-concept, and medicinal chemistry programs, the reliability and predictability of 8-bromoquinoline justify its higher upfront cost. For later-stage process development and manufacturing where cost-of-goods is a primary driver, an investigation into an 8-chloroquinoline -based route is a worthwhile, albeit challenging, endeavor.

References

A Comparative Guide to the Bioisosteric Replacement of the Methoxy Group in 8-Bromo-7-fluoro-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. The quinoline scaffold, a privileged heterocyclic motif, is central to numerous therapeutic agents, with applications ranging from anticancer to antimalarial drugs.[1][2][3] This guide provides an in-depth, comparative analysis of the bioisosteric replacement of the 2-methoxy group in 8-Bromo-7-fluoro-2-methoxyquinoline. As a senior application scientist, my objective is to dissect the nuanced interplay between structure, physicochemical properties, and biological activity, offering a robust framework for rational drug design.

The methoxy group, while often contributing favorably to binding interactions, can be a metabolic liability, prone to O-dealkylation.[4] This metabolic vulnerability can lead to the formation of potentially reactive metabolites and impact the pharmacokinetic profile of a drug candidate. Bioisosteric replacement offers a powerful strategy to mitigate these liabilities while retaining or enhancing the desired biological activity. This guide will explore several key bioisosteres for the methoxy group—specifically the methyl, amino, and trifluoromethyl groups—and provide a comparative assessment of their impact on the parent molecule.

The Rationale for Bioisosteric Replacement at the 2-Position

The 2-position of the quinoline ring is a critical vector for molecular interactions with biological targets. In the context of kinase inhibition, a common therapeutic area for quinoline derivatives, substituents at this position can influence binding affinity and selectivity.[2][5][6][7][8] The choice of a bioisostere for the methoxy group is therefore a multi-faceted decision, aiming to balance improvements in metabolic stability with the maintenance or enhancement of on-target activity and desirable physicochemical properties.

Our comparative analysis will focus on the following bioisosteric replacements for the 2-methoxy group in this compound:

  • Methyl Group: A classic non-polar bioisostere, the methyl group removes the potential for O-dealkylation and can offer a different hydrophobic interaction profile.

  • Amino Group: As a hydrogen bond donor and acceptor, the amino group can introduce new interactions with the target protein and significantly alter the compound's polarity and basicity.

  • Trifluoromethyl Group: This electron-withdrawing group is often used to block metabolic oxidation and can modulate the pKa of nearby functionalities. Its introduction can also impact lipophilicity and binding interactions.[9]

The following diagram illustrates the logical workflow for selecting and evaluating these bioisosteric replacements.

Start Parent Compound: This compound (Metabolic Liability at 2-OMe) Bioisostere_Selection Select Bioisosteres for 2-Position Start->Bioisostere_Selection Methyl Methyl (-CH3) (Non-polar, blocks O-dealkylation) Bioisostere_Selection->Methyl Amino Amino (-NH2) (H-bond donor/acceptor, alters polarity) Bioisostere_Selection->Amino Trifluoromethyl Trifluoromethyl (-CF3) (Electron-withdrawing, blocks metabolism) Bioisostere_Selection->Trifluoromethyl Synthesis Synthesize Analogs Methyl->Synthesis Amino->Synthesis Trifluoromethyl->Synthesis Evaluation Comparative Evaluation Synthesis->Evaluation Physicochemical Physicochemical Properties (logP, Solubility, pKa) Evaluation->Physicochemical Pharmacological Pharmacological Properties (Kinase Inhibition, Metabolic Stability) Evaluation->Pharmacological SAR Structure-Activity Relationship (SAR) Analysis Physicochemical->SAR Pharmacological->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for Bioisosteric Replacement and Evaluation.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The following table provides a comparative summary of key physicochemical parameters for the parent 2-methoxyquinoline and its bioisosteric analogs. Experimental values are prioritized where available; however, in their absence, computationally predicted values are provided to guide initial design efforts.

CompoundBioisostereMolecular Weight ( g/mol )Predicted logPPredicted pKa (most basic)Predicted Solubility (logS)
Parent -OCH₃286.093.52.8-4.2
Analog 1 -CH₃270.103.83.1-4.5
Analog 2 -NH₂271.102.94.5-3.8
Analog 3 -CF₃324.084.11.5-5.0

Data Source: Predicted values were generated using computational models.

This data highlights the significant impact of bioisosteric replacement on key physicochemical parameters. The replacement of the methoxy group with a methyl group is predicted to slightly increase lipophilicity, which could influence membrane permeability and plasma protein binding. Conversely, the introduction of an amino group is predicted to decrease lipophilicity and increase basicity, likely leading to improved aqueous solubility but potentially altering cell penetration. The trifluoromethyl group is predicted to increase lipophilicity while significantly decreasing basicity, which could have complex effects on the ADME profile.

Comparative Pharmacological Properties

While direct comparative data on the 8-Bromo-7-fluoro-2-substituted quinoline scaffold is limited, we can extrapolate from the broader class of quinoline-based kinase inhibitors to infer potential trends in biological activity.

BioisostereExpected Impact on Metabolic StabilityPotential for Kinase InhibitionRationale
-OCH₃ (Parent) Moderate to LowActiveThe methoxy group can participate in hydrogen bonding but is susceptible to O-dealkylation.
-CH₃ HighPotentially ActiveRemoval of the metabolically liable oxygen should enhance stability. Hydrophobic interactions may contribute to binding.
-NH₂ ModeratePotentially ActiveCan form additional hydrogen bonds, potentially increasing affinity. May be a site for phase II metabolism.
-CF₃ HighPotentially ActiveBlocks metabolic oxidation at the 2-position. The strong electron-withdrawing nature can alter binding interactions.

The primary motivation for replacing the methoxy group is to enhance metabolic stability. Both the methyl and trifluoromethyl bioisosteres are expected to be significantly more stable towards oxidative metabolism. The amino group, while offering new binding opportunities, may itself be a site for metabolic conjugation.

In the context of kinase inhibition, the electronic and steric properties of the 2-substituent are crucial. The electron-donating methoxy group, the more neutral methyl group, the hydrogen-bonding amino group, and the electron-withdrawing trifluoromethyl group will each present a different profile to the kinase active site, potentially leading to significant differences in potency and selectivity.

Experimental Protocols

The synthesis of these 2-substituted-8-bromo-7-fluoroquinolines can be achieved through established synthetic methodologies. Below are detailed protocols for the synthesis of the key intermediates and final compounds.

Synthesis of 8-Bromo-7-fluoro-2-methylquinoline (Analog 1)

This synthesis can be adapted from known procedures for related 2-methylquinolines.

Start 2-Bromo-3-fluoroaniline Reagents1 Crotonaldehyde (Doebner-von Miller reaction) Start->Reagents1 Acid catalyst (e.g., HCl) Intermediate1 8-Bromo-7-fluoro-2-methylquinoline Reagents1->Intermediate1

Caption: Synthetic scheme for 8-Bromo-7-fluoro-2-methylquinoline.

Methodology:

  • To a solution of 2-bromo-3-fluoroaniline in a suitable solvent (e.g., ethanol or acetic acid), add a strong acid catalyst such as hydrochloric acid.

  • Slowly add crotonaldehyde to the reaction mixture at a controlled temperature.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 8-bromo-7-fluoro-2-methylquinoline.

Synthesis of 8-Bromo-7-fluoro-2-aminoquinoline (Analog 2)

The synthesis of the 2-aminoquinoline analog can be approached from a 2-chloroquinoline intermediate.

Start 8-Bromo-7-fluoro-2-chloroquinoline Reagents1 Ammonia source (e.g., NH4OH or NaN3 followed by reduction) Start->Reagents1 Nucleophilic aromatic substitution Intermediate1 8-Bromo-7-fluoro-2-aminoquinoline Reagents1->Intermediate1

Caption: Synthetic scheme for 8-Bromo-7-fluoro-2-aminoquinoline.

Methodology:

  • Synthesize the 8-bromo-7-fluoro-2-chloroquinoline intermediate from the corresponding 2-hydroxyquinoline using a chlorinating agent like phosphorus oxychloride.

  • In a sealed vessel, heat the 2-chloroquinoline intermediate with a source of ammonia, such as aqueous ammonia or ammonium chloride, in a suitable solvent like ethanol or N-methyl-2-pyrrolidone (NMP).

  • Alternatively, the 2-chloroquinoline can be reacted with sodium azide to form the 2-azido intermediate, which can then be reduced to the 2-aminoquinoline using a reducing agent like triphenylphosphine or catalytic hydrogenation.

  • After the reaction is complete, cool the mixture and isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of 8-Bromo-7-fluoro-2-(trifluoromethyl)quinoline (Analog 3)

The introduction of the trifluoromethyl group can be achieved through various methods, often involving a trifluoromethylating agent.

Methodology:

  • One common approach involves the use of a trifluoromethyl-containing building block in a condensation reaction with a suitable aniline derivative.

  • Alternatively, a pre-formed quinoline with a suitable leaving group at the 2-position (e.g., a chloro or bromo group) can be subjected to a trifluoromethylation reaction using reagents such as (trifluoromethyl)trimethylsilane (TMSCF₃) with a suitable initiator.

  • The reaction conditions will vary depending on the chosen method and may require the use of a catalyst, such as a copper or palladium complex.

  • Work-up and purification procedures will be specific to the reaction but will typically involve extraction and chromatography.

Conclusion and Future Directions

The bioisosteric replacement of the 2-methoxy group in this compound presents a viable strategy for addressing potential metabolic liabilities and fine-tuning the physicochemical and pharmacological properties of this promising scaffold. The choice of bioisostere will have a profound impact on the resulting analog's profile, with the methyl and trifluoromethyl groups offering enhanced metabolic stability and the amino group providing new opportunities for hydrogen bonding interactions.

Further experimental work is required to validate the predicted properties and to fully elucidate the structure-activity relationships for this series of compounds. A systematic evaluation of these analogs in relevant biological assays, such as kinase inhibition panels and in vitro ADME assays, will be crucial for identifying lead candidates with optimized therapeutic potential. This guide provides a foundational framework for initiating such studies, combining established synthetic methodologies with a rational approach to bioisosteric design.

References

Spectroscopic Scrutiny: A Comparative Guide to 8-Bromo-7-fluoro-2-methoxyquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of substituted quinolines, the unambiguous identification of positional isomers is a critical step. Subtle variations in substituent placement on the quinoline scaffold can lead to profound differences in pharmacological activity, toxicity, and physicochemical properties. This guide provides an in-depth spectroscopic comparison of 8-Bromo-7-fluoro-2-methoxyquinoline and its key positional isomers, offering a framework for their differentiation using nuclear magnetic resonance (NMR) and mass spectrometry (MS).

While experimental data for the target molecule, this compound, is not extensively published, this guide leverages established principles of spectroscopy and data from analogous structures to predict and compare the spectral characteristics of the following isomers:

  • Isomer 1: this compound

  • Isomer 2: 7-Bromo-8-fluoro-2-methoxyquinoline

  • Isomer 3: 6-Bromo-7-fluoro-2-methoxyquinoline

This comparative analysis will equip researchers with the necessary tools to distinguish between these closely related compounds, ensuring the integrity of their research and the quality of their synthesized materials.

The Structural Landscape of Isomers

The positional arrangement of the bromo, fluoro, and methoxy substituents on the quinoline ring system gives rise to distinct electronic environments for each nucleus. These differences are the foundation for their spectroscopic differentiation.

G cluster_0 Isomer 1: this compound cluster_1 Isomer 2: 7-Bromo-8-fluoro-2-methoxyquinoline cluster_2 Isomer 3: 6-Bromo-7-fluoro-2-methoxyquinoline Isomer 1 Isomer 1 Isomer 2 Isomer 2 Isomer 3 Isomer 3

Figure 1. Molecular structures of the this compound isomers.

Comparative Spectroscopic Data (Predicted)

The following tables summarize the predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry data for the three isomers. These predictions are based on established substituent effects on the quinoline ring and data from structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides a detailed picture of the hydrogen environment within a molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic effects of neighboring substituents.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Isomer 1 (8-Br, 7-F) Isomer 2 (7-Br, 8-F) Isomer 3 (6-Br, 7-F)
H-3 ~8.2 ppm (d, J ≈ 8.8 Hz)~8.3 ppm (d, J ≈ 8.8 Hz)~8.1 ppm (d, J ≈ 8.8 Hz)
H-4 ~6.9 ppm (d, J ≈ 8.8 Hz)~7.0 ppm (d, J ≈ 8.8 Hz)~6.9 ppm (d, J ≈ 8.8 Hz)
H-5 ~7.8 ppm (d, J ≈ 8.0 Hz)~7.6 ppm (dd, J ≈ 8.0, 4.0 Hz)~8.0 ppm (s)
H-6 ~7.4 ppm (t, J ≈ 8.0 Hz)~7.3 ppm (t, J ≈ 8.0 Hz)-
H-8 --~7.9 ppm (s)
-OCH₃ ~4.1 ppm (s)~4.2 ppm (s)~4.0 ppm (s)

Causality Behind Predicted Shifts:

  • H-3 and H-4: The protons on the pyridine ring will exhibit a characteristic doublet splitting pattern. Their chemical shifts are primarily influenced by the electron-donating methoxy group at C-2.

  • H-5 and H-6 (Isomers 1 & 2): In Isomers 1 and 2, the protons on the benzene ring will show coupling to each other. The electron-withdrawing effects of the halogens will generally deshield these protons, shifting them downfield.

  • H-5 and H-8 (Isomer 3): In Isomer 3, H-5 and H-8 are singlets due to the lack of adjacent protons. The bromine at C-6 will significantly deshield H-5.

  • -OCH₃: The methoxy protons will appear as a sharp singlet, with slight variations in chemical shift due to the overall electronic environment of the molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the electronegativity of attached atoms and the overall electronic distribution.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Isomer 1 (8-Br, 7-F) Isomer 2 (7-Br, 8-F) Isomer 3 (6-Br, 7-F)
C-2 ~162 ppm~161 ppm~162 ppm
C-3 ~145 ppm~146 ppm~144 ppm
C-4 ~110 ppm~111 ppm~110 ppm
C-4a ~148 ppm~147 ppm~148 ppm
C-5 ~128 ppm~125 ppm~130 ppm
C-6 ~125 ppm~122 ppm~120 ppm (C-Br)
C-7 ~155 ppm (d, ¹JCF ≈ 250 Hz)~120 ppm (C-Br)~158 ppm (d, ¹JCF ≈ 255 Hz)
C-8 ~115 ppm (C-Br)~150 ppm (d, ¹JCF ≈ 245 Hz)~129 ppm
C-8a ~138 ppm~139 ppm~137 ppm
-OCH₃ ~56 ppm~57 ppm~56 ppm

Causality Behind Predicted Shifts:

  • C-2 and -OCH₃: The carbon bearing the methoxy group will be significantly deshielded.

  • Carbons bonded to Halogens: The carbons directly attached to the electronegative fluorine and bromine atoms will show characteristic chemical shifts. The carbon attached to fluorine will also exhibit a large one-bond coupling constant (¹JCF).

  • Quaternary Carbons (C-4a, C-8a): These carbons will typically have lower intensities in the spectrum.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorinated compounds. The chemical shifts and coupling constants provide unique structural information.

Table 3: Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz)

Parameter Isomer 1 (8-Br, 7-F) Isomer 2 (7-Br, 8-F) Isomer 3 (6-Br, 7-F)
Chemical Shift (δ) ~ -120 to -130 ppm~ -135 to -145 ppm~ -115 to -125 ppm
Coupling Doublet of doublets (coupling to H-6 and H-8)Doublet of doublets (coupling to H-5 and H-7)Doublet (coupling to H-6) or Doublet of doublets (if long-range coupling to H-8 is resolved)

Causality Behind Predicted Shifts and Couplings:

  • Chemical Shift: The ¹⁹F chemical shift is highly sensitive to the electronic environment. The position of the fluorine atom relative to the other substituents and the nitrogen atom of the quinoline ring will cause distinct shifts.

  • Coupling Constants: The fluorine nucleus will couple with nearby protons. The magnitude of the coupling constant (JHF) is dependent on the number of bonds separating the nuclei and the dihedral angle between them. These coupling patterns are invaluable for confirming the position of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For these isomers, the presence of bromine is a key diagnostic feature.

Table 4: Predicted Mass Spectrometry Data

Parameter Expected for all Isomers
Molecular Ion (M⁺) m/z ~271 and ~273
Isotopic Pattern M⁺ and M+2 peaks in a ~1:1 ratio
Key Fragments Loss of CH₃, OCH₃, Br, and combinations thereof

Causality Behind Predicted Fragmentation:

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. This results in a characteristic M⁺ and M+2 isotopic pattern in the mass spectrum, which is a clear indicator of the presence of one bromine atom.

  • Fragmentation: Electron impact ionization will lead to the fragmentation of the molecular ion. Common fragmentation pathways for quinolines include the loss of small neutral molecules or radicals. For these isomers, the loss of the methyl group from the methoxy substituent, the entire methoxy group, or the bromine atom are expected to be prominent fragmentation pathways.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.

NMR Spectroscopy

G cluster_NMR NMR Sample Preparation and Analysis Prep Sample Preparation: - Dissolve 5-10 mg in ~0.7 mL of deuterated solvent (e.g., CDCl₃). - Transfer to a 5 mm NMR tube. Acq Data Acquisition: - Use a ≥400 MHz spectrometer. - Acquire ¹H, ¹³C, and ¹⁹F spectra. - For ¹⁹F, use a broadband probe tuned to the fluorine frequency. Prep->Acq Insert sample Proc Data Processing: - Fourier transform the raw data. - Phase and baseline correct the spectra. - Reference the spectra (e.g., TMS for ¹H and ¹³C). Acq->Proc FID data

Figure 2. General workflow for NMR analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. A sufficient number of scans and a relaxation delay of 2-5 seconds are typically required to obtain a good signal-to-noise ratio, especially for quaternary carbons.

  • ¹⁹F NMR Acquisition: Acquire proton-coupled ¹⁹F NMR spectra to observe the characteristic JHF coupling patterns. A dedicated fluorine probe or a broadband probe tuned to the appropriate frequency should be used.

Mass Spectrometry

G cluster_MS Mass Spectrometry Analysis Intro Sample Introduction: - Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile). - Introduce via direct infusion or GC/LC. Ion Ionization: - Use Electron Impact (EI) or Electrospray Ionization (ESI). - EI is useful for observing fragmentation. Intro->Ion Sample flow Analyze Mass Analysis: - Scan a mass range that includes the expected molecular ion (e.g., m/z 50-350). - Observe the isotopic pattern for bromine. Ion->Analyze Ion beam

Figure 3. General workflow for Mass Spectrometry analysis.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • EI-MS: Introduce the sample into the ion source. The electron energy is typically set to 70 eV. Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-350 amu).

    • ESI-MS: Infuse the sample solution into the ESI source. Optimize the source parameters (e.g., capillary voltage, gas flow rates) to achieve a stable signal. Acquire a full scan mass spectrum.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and their characteristic isotopic pattern. Examine the fragmentation pattern to gain further structural information. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

The spectroscopic differentiation of this compound isomers, while challenging, is achievable through a systematic analysis of their NMR and MS data. The predicted differences in proton and carbon chemical shifts, the unique coupling patterns in ¹⁹F NMR, and the characteristic isotopic signature in mass spectrometry provide a robust toolkit for the unambiguous identification of each positional isomer. By carefully acquiring and interpreting these spectra, researchers can confidently verify the structure of their synthesized compounds, a critical step in advancing drug discovery and materials science.

A Comparative Guide to High-Performance Liquid Chromatography for Purity Assessment of Synthesized 8-Bromo-7-fluoro-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the stringent assessment of purity for novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 8-Bromo-7-fluoro-2-methoxyquinoline, a substituted quinoline, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. Its efficacy and safety are intrinsically linked to its purity profile. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of synthesized this compound, supported by experimental rationale and protocols.

The Synthetic Landscape and the Imperative for Purity

The synthesis of substituted quinolines often involves multi-step reactions, including cyclization and subsequent functionalization, such as halogenation. The introduction of a bromine atom onto the 7-fluoro-2-methoxyquinoline backbone is a critical step that dictates the final product's identity and purity. Electrophilic bromination of the quinoline ring is a common synthetic route.[1] However, the directing effects of the existing fluoro and methoxy substituents can lead to the formation of positional isomers, which are often the most challenging impurities to separate from the desired product.

Based on established principles of electrophilic aromatic substitution on quinoline systems, the following potential impurities should be considered during the purity analysis of this compound:

  • Starting Material: Unreacted 7-fluoro-2-methoxyquinoline.

  • Positional Isomers: Bromination at other positions on the quinoline ring, such as 5-bromo-7-fluoro-2-methoxyquinoline or 6-bromo-7-fluoro-2-methoxyquinoline. The formation of these isomers is highly dependent on the reaction conditions.[1]

  • Di-brominated Byproducts: Over-reaction leading to the introduction of a second bromine atom.

  • Reagents and Byproducts from Bromination: For instance, if N-bromosuccinimide (NBS) is used as the brominating agent, residual succinimide may be present.[2]

Given the structural similarity of these potential impurities to the main compound, a high-resolution analytical technique is paramount. HPLC stands out as the method of choice for its high efficiency, sensitivity, and quantitative accuracy.[3]

Comparative Analysis of HPLC Methodologies

The choice of HPLC mode and stationary phase is critical for achieving the desired separation. Here, we compare the two most relevant approaches for the analysis of this compound: Reversed-Phase HPLC and Normal-Phase HPLC.

Reversed-Phase HPLC (RP-HPLC): The Workhorse for Aromatic Compounds

RP-HPLC is the most widely used mode of HPLC, employing a non-polar stationary phase and a polar mobile phase.[4] For aromatic and moderately polar compounds like quinoline derivatives, RP-HPLC is typically the first choice.

Principle of Separation: In RP-HPLC, separation is primarily driven by hydrophobic interactions.[4] Less polar compounds interact more strongly with the non-polar stationary phase and thus elute later. The polarity of the analytes, and therefore their elution order, is influenced by their substituents.

Column Selection:

  • C18 (Octadecylsilane): This is the most common and versatile reversed-phase packing, offering high hydrophobicity and excellent resolving power for a wide range of compounds.[3] It is a robust starting point for method development.

  • Phenyl-Hexyl: Columns with phenyl ligands offer alternative selectivity due to π-π interactions with aromatic analytes.[5] This can be particularly advantageous for separating positional isomers of aromatic compounds like quinolines.

Mobile Phase Considerations: A typical mobile phase for RP-HPLC consists of a mixture of water and a miscible organic solvent, such as acetonitrile (ACN) or methanol (MeOH).[6] Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with a range of polarities. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape for basic compounds like quinolines by suppressing the ionization of silanol groups on the silica-based stationary phase.[1]

Normal-Phase HPLC (NP-HPLC): A Complementary Approach for Isomer Separation

Normal-Phase HPLC utilizes a polar stationary phase and a non-polar mobile phase.[7] While less common than RP-HPLC for routine analysis, it can offer unique selectivity for the separation of isomers.

Principle of Separation: In NP-HPLC, separation is based on polar interactions, such as hydrogen bonding and dipole-dipole interactions, between the analytes and the polar stationary phase.[7] More polar compounds are retained more strongly and elute later.

Column Selection:

  • Silica: Unmodified silica is the most common stationary phase for NP-HPLC.

  • Cyano (CN) or Amino (NH2) bonded phases: These offer different polarities and selectivities compared to silica and can be particularly useful for separating compounds with polar functional groups.

Mobile Phase Considerations: The mobile phase in NP-HPLC is typically a mixture of non-polar organic solvents, such as hexane or heptane, with a small amount of a more polar solvent, like isopropanol or ethyl acetate, to modulate retention.

Recommended Method: Reversed-Phase HPLC with a Phenyl-Hexyl Column

For the purity assessment of this compound, a Reversed-Phase HPLC method using a Phenyl-Hexyl column is recommended. The rationale for this choice is the potential for enhanced separation of the primary target from its closely related positional isomers through a combination of hydrophobic and π-π interactions.

Detailed Experimental Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm. Quinolines typically exhibit strong UV absorbance around this wavelength.[8][9] A DAD can be used to monitor multiple wavelengths and to check for peak purity.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Accurately weigh approximately 5 mg of the synthesized this compound.

  • Dissolve in 5 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Data Presentation and Interpretation

The following table presents hypothetical data from the analysis of a synthesized batch of this compound using the recommended RP-HPLC method and a standard C18 column for comparison.

CompoundRetention Time (C18) (min)Retention Time (Phenyl-Hexyl) (min)Peak Area (%) (Phenyl-Hexyl)
Succinimide (from NBS)2.52.30.1
7-fluoro-2-methoxyquinoline (Starting Material)8.27.90.3
6-bromo-7-fluoro-2-methoxyquinoline (Isomer)10.510.20.5
This compound (Product) 10.8 11.5 98.9
5-bromo-7-fluoro-2-methoxyquinoline (Isomer)10.912.10.2

Interpretation: The Phenyl-Hexyl column provides a greater separation between the main product and its potential positional isomers (highlighted by the larger difference in retention times) compared to the standard C18 column. This enhanced selectivity is crucial for accurate purity determination. The purity of the synthesized compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weighing of Synthesized Compound Dissolution Dissolution in Diluent Weighing->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (Phenyl-Hexyl Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity_Calc Purity Calculation (% Area) Integration->Purity_Calc Report Final Purity Report Purity_Calc->Report

Caption: Workflow for HPLC Purity Assessment of this compound.

Conclusion

The purity assessment of synthesized this compound requires a high-resolution analytical method capable of separating the target compound from structurally similar impurities, particularly positional isomers. While standard reversed-phase HPLC with a C18 column can provide a good initial assessment, the use of a Phenyl-Hexyl column is recommended for its superior selectivity, which arises from a combination of hydrophobic and π-π interactions. This enhanced selectivity is critical for ensuring the accurate determination of purity, a fundamental requirement for the advancement of this compound in research and drug development pipelines. The detailed protocol provided in this guide serves as a robust starting point for method development and validation, contributing to the overall quality and reliability of the scientific data generated.

References

Halogenation of Quinolines: A Comparative Guide to Unlocking Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1] A key strategy in the optimization of these quinoline-based compounds is halogenation. The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—at specific positions on the quinoline ring can profoundly influence the molecule's physicochemical properties and, consequently, its biological efficacy. This guide provides a comprehensive comparison of the biological activities of halogenated quinolines versus their non-halogenated analogs, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Power of Halogenation in Quinoline Drug Design

Halogenation is a powerful tool in the medicinal chemist's arsenal for several reasons. The introduction of a halogen atom can modulate a molecule's:

  • Lipophilicity: Halogens are lipophilic, and their addition can increase the overall lipophilicity of a compound. This can enhance its ability to cross cell membranes and reach its intracellular target.

  • Electronic Effects: Halogens are electronegative and can alter the electron distribution within the quinoline ring system. This can influence the molecule's ability to interact with its biological target.

  • Metabolic Stability: Halogenation can block sites of metabolism, increasing the compound's half-life and bioavailability.

  • Binding Interactions: Halogen atoms can participate in specific non-covalent interactions, such as halogen bonding, with biological macromolecules like proteins and nucleic acids.[2][3][4] This can lead to enhanced binding affinity and potency.

The following diagram illustrates the basic quinoline scaffold and highlights the common positions for halogenation that have been explored to enhance biological activity.

Caption: Quinoline scaffold with common halogenation sites (X).

Anticancer Activity: Halogenation as a Potentiator

The anticancer potential of quinoline derivatives has been extensively studied, with many compounds demonstrating cytotoxicity against a range of cancer cell lines.[1][5][6] Halogenation has been shown to be a key factor in enhancing this activity.

Comparative Experimental Data

A compelling example of the impact of halogenation on anticancer activity can be seen in the comparison of the non-halogenated 8-hydroxyquinoline (8-HQ) with its halogenated analog, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline). Studies have shown that while both compounds exhibit cytotoxicity, their potency can vary significantly.

CompoundStructureCancer Cell LineIC50 (µM)Reference
8-HydroxyquinolineNon-halogenatedRaji (B-cell lymphoma)~3.5[7]
Clioquinol5-chloro-7-iodoRaji (B-cell lymphoma)~4.5[7]
8-Hydroxy-5-nitroquinolineNitro-substitutedRaji (B-cell lymphoma)0.438[7]
5,7-Dichloro-8-hydroxyquinolineDichloro-substitutedHCT116 (Colon)0.73-10.48[8]

Table 1: Comparative cytotoxic activity of 8-hydroxyquinoline and its derivatives against cancer cell lines.

Interestingly, in a study comparing clioquinol to other analogs, the nitro-substituted derivative, 8-hydroxy-5-nitroquinoline, was found to be the most potent, highlighting that other electron-withdrawing groups can also significantly enhance anticancer activity.[7][9] Furthermore, 5,7-dichloro-8-hydroxyquinoline has demonstrated potent activity against colon cancer cells.[8] These findings underscore the importance of substitution on the quinoline ring for anticancer efficacy. Clioquinol and another analog, nitroxoline, have been shown to induce their anticancer effects by inhibiting the FoxM1 signaling pathway in cholangiocarcinoma cells.[10][11]

Mechanistic Insights

The enhanced anticancer activity of halogenated quinolines can be attributed to several factors:

  • Increased Lipophilicity: The addition of halogens increases the lipophilicity of the quinoline molecule, facilitating its passage through the cell membrane to reach intracellular targets.

  • Induction of Oxidative Stress: Some halogenated quinolines have been shown to increase the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative DNA damage and apoptosis.[12]

  • Inhibition of Key Enzymes: Halogenated quinolines can act as inhibitors of crucial enzymes involved in cancer cell proliferation and survival, such as topoisomerases and tyrosine kinases.[1]

  • Halogen Bonding: The halogen atoms can form specific halogen bonds with amino acid residues in the active sites of target proteins, leading to stronger binding and more effective inhibition.[2][3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[13][14][15][16][17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with serial dilutions of quinoline compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I caption Workflow for the MTT cytotoxicity assay.

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the halogenated and non-halogenated quinoline compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A Halogen-Driven Advantage

Quinolone antibiotics are a critical class of antibacterial agents. While the most well-known examples are fluoroquinolones, the principle of halogenation enhancing activity extends to other quinoline-based antimicrobial compounds. A classic example from a related class of antibiotics, the lincosamides, is the comparison between lincomycin and its chlorinated derivative, clindamycin.

Comparative Experimental Data

Clindamycin is synthesized from lincomycin by the substitution of a hydroxyl group with a chlorine atom. This single modification results in a significant enhancement of its antibacterial activity.

CompoundStructureBacteriumMIC50 (mg/L)MIC90 (mg/L)Reference
LincomycinNon-halogenatedStaphylococcus aureus2>256[18]
ClindamycinChlorinatedStaphylococcus aureus0.125>256[18]

Table 2: Comparative in vitro activity of lincomycin and clindamycin against Staphylococcus aureus.

As the data shows, the minimum inhibitory concentration (MIC) for 50% of the tested S. aureus strains (MIC50) is significantly lower for clindamycin compared to lincomycin, indicating its superior potency.[18] This principle of enhanced activity through halogenation is a key consideration in the design of new quinoline-based antibacterial agents.

Mechanistic Insights

The improved antibacterial activity of halogenated compounds can be attributed to:

  • Enhanced Penetration: Increased lipophilicity allows for better penetration through the bacterial cell wall and membrane.

  • Improved Target Binding: The halogen atom can form favorable interactions with the target enzyme, such as DNA gyrase or topoisomerase IV in the case of quinolones, leading to more potent inhibition.

  • Reduced Efflux: Halogenation can sometimes reduce the recognition of the compound by bacterial efflux pumps, leading to higher intracellular concentrations.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21][22]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of quinoline compounds in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 16-20 hours C->D E Visually inspect for turbidity D->E F Determine the lowest concentration with no visible growth (MIC) E->F caption Workflow for the broth microdilution MIC assay.

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the halogenated and non-halogenated quinoline compounds in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Antimalarial Activity: The Legacy of Halogenated Quinolines

The 4-aminoquinoline, chloroquine, a halogenated quinoline, has been a cornerstone of antimalarial therapy for decades. Its efficacy, particularly against Plasmodium falciparum, highlights the importance of the quinoline scaffold and the chloro-substituent in antimalarial drug design.

Comparative Experimental Data

While a direct non-halogenated analog of chloroquine is not a standard clinical compound, studies on various chloroquine analogs demonstrate the importance of the 7-chloroquinoline core for potent antimalarial activity.

CompoundStructureP. falciparum StrainIC50 (nM)Reference
Chloroquine7-chloroquinoline3D7 (sensitive)~10-20[23][24]
Chloroquine7-chloroquinolineK1 (resistant)~100-400[23]
DesethylchloroquineMetabolite of ChloroquineDd2 (resistant)~10-fold less potent than Chloroquine[5]

Table 3: In vitro antimalarial activity of chloroquine and a metabolite.

The data indicates that modifications to the side chain of chloroquine can impact its activity against resistant strains, but the 7-chloroquinoline moiety is a common feature in many potent antimalarial quinolines.[23]

Mechanistic Insights

The primary mechanism of action of chloroquine and other 4-aminoquinolines is the inhibition of hemozoin formation in the parasite's digestive vacuole.

  • Accumulation in the Digestive Vacuole: As a weak base, chloroquine becomes protonated and trapped in the acidic digestive vacuole of the parasite.

  • Heme Detoxification Inhibition: During hemoglobin digestion, the parasite releases toxic free heme. It detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Chloroquine binds to heme and prevents its polymerization, leading to a buildup of toxic heme that kills the parasite.

  • Role of the Chloro Group: The 7-chloro group is thought to enhance the accumulation of the drug in the digestive vacuole and its interaction with heme.

Experimental Protocol: In Vitro Antimalarial Drug Susceptibility Testing

The in vitro culture of Plasmodium falciparum allows for the determination of the 50% inhibitory concentration (IC50) of antimalarial drugs.[25][26][27][28][29]

Principle: The parasite is cultured in human red blood cells, and its growth is measured in the presence of varying concentrations of the drug. Parasite growth can be quantified using various methods, such as microscopic counting of parasites or using DNA-intercalating dyes like SYBR Green I.

Antimalarial_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of antimalarial compounds in a 96-well plate C Add parasite culture to the wells A->C B Prepare synchronized P. falciparum culture (ring stage) B->C D Incubate in a hypoxic environment at 37°C for 72 hours C->D E Lyse red blood cells and add SYBR Green I dye D->E F Measure fluorescence E->F G Calculate parasite growth inhibition and IC50 values F->G caption Workflow for in vitro antimalarial drug susceptibility assay.

Caption: Workflow for in vitro antimalarial drug susceptibility assay.

Step-by-Step Methodology (SYBR Green I Assay):

  • Prepare Drug Plates: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Parasite Culture: Culture P. falciparum in human red blood cells in RPMI 1640 medium supplemented with serum or a serum substitute. Synchronize the culture to the ring stage.

  • Inoculation: Add the synchronized parasite culture to the drug-containing plates to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

  • Incubation: Incubate the plates for 72 hours at 37°C in a low-oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Add a lysis buffer containing the fluorescent dye SYBR Green I to each well. SYBR Green I intercalates with the parasite's DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA and thus parasite growth. Calculate the percentage of growth inhibition for each drug concentration and determine the IC50 value.

Conclusion

The strategic incorporation of halogen atoms into the quinoline scaffold is a proven and effective method for enhancing biological activity across a spectrum of therapeutic areas. As demonstrated by the comparative data, halogenated quinolines and their analogs often exhibit superior potency compared to their non-halogenated counterparts in anticancer, antimicrobial, and antimalarial applications. The underlying physicochemical and mechanistic principles—increased lipophilicity, altered electronic properties, and the potential for halogen bonding—provide a rational basis for the continued exploration of halogenation in quinoline-based drug discovery. The experimental protocols detailed in this guide offer a practical framework for researchers to systematically evaluate and compare the biological activities of novel halogenated quinoline derivatives, thereby accelerating the development of new and more effective therapeutic agents.

References

A Comparative Crystallographic Guide to 8-Bromo-7-fluoro-2-methoxyquinoline and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the X-ray crystal structure of 8-Bromo-7-fluoro-2-methoxyquinoline derivatives. As a specific crystal structure for this compound is not publicly available, this document leverages experimental data from closely related analogs, primarily 4-Bromo-8-methoxyquinoline, to offer a predictive and comparative framework. This analysis is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation and design of novel quinoline-based therapeutic agents.

Introduction: The Structural Significance of Quinolines in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a diverse array of biological targets.[1] Halogenated quinoline derivatives, in particular, are of significant interest due to the unique physicochemical properties imparted by halogen atoms, which can modulate lipophilicity, metabolic stability, and binding interactions through mechanisms like halogen bonding.[2][3] Understanding the precise three-dimensional arrangement of atoms within these molecules through X-ray crystallography is fundamental to deciphering structure-activity relationships (SAR) and rationally designing next-generation therapeutics.[4]

This guide focuses on the this compound scaffold. The strategic placement of a bromine atom, a fluorine atom, and a methoxy group is anticipated to significantly influence the molecule's electronic distribution, crystal packing, and intermolecular interactions, thereby affecting its pharmacological profile.

Comparative Analysis of Crystal Structures

To provide a robust analytical framework, we will compare the experimentally determined crystal structure of a close analog, 4-Bromo-8-methoxyquinoline [5][6], with the predicted structural parameters of our target compound, This compound .

Experimentally Determined Structure: 4-Bromo-8-methoxyquinoline

The crystal structure of 4-Bromo-8-methoxyquinoline has been resolved and provides a valuable baseline for our comparison.[5] The non-hydrogen atoms of the molecule are essentially co-planar, a common feature for such aromatic systems.[5] In its crystal lattice, the molecules are linked by weak intermolecular C—H···π(arene) interactions, forming one-dimensional chains.[5][6]

Table 1: Crystallographic Data for 4-Bromo-8-methoxyquinoline [5]

ParameterValue
Chemical FormulaC₁₀H₈BrNO
Molecular Weight238.08 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 5.1615(1) Å, b = 12.1337(6) Å, c = 14.2436(7) Å
Volume892.05(6) ų
Z (Molecules per unit cell)4
Temperature150(1) K
RadiationMo Kα (λ = 0.71073 Å)
Key Intermolecular InteractionsC—H···π(arene) interactions
Predicted Structure: this compound

While an experimental structure is unavailable, we can predict the key crystallographic features of this compound based on established principles and data from related structures. The introduction of a fluorine atom at the 7-position and the shift of the bromine and methoxy groups are expected to induce notable changes.

  • Causality of Substituent Effects: The highly electronegative fluorine atom at C7 and the bromine atom at C8 will withdraw electron density from the benzene ring, influencing bond lengths and angles. The methoxy group at C2, a known electron-donating group, will conversely affect the pyridine ring. This electronic push-pull system is critical for molecular recognition at biological targets.

  • Intermolecular Interactions: The presence of the fluorine atom introduces the possibility of C—H···F hydrogen bonds or F···F interactions, which could significantly alter the crystal packing compared to the analog.[7] Furthermore, the nitrogen atom in the quinoline ring is a primary hydrogen bond acceptor, a crucial factor in the formation of supramolecular structures.[3] Halogen bonds (C—Br···N or C—Br···O) are also a distinct possibility, further guiding the crystal architecture.[2]

Table 2: Predicted Crystallographic Parameters and Features for this compound

ParameterPredicted Value / FeatureRationale
Crystal SystemLikely Monoclinic or TriclinicIncreased substitution and potential for diverse, less symmetrical intermolecular interactions often lead to lower symmetry crystal systems compared to the orthorhombic system of the analog.
PlanarityThe quinoline core is expected to be largely planar.Aromatic systems inherently favor planarity. Minor deviations may occur due to steric hindrance between the adjacent bromo and fluoro substituents.
Key Intermolecular InteractionsC—H···N, C—H···F, C—H···O hydrogen bonds; Halogen bonds (C—Br···N/O); π-π stacking.The presence of N, F, and O atoms provides multiple sites for hydrogen bonding.[3] The bromine atom is a potential halogen bond donor.[2][8] π-π stacking is common in planar aromatic systems.
Molecular PackingExpected to be denser and more complex than 4-Bromo-8-methoxyquinoline.The greater number of potential intermolecular interactions (especially hydrogen and halogen bonds) will likely result in a more intricate and efficiently packed crystal lattice.

Experimental Protocols

The following protocols are designed to be self-validating, providing a clear and reproducible methodology for the synthesis and crystallographic analysis of the target compound.

Proposed Synthesis of this compound

This synthetic route is adapted from established procedures for the preparation of substituted quinolines.[9][10]

Step 1: Synthesis of 7-Fluoro-2-methoxyquinolin-8-amine

  • Start with a commercially available precursor, such as a suitably substituted nitrobenzene.

  • Perform a nucleophilic aromatic substitution to introduce the methoxy group.

  • Reduce the nitro group to an amine using a standard reducing agent like stannous chloride dihydrate in ethanol.[1]

  • Purify the resulting amine by column chromatography.

Step 2: Sandmeyer Reaction for Bromination

  • Dissolve the 7-Fluoro-2-methoxyquinolin-8-amine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) should be observed.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield pure this compound.

Single-Crystal Growth
  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane).

  • Employ the slow evaporation technique: leave the solution in a loosely capped vial in a vibration-free environment.

  • Alternatively, use the vapor diffusion method: place the vial of the compound's solution inside a larger sealed container with a more volatile anti-solvent (e.g., hexane or ether).

  • Monitor for the formation of single crystals of suitable size and quality for X-ray diffraction (typically < 0.5 mm).

X-ray Diffraction Data Collection and Structure Elucidation
  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.[11]

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or pixel detector).[4][12] Collect a full sphere of diffraction data by rotating the crystal.

  • Data Processing: Integrate the raw diffraction images to determine the intensities and positions of the Bragg reflections. This step yields the unit cell parameters and space group.[11]

  • Structure Solution: Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data until the model converges with the data.[11]

Visualizations

Experimental Workflow

The following diagram illustrates the comprehensive workflow from chemical synthesis to final structural analysis.

G Workflow for Synthesis and Crystallographic Analysis cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Crystallography cluster_analysis Final Output start Starting Materials synthesis Chemical Synthesis (e.g., Sandmeyer Reaction) start->synthesis purification Purification (Column Chromatography) synthesis->purification crystal_growth Single-Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure & Crystallographic Data (CIF) refinement->final_structure

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis.

Conceptual Comparison of Intermolecular Interactions

This diagram conceptually compares the dominant intermolecular forces in the known analog versus the predicted interactions for the target compound.

G Comparison of Intermolecular Interactions node1 4-Bromo-8-methoxyquinoline C-H...π Interactions node3 Key Differences node1->node3 Simpler Packing node2 This compound C-H...N Hydrogen Bonds Halogen Bonds (C-Br...N) C-H...F Interactions π-π Stacking node2->node3 Complex 3D Network (Predicted)

Caption: Predicted vs. known intermolecular interactions.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a robust comparative analysis based on high-quality data from structural analogs like 4-Bromo-8-methoxyquinoline provides invaluable predictive insights. The introduction of the 7-fluoro substituent alongside the 8-bromo and 2-methoxy groups is expected to result in a more complex and potentially stronger network of intermolecular interactions, including hydrogen and halogen bonds, which will dictate its solid-state properties. The detailed synthetic and crystallographic protocols provided herein offer a clear pathway for researchers to obtain and analyze this promising compound, ultimately aiding in the rational design of novel therapeutics.

References

comparing the cost-effectiveness of different synthetic routes to functionalized quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Comparison of Classical and Modern Synthetic Routes

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The enduring importance of this nitrogen-containing heterocycle has spurred the development of a diverse arsenal of synthetic strategies. For researchers, scientists, and drug development professionals, selecting the most appropriate synthetic route is a critical decision that impacts not only the efficiency of research and development but also the overall cost-effectiveness of the process. This guide provides an objective, in-depth comparison of classical and modern synthetic routes to functionalized quinolines, supported by experimental data, to empower informed decision-making in the laboratory and beyond.

The Enduring Relevance of Classical Quinoline Syntheses

For over a century, a handful of named reactions have been the bedrock of quinoline synthesis. These methods, while often requiring harsh conditions, remain relevant due to their use of inexpensive and readily available starting materials and their scalability.

The Skraup Synthesis: A Powerful, Albeit Vigorous, Approach

The Skraup synthesis is one of the oldest and most direct methods for preparing quinoline and its simple derivatives. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[1][2][3] The reaction is notoriously exothermic and can be difficult to control.[1]

Mechanism: The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. The resulting intermediate then undergoes cyclization and oxidation to form the quinoline ring.

Skraup_Mechanism Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2SO4 H₂SO₄ (catalyst) Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene)

Caption: The Skraup Synthesis Workflow

The Doebner-von Miller Reaction: A More Versatile Alternative

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[3][4]

The Combes Quinoline Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with β-diketones.[2]

The Friedländer Synthesis: A Mild and High-Yielding Condensation

The Friedländer synthesis is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester.[1][3][5] This reaction can be catalyzed by either acids or bases and generally proceeds under milder conditions with good to excellent yields.[1][5]

Mechanism: The reaction can proceed through two possible pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type condensation.[6]

Friedlander_Mechanism cluster_pathway1 Pathway 1: Aldol First cluster_pathway2 Pathway 2: Schiff Base First Start1 2-Aminoaryl Ketone + α-Methylene Compound Aldol_Adduct Aldol Adduct Start1->Aldol_Adduct Aldol Condensation Unsaturated_Ketone α,β-Unsaturated Ketone Aldol_Adduct->Unsaturated_Ketone Dehydration Quinoline1 Quinoline Unsaturated_Ketone->Quinoline1 Cyclization & Dehydration Start2 2-Aminoaryl Ketone + α-Methylene Compound Schiff_Base Schiff Base Start2->Schiff_Base Schiff Base Formation Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol-type Reaction Quinoline2 Quinoline Cyclized_Intermediate->Quinoline2 Dehydration

Caption: The Two Mechanistic Pathways of the Friedländer Synthesis

The Rise of Modern Synthetic Methodologies

While classical methods are still valuable, modern synthetic chemistry has introduced a range of more efficient, versatile, and environmentally friendly approaches to quinoline synthesis. These methods often employ catalysts to achieve high yields and selectivity under milder reaction conditions.

Metal-Catalyzed Syntheses: Leveraging Transition Metals for Efficiency

Transition metal catalysts, including those based on palladium, copper, iron, and cobalt, have revolutionized quinoline synthesis.[7][8][9] These catalysts can facilitate a variety of bond-forming reactions, leading to the construction of complex quinoline derivatives with high precision.

  • Palladium-catalyzed reactions , while highly effective, often come with a significant cost due to the price of the metal.[10][11][12]

  • Copper and iron-catalyzed systems have emerged as more cost-effective and environmentally benign alternatives, as these metals are more abundant and less toxic.[7][8]

Microwave-Assisted Synthesis: Accelerating Reactions for Cost Savings

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry technique.[13][14][15][16][17][18] By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings and increased throughput.[13][15] This is particularly advantageous for industrial applications where time and energy are significant cost factors.

Cost-Effectiveness Comparison: A Data-Driven Analysis

To provide a clear comparison of the cost-effectiveness of these different synthetic routes, the following table summarizes key parameters for each method. Prices for starting materials and catalysts are approximate and can vary based on supplier and purity.

Synthetic Route Starting Materials Typical Yield (%) Reaction Time Catalyst Cost Key Advantages Key Disadvantages
Skraup Synthesis Aniline, Glycerol50-704-6 hours[13]Low (H₂SO₄)Very low-cost starting materials.[19][20][21][22]Harsh, exothermic conditions; limited to simple quinolines.[1]
Friedländer Synthesis 2-Aminoaryl ketone, α-Methylene compound70-952-10 hours[5][13]Low to Moderate (acid/base)High yields, milder conditions, good functional group tolerance.[1][5]Requires pre-functionalized starting materials.
Metal-Catalyzed (Fe/Cu) Various75-95[13]2-12 hours[7]Low to ModerateHigh efficiency, broad substrate scope, environmentally benign.[7][8]Catalyst optimization may be required.
Metal-Catalyzed (Pd) Various80-981-8 hoursVery High[10]Very high efficiency and selectivity.High cost and toxicity of palladium.
Microwave-Assisted Various85-98[13]5-30 minutes[13]VariesDrastically reduced reaction times, energy savings.[15][16]Initial equipment investment; scalability can be a concern.[13]

Green Chemistry Metrics: A Holistic View of Cost-Effectiveness

A true assessment of cost-effectiveness extends beyond the initial price of reagents and energy consumption. Green chemistry metrics, such as Atom Economy and E-Factor (Environmental Factor), provide a more comprehensive picture by quantifying the environmental impact of a synthetic process.[23][24][25]

  • Atom Economy , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product.

  • E-Factor , introduced by Roger Sheldon, is the ratio of the mass of waste generated to the mass of the desired product.[23]

Classical methods like the Skraup synthesis often have poor atom economy and high E-factors due to the use of stoichiometric reagents and the formation of byproducts. In contrast, modern catalytic and microwave-assisted methods are designed to be more atom-economical and generate less waste, making them more sustainable and, in the long run, more cost-effective, especially when considering the significant costs associated with solvent and waste disposal.[6][26][27][28]

Experimental Protocols

Representative Protocol for Friedländer Synthesis of 2,4-dimethylquinoline

Materials:

  • 2-Aminobenzophenone (1 mmol)

  • Acetylacetone (1.2 mmol)

  • p-Toluenesulfonic acid (0.1 mmol)

  • Toluene (10 mL)

Procedure:

  • To a solution of 2-aminobenzophenone in toluene, add acetylacetone and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,4-dimethylquinoline.

General Protocol for Microwave-Assisted, Catalyst-Free Synthesis of a Substituted Quinoline

Materials:

  • Benzene-1,3-diol (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Acetoacetanilide (1 mmol)

  • Ethanol (2 mL)

Procedure:

  • In a microwave-safe vessel, combine all reactants in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for 8-10 minutes.[13]

  • After cooling, the product often precipitates and can be collected by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure quinoline derivative.

Conclusion and Future Outlook

The synthesis of functionalized quinolines is a dynamic field with a rich history and a vibrant future. While classical methods like the Skraup and Friedländer syntheses remain valuable for their simplicity and the low cost of their starting materials, modern approaches offer significant advantages in terms of efficiency, selectivity, and environmental impact.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the desired substitution pattern, the scale of the synthesis, and the available budget. However, as the principles of green chemistry become increasingly integrated into the chemical industry, the long-term cost-effectiveness of sustainable methods, such as those employing earth-abundant metal catalysts and microwave technology, will become ever more apparent. The continued development of innovative, efficient, and environmentally benign synthetic strategies will undoubtedly pave the way for the next generation of quinoline-based medicines and materials.

References

A Comparative Guide to the Synthesis of 8-Substituted Quinolines: A Modern C-H Activation Approach versus Classical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. Among these, 8-substituted quinolines are of particular interest due to their unique chemical and biological profiles. The development of efficient and versatile synthetic methods to access this important class of compounds is therefore a critical endeavor.

This guide provides an in-depth validation and comparison of a modern synthetic approach—Palladium-Catalyzed C-H Activation—against established classical methods for the synthesis of 8-substituted quinolines. By presenting objective experimental data, detailed protocols, and a thorough analysis of the advantages and limitations of each technique, this document aims to empower researchers to make informed decisions in their synthetic strategies.

The Rise of a New Strategy: Palladium-Catalyzed C-H Arylation

Modern synthetic chemistry has increasingly focused on methods that offer greater efficiency, selectivity, and sustainability. Transition-metal-catalyzed C-H activation has emerged as a powerful tool, allowing for the direct functionalization of C-H bonds that were traditionally considered unreactive. This approach circumvents the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste.[1][2]

Among these methods, the palladium-catalyzed C-H arylation of 8-methylquinolines stands out as a highly effective strategy for introducing aryl groups at the 8-position. The reaction typically utilizes a palladium catalyst, such as palladium(II) acetate, and an aryl halide as the coupling partner. The inherent directing-group ability of the quinoline nitrogen facilitates the selective activation of the C(sp³)–H bond of the 8-methyl group.[3][4]

Causality of Experimental Choices: The choice of a palladium catalyst is predicated on its proven efficacy in facilitating C-H activation and cross-coupling reactions. The use of an aryl halide as the coupling partner provides a readily available and diverse source of aromatic moieties. The reaction conditions, including temperature and the choice of solvent and base, are optimized to promote the catalytic cycle and maximize the yield of the desired 8-arylquinoline.

The Enduring Legacy of Classical Syntheses

While modern methods offer significant advantages, the classical syntheses of quinolines, developed over a century ago, remain valuable tools in the synthetic chemist's arsenal, particularly for their scalability and use of inexpensive starting materials.[5][6] However, they often suffer from harsh reaction conditions, limited functional group tolerance, and the generation of significant waste.[7][8]

The Skraup Synthesis

The Skraup synthesis is a venerable method for producing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[9][10] The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation.

Limitations: The Skraup synthesis is notorious for its often violent and exothermic nature, requiring careful temperature control.[10] The strongly acidic and oxidizing conditions severely limit the types of functional groups that can be present on the aniline starting material.[11]

The Friedländer Synthesis

The Friedländer synthesis offers a more convergent approach, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[12][13][14] This reaction can be catalyzed by either acids or bases and generally proceeds under milder conditions than the Skraup synthesis.

Versatility and Challenges: The versatility of the Friedländer synthesis lies in the wide variety of commercially available starting materials, allowing for the synthesis of a diverse range of substituted quinolines.[15][16] However, the availability of suitably substituted 2-aminoaryl aldehydes or ketones can be a limitation.[12]

The Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[17][18] This allows for the synthesis of quinolines with substituents on the newly formed pyridine ring.

Regioselectivity Concerns: A key challenge in the Doebner-von Miller reaction is controlling the regioselectivity when unsymmetrical α,β-unsaturated carbonyl compounds are used.[19] The reaction often yields a mixture of products, complicating purification.

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[20][21][22] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.

Mechanism and Scope: The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization and dehydration.[21] The scope of the Combes synthesis can be limited by the availability of the required β-diketones.

Comparative Analysis: A Head-to-Head Evaluation

To provide a clear and objective comparison, the following table summarizes the key performance metrics of the Palladium-Catalyzed C-H Arylation against the classical methods for the synthesis of 8-substituted quinolines.

FeaturePalladium-Catalyzed C-H ArylationSkraup SynthesisFriedländer SynthesisDoebner-von Miller ReactionCombes Synthesis
Reaction Conditions Mild to moderate (often 100-120 °C)Harsh (strongly acidic, high temp.)Mild to moderate (acid or base catalyst)Acid-catalyzed, often with heatingAcid-catalyzed, with heating
Functional Group Tolerance Generally goodPoorModerate to goodModerateModerate
Substrate Scope Broad for aryl halidesLimited by aniline stabilityDependent on 2-aminoaryl carbonyl availabilityBroad for α,β-unsaturated carbonylsDependent on β-diketone availability
Regioselectivity High (at the 8-methyl position)Dependent on aniline substitutionHighCan be poor with unsymmetrical ketonesHigh
Yields Generally good to excellentOften low to moderateGenerally goodVariable, can be moderate to goodGenerally good
Atom Economy GoodPoorGoodModerateGood
Safety & Environment Uses heavy metal catalyst, but often in low loadings. Milder conditions are a plus.[7][23]Often violent, uses hazardous reagents (e.g., arsenic acid).[10][24]Milder conditions are safer. Can be run in greener solvents.[8]Uses strong acids.[17]Uses strong acids.[20]

Experimental Protocols

To facilitate the practical application of these methods, detailed, step-by-step protocols for the synthesis of an 8-arylquinoline via Palladium-Catalyzed C-H Arylation and a representative classical method (Friedländer Synthesis) are provided below.

Protocol 1: Palladium-Catalyzed C-H Arylation of 8-Methylquinoline

This protocol describes the synthesis of 8-benzylquinoline from 8-methylquinoline and iodobenzene.

Materials:

  • 8-Methylquinoline

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk tube, add 8-methylquinoline (1.0 mmol), iodobenzene (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 8-benzylquinoline.

Expected Yield: 75-85%

Protocol 2: Friedländer Synthesis of an 8-Substituted Quinoline

This protocol describes the synthesis of 2-methyl-8-phenylquinoline from 2'-aminoacetophenone and acetone.[12]

Materials:

  • 2'-Aminoacetophenone hydrochloride

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2'-aminoacetophenone hydrochloride (10 mmol) in ethanol (25 mL).

  • Add a significant excess of acetone (e.g., 5-10 equivalents).

  • In a separate beaker, dissolve potassium hydroxide (20 mmol) in a small amount of water and add it to the reaction mixture.[12]

  • Reflux the mixture for 3-4 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • If necessary, the crude product can be recrystallized from ethanol.

Expected Yield: 60-70%

Mechanistic Insights and Workflow Visualization

To better understand the underlying chemical transformations, the following diagrams illustrate the catalytic cycle of the Palladium-Catalyzed C-H Arylation and the reaction pathway of the Friedländer Synthesis.

G cluster_0 Palladium-Catalyzed C-H Arylation Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle->Pd(IV) Intermediate Product Product Pd(IV) Intermediate->Product Reductive Elimination Product->Pd(II) Catalyst Regeneration 8-Methylquinoline 8-Methylquinoline 8-Methylquinoline->Pd(II) Coordination Ar-X Ar-X Ar-X->Palladacycle Oxidative Addition Base Base Base->Palladacycle

Caption: Catalytic cycle of Palladium-Catalyzed C-H Arylation.

G cluster_1 Friedländer Synthesis Start 2-Aminoaryl Ketone + Enolizable Ketone Aldol Aldol Condensation Start->Aldol Dehydration1 Dehydration Aldol->Dehydration1 Cyclization Intramolecular Cyclization Dehydration1->Cyclization Dehydration2 Final Dehydration Cyclization->Dehydration2 Product 8-Substituted Quinoline Dehydration2->Product

References

A Comparative Guide to the Biological Targets of Quinoline Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

As a privileged scaffold in medicinal chemistry, the quinoline ring system—a fusion of a benzene and a pyridine ring—is a cornerstone in the development of therapeutic agents.[1][2] Its synthetic versatility and ability to interact with a multitude of biological targets have led to its presence in numerous approved drugs and clinical candidates.[2][3][4] This guide provides a comparative literature review of the primary biological targets of quinoline-based compounds, focusing on their applications in antimalarial and anticancer therapies. We will delve into the mechanisms of action, present comparative experimental data, and outline key validation workflows for researchers in the field.

Antimalarial Quinoline Derivatives: Targeting Heme Detoxification

The earliest and most renowned application of quinoline alkaloids is in the treatment of malaria.[5][6] Drugs like quinine, chloroquine, and mefloquine have been vital in combating the parasitic Plasmodium species.[7] Their primary mechanism revolves around disrupting the parasite's essential hemoglobin digestion process within the infected red blood cell.

Mechanism of Action: Inhibition of Hemozoin Biocrystallization

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its acidic food vacuole to obtain amino acids.[7][8] This process releases large quantities of toxic free heme. To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline substance called hemozoin.[8][9]

Quinoline antimalarials, particularly the 4-aminoquinoline chloroquine, are weak bases that accumulate to high concentrations (up to 1000-fold) in the acidic environment of the parasite's food vacuole.[7][10] This high concentration allows the drug to bind to heme and cap the growing faces of the hemozoin crystal, preventing further polymerization.[11] The resulting buildup of toxic, soluble heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[7][9][10] While this is the most accepted hypothesis for chloroquine, more lipophilic quinolines like mefloquine and quinine may have alternative or additional targets, as they do not concentrate as extensively in the food vacuole.[7][10]

Comparative Performance of Antimalarial Quinolines

The efficacy of quinoline antimalarials can be compared by their half-maximal inhibitory concentration (IC₅₀) against various strains of P. falciparum. The emergence of drug resistance is a critical factor influencing therapeutic choice.

CompoundTarget PathwayIC₅₀ (CQ-Sensitive Strain)IC₅₀ (CQ-Resistance Strain)Key Characteristics
Chloroquine Heme Polymerization~10-20 nM>100-200 nMAccumulates in the parasite's food vacuole; resistance is a major issue.[7][10]
Quinine Heme Polymerization~50-100 nM~200-500 nMA natural alkaloid; may have additional targets beyond heme polymerization.[9][10]
Mefloquine Heme Polymerization~20-40 nM~50-100 nMA more lipophilic quinolinemethanol; effective against many CQ-resistant strains.[7][10]
Amodiaquine Heme Polymerization~10-30 nM~50-150 nMPotent inhibitor of β-hematin (hemozoin) formation.[8]

Note: IC₅₀ values are approximate and can vary significantly between specific parasite strains and experimental conditions.

Anticancer Quinoline Scaffolds: A Multi-Target Approach

The structural versatility of the quinoline scaffold has been extensively explored in oncology, leading to the discovery of agents that target various hallmarks of cancer.[1][12] Unlike the focused mechanism of antimalarials, anticancer quinolines engage a diverse array of biological targets, primarily protein kinases and DNA-modifying enzymes.[2][13]

Target Class 1: Protein Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and angiogenesis. Their dysregulation is a common driver of cancer. Several quinoline-based compounds have been developed as potent kinase inhibitors.[2][4]

  • Tyrosine Kinase Inhibitors (TKIs): Many approved anticancer drugs featuring a quinoline core, such as Bosutinib , Cabozantinib , and Lenvatinib , function by targeting specific tyrosine kinases (e.g., SRC, ABL, VEGFR, MET).[14] These drugs compete with ATP to block the phosphorylation of downstream substrates, thereby inhibiting oncogenic signaling.

Below is a diagram illustrating the inhibition of the BCR-ABL signaling pathway by the quinoline-based TKI, Bosutinib, a key mechanism in treating Chronic Myeloid Leukemia (CML).

a cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 P STAT5 STAT5 BCR_ABL->STAT5 P RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5->Proliferation Bosutinib Bosutinib (Quinoline TKI) Bosutinib->BCR_ABL Inhibits

Caption: Inhibition of BCR-ABL pathway by Bosutinib.

Target Class 2: DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that resolve topological stress in DNA during replication and transcription. Inhibiting these enzymes leads to DNA damage and cell death, making them effective anticancer targets.[15]

  • Camptothecin and Analogues: The natural quinoline alkaloid Camptothecin is a potent inhibitor of Topoisomerase I.[5][16] It stabilizes the covalent complex between the enzyme and DNA, leading to double-strand breaks that trigger apoptosis.[16] Synthetic derivatives like Topotecan and Irinotecan are clinically used anticancer drugs.

Target Class 3: Tubulin Polymerization

The microtubule network is critical for cell division, motility, and intracellular transport. Compounds that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis. Certain quinoline derivatives have been shown to inhibit tubulin polymerization, representing another key anticancer mechanism.[4][13]

Comparative Performance of Anticancer Quinolines

The diverse mechanisms of anticancer quinolines necessitate a target-based comparison.

CompoundTarget(s)Cancer Cell LinesIC₅₀ / GI₅₀Mechanism of Action
Bosutinib SRC/ABL KinasesK562 (Leukemia)~10-50 nMTKI, inhibits oncogenic signaling pathways.[14]
Lenvatinib VEGFR, FGFR, PDGFRHUVEC (Endothelial)~4-7 nMTKI, potent anti-angiogenic activity.[14]
Camptothecin Topoisomerase IHCT-116 (Colon)~5-20 nMStabilizes DNA-enzyme complex, causing DNA damage.[5][16]
4,7-Disubstituted quinolines Multiple/ApoptosisHL-60 (Leukemia)0.3-4.7 µg/mLCytotoxic activity, induces apoptosis.[17]

Note: IC₅₀/GI₅₀ values are illustrative and vary based on the specific derivative and cell line tested.

Experimental Workflows for Target Identification and Validation

Identifying the specific biological target of a novel quinoline compound is paramount for its development as a therapeutic agent. This process requires a combination of robust in vitro and cell-based assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a self-validating system to determine if a quinoline compound directly inhibits a purified kinase.

Objective: To quantify the inhibitory potency (IC₅₀) of a test compound against a specific protein kinase.

Methodology (Luminescent Kinase Assay, e.g., ADP-Glo™):

  • Reagent Preparation: Prepare assay buffers, recombinant kinase, substrate peptide specific to the kinase, and ATP at a concentration near its Km for the enzyme.

  • Compound Dilution: Perform a serial dilution of the quinoline test compound (e.g., 10-point, 3-fold dilution starting from 10 µM).

  • Kinase Reaction: In a 384-well plate, add the kinase and the test compound (or DMSO for control). Allow to incubate for 15-20 minutes to permit binding.

  • Initiation: Start the reaction by adding the ATP/substrate mixture. Let the reaction proceed for 1 hour at room temperature. The causality here is that an active kinase will convert ATP to ADP.

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation (Step 2): Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert ADP to ATP, which then drives the luminescent reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to calculate the IC₅₀ value. The decrease in signal with increasing compound concentration validates inhibition.

Workflow for Target Deconvolution and Validation

The journey from a bioactive "hit" to a validated drug candidate follows a logical, multi-step process.

G A Phenotypic Screening (e.g., Cancer Cell Viability) B Identify Bioactive Quinoline 'Hit' A->B C Target Identification (Affinity Chromatography, Proteomics) B->C D Hypothesize Putative Target(s) C->D E In Vitro Validation (Biochemical Assays, e.g., Kinase Assay) D->E Test Hypothesis F Determine Potency (IC₅₀) & Specificity E->F G Cell-Based Target Engagement (e.g., CETSA, Western Blot for p-Substrate) F->G Correlate? H Confirm Target Modulation in Cells G->H I Lead Optimization & In Vivo Studies H->I

Caption: General workflow for identifying and validating drug targets.

Conclusion and Future Directions

The quinoline scaffold remains a highly privileged and versatile framework in drug discovery, capable of targeting a wide spectrum of biological molecules with high potency.[2] From disrupting heme metabolism in malaria parasites to inhibiting key oncogenic drivers in cancer, its utility is well-established.[7][13] Future research will likely focus on developing quinoline derivatives with enhanced selectivity to minimize off-target effects and overcome drug resistance mechanisms.[14][15] The application of structure-based drug design and novel target identification workflows will continue to unlock the full therapeutic potential of this remarkable chemical entity.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Bromo-7-fluoro-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The compound 8-Bromo-7-fluoro-2-methoxyquinoline, a halogenated quinoline derivative, requires meticulous handling throughout its lifecycle, including its final disposal. Improper disposal of such compounds can lead to significant environmental contamination and regulatory violations[1].

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles for halogenated hazardous materials. The procedures outlined here are designed to ensure the protection of laboratory personnel, the integrity of our research environment, and compliance with regulatory standards.

Hazard Assessment: Understanding the Compound
  • Halogenated Aromatic Compound: As a brominated organic compound, it is classified as a halogenated hazardous waste[1][2][3]. Co-disposal with non-halogenated waste is prohibited, as this can lead to the formation of highly toxic byproducts, such as brominated dioxins, during incineration[1].

  • Quinoline Derivative: Quinolines can be toxic if swallowed, harmful upon skin contact, and cause significant skin and eye irritation[4][5][6]. They may also exhibit toxicity to aquatic life with long-lasting effects[5][6].

  • Thermal Decomposition: During a fire or incineration, thermal decomposition can release hazardous gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen halides (HBr, HF)[4][7].

Given these properties, all waste streams containing this compound must be treated as hazardous. Do not discharge any amount into the sewer system[4][7].

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling the compound or its waste, ensure the appropriate PPE is worn. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and employees use adequate protective equipment[8][9][10].

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Conforms to OSHA 29 CFR 1910.133. Protects against splashes of chemical waste, which can cause serious eye irritation[4][8].
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Always inspect gloves before use and use proper removal techniques to avoid contamination[6][8].
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination[8].
Respiratory Use only in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors or dusts[1][11]. A respirator may be needed for large spills, following OSHA 29 CFR 1910.134[8][9].
Waste Segregation and Collection: The Core Protocol

The cardinal rule for disposing of this compound is strict segregation. Mixing halogenated waste with other waste streams complicates disposal, significantly increases costs, and can create dangerous chemical reactions[12][13][14].

Before beginning your experiment, prepare distinct, properly labeled hazardous waste containers for each waste stream. The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., Toxic, Halogenated Waste)[1][15].

  • Halogenated Organic Liquid Waste: All solutions containing this compound and other organic solvents (e.g., dichloromethane, chloroform from a reaction workup) must be collected in a container designated for "Halogenated Organic Waste."[1][13][15]

    • Causality: Separating halogenated and non-halogenated solvents is critical because disposal methods differ. Incinerators for halogenated waste require special scrubbers to neutralize the acidic gases (HBr, HF) produced[16][17].

  • Aqueous Liquid Waste: Collect all aqueous solutions (e.g., from extractions or washes) containing even trace amounts of the compound into a separate "Aqueous Hazardous Waste" container. Do not pour aqueous waste down the drain[1][4].

  • Contaminated Solid Waste: Any solid materials that have come into direct contact with this compound are considered hazardous solid waste. This includes:

    • Used gloves

    • Contaminated paper towels

    • Weighing paper

    • Silica gel from chromatography

  • Place these items in a designated, lined solid waste container or a sealed, labeled bag[1][11].

The following diagram illustrates the decision-making process for proper waste segregation.

G Diagram 1: Disposal Workflow for this compound Start Waste Generated (Containing this compound) Waste_Type Is the waste primarily liquid or solid? Start->Waste_Type Liquid_Type Is the liquid primarily organic solvent or aqueous? Waste_Type->Liquid_Type Liquid Solid_Container Collect in 'Hazardous Waste: Contaminated Solids' Container Waste_Type->Solid_Container Solid Halogenated_Container Collect in 'Hazardous Waste: Halogenated Organic Liquids' Container Liquid_Type->Halogenated_Container Organic Aqueous_Container Collect in 'Hazardous Waste: Aqueous' Container Liquid_Type->Aqueous_Container Aqueous Storage Store container closed in a ventilated, secondary containment area. Halogenated_Container->Storage Aqueous_Container->Storage Solid_Container->Storage Pickup Arrange for pickup by licensed hazardous waste disposal service. Storage->Pickup

Caption: Disposal Workflow for this compound.

Container Management and Storage

Properly managing waste containers is as important as segregation.

  • Keep Containers Closed: Always keep waste containers tightly sealed except when actively adding waste. This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere[1][15].

  • Secondary Containment: Store all waste containers in a secondary containment tray or bin. This precaution contains any potential leaks or spills from the primary container[1].

  • Ventilation: Store containers in a well-ventilated area, such as a designated waste storage cabinet or under a fume hood[1][6].

  • Accumulation Limits: Be aware of your institution's limits on the volume of hazardous waste that can be accumulated in a laboratory. Do not overfill containers; leave at least 10% headspace to allow for vapor expansion[12].

Spill and Emergency Procedures

Accidents can happen, and a prepared response is critical.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow[8]. Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

    • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous solid waste container[1][7][11].

    • Decontaminate the area with a suitable solvent, and place the cleaning materials into the solid waste container.

  • Major Spill (Outside of a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional Environmental Health & Safety (EHS) office immediately[11].

    • If the compound is volatile or dusty, evacuate the entire lab and prevent re-entry.

    • Allow only trained emergency responders to handle the cleanup.

Final Disposal Pathway

Once your waste containers are full, they must be turned over to your institution's EHS department or a licensed hazardous waste disposal contractor. The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a specialized facility[16][17]. This process is designed to destroy the organic molecule while scrubbing the resulting acid gases from the emissions.

By adhering to these procedures, you ensure that your vital research does not come at the cost of safety or environmental health.

References

Personal protective equipment for handling 8-Bromo-7-fluoro-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 8-Bromo-7-fluoro-2-methoxyquinoline

As a novel compound likely utilized in targeted drug development and complex organic synthesis, this compound demands a rigorous and informed approach to laboratory safety. This guide provides essential, experience-driven protocols for its handling and disposal, ensuring the well-being of laboratory personnel and the integrity of your research. While a specific Material Safety Data Sheet (MSDS) for this unique quinoline derivative is not yet widely available, the following procedures are synthesized from established safety protocols for structurally analogous halogenated and aromatic heterocyclic compounds.

Understanding the Risks: A Profile of Halogenated Quinolines

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds. The presence of bromine and fluorine substituents significantly influences its reactivity and toxicological profile. Based on data from similar compounds like 8-bromoquinoline and other halogenated aromatics, we must anticipate the following hazards:

  • Skin and Eye Irritation: Direct contact is likely to cause irritation, redness, and discomfort.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][3]

  • Toxicity: Quinolines as a class can be toxic if swallowed, inhaled, or absorbed through the skin.[5][6] Some quinoline derivatives are suspected of causing genetic defects and may have carcinogenic properties.[5]

  • Environmental Hazard: Many halogenated organic compounds are toxic to aquatic life with long-lasting effects.[5][6]

Given these potential risks, a multi-layered approach to personal protection is not just recommended, but essential.

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides robust protection against incidental contact. The outer glove can be removed immediately if contaminated, preserving the integrity of the inner glove and preventing skin contact.[5][7] Always inspect gloves for tears or punctures before use.[5][7]
Eye and Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield offers an additional layer of protection for the entire face, especially crucial when handling larger quantities or during procedures with a higher risk of splashing.[5][8][9]
Body Protection Flame-resistant lab coat with full-length sleeves.Protects the skin and personal clothing from contamination. A flame-resistant coat is a prudent choice when working with organic compounds, which may be used in conjunction with flammable solvents.[9]
Respiratory Protection NIOSH-approved N95 respirator or higher.Necessary when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[8][10][11] For procedures that may generate vapors or aerosols, a chemical cartridge respirator may be required.

Causality in PPE Selection: The choice of double-gloving is a field-proven technique that mitigates the risk of exposure during glove removal and in the event of a breach of the outer glove. The combination of goggles and a face shield is mandated by the potential for serious, irreversible eye damage from chemical splashes.[9]

Part 2: Operational Plan - A Step-by-Step Workflow for Safe Handling

A systematic workflow is crucial for minimizing risk. The following protocol should be adapted to your specific experimental needs but provides a foundational framework for safe operation.

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area Designate & Prepare Work Area (Fume Hood) gather_materials Gather All Necessary Materials (Chemical, Solvents, Glassware) prep_area->gather_materials don_ppe Don Full PPE gather_materials->don_ppe weigh_solid Weigh Solid Compound in Fume Hood don_ppe->weigh_solid Proceed to Handling dissolve Dissolve/React Compound (Maintain in Fume Hood) weigh_solid->dissolve transfer Transfer Solution (Use Secondary Containment) dissolve->transfer quench Quench Reaction (if applicable) transfer->quench Proceed to Cleanup segregate_waste Segregate Halogenated Waste quench->segregate_waste decontaminate Decontaminate Glassware & Surfaces segregate_waste->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe

Caption: A standardized workflow for handling this compound, from preparation to disposal.

Detailed Protocol:
  • Preparation:

    • Designate a Work Area: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[12]

    • Assemble Materials: Before starting, ensure all necessary equipment, solvents, and quenching agents are within the fume hood to avoid unnecessary movement in and out of the designated area.

    • Don PPE: Put on all required PPE as outlined in the table above before handling the chemical container.[8]

  • Handling:

    • Weighing: If working with the solid form, carefully weigh the required amount within the fume hood. Use a draft shield if necessary to prevent the powder from becoming airborne.

    • Dissolving and Reaction: When adding the compound to a solvent or reaction mixture, do so slowly and carefully to avoid splashing.

    • Transfers: When transferring solutions, use appropriate glassware and techniques to prevent spills. Employ secondary containment (e.g., a beaker larger than the primary container) when moving the material.

  • Cleanup:

    • Decontamination: Thoroughly decontaminate all surfaces and glassware that came into contact with the chemical. Consult your institution's guidelines for appropriate decontamination procedures.

    • Hand Washing: After removing your gloves, wash your hands thoroughly with soap and water.[5][12]

Part 3: Disposal Plan - Ensuring Environmental and Regulatory Compliance

Improper disposal of halogenated compounds can lead to significant environmental harm and regulatory penalties.[13][14]

Waste Segregation and Disposal Workflow

cluster_waste Waste Streams cluster_disposal Disposal Containers cluster_final Final Disposal start End of Experiment solid_waste Solid Waste (Contaminated Weigh Paper, Gloves) start->solid_waste liquid_waste Liquid Waste (Halogenated Solvents, Reaction Mixtures) start->liquid_waste sharps_waste Contaminated Sharps (Needles, Pipettes) start->sharps_waste solid_container Labeled Solid Waste Bag solid_waste->solid_container liquid_container Labeled Halogenated Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container waste_pickup Arrange for Hazardous Waste Pickup (via EHS) solid_container->waste_pickup liquid_container->waste_pickup sharps_container->waste_pickup

Caption: A decision-making workflow for the proper segregation and disposal of waste generated from experiments involving this compound.

Disposal Protocol:
  • Segregation is Key: Never mix halogenated waste with non-halogenated waste.[14] Doing so will contaminate the entire container, leading to significantly higher disposal costs.[14]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[15]

    • The container must be in good condition, compatible with the chemicals, and have a securely fitting cap.[15]

  • Solid Waste:

    • Contaminated consumables such as gloves, weigh paper, and paper towels should be placed in a designated, sealed bag for solid chemical waste.

  • Labeling:

    • All waste containers must be accurately labeled with the full chemical names of all constituents and their approximate concentrations.[15] Do not use abbreviations.

  • Storage and Pickup:

    • Store waste containers in a designated satellite accumulation area.

    • Follow your institution's Environmental Health and Safety (EHS) procedures for arranging a hazardous waste pickup.[15]

By adhering to these rigorous safety, operational, and disposal protocols, researchers can confidently and safely work with this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.